Product packaging for Benzo[b]thiophen-5-amine(Cat. No.:CAS No. 20532-28-9)

Benzo[b]thiophen-5-amine

Cat. No.: B1267150
CAS No.: 20532-28-9
M. Wt: 149.21 g/mol
InChI Key: ZUPYTANKWDPRDP-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-5-amine (CAS 20532-28-9) is a high-value chemical scaffold in medicinal chemistry and drug discovery. This compound serves as a key synthetic intermediate for the development of potent small-molecule therapeutics. Its primary research value lies in its role as a core structure in inhibitors of tubulin polymerization, which act through the colchicine binding site . Derivatives of this compound have demonstrated significant antiproliferative activity against a range of cancer cell lines, with some compounds showing enhanced potency over combretastatin A-4, a well-known natural antitumor agent . Furthermore, the benzo[b]thiophene nucleus is being actively explored in the synthesis of novel antibacterial agents, showing promising activity against resistant strains of Staphylococcus aureus (MRSA) . Beyond these applications, the benzo[b]thiophene scaffold is also utilized in the design of peptidomimetics and pseudopeptides, which are crucial for creating protease inhibitors and mimicking protein secondary structures . This product is offered with a purity of ≥96% and must be stored at 4°C, protected from light, and under an inert atmosphere . This compound is intended for research and further manufacturing applications only; it is not for diagnostic or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NS B1267150 Benzo[b]thiophen-5-amine CAS No. 20532-28-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzothiophen-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUPYTANKWDPRDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2)C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40302075
Record name Benzo[b]thiophen-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40302075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20532-28-9
Record name Benzo[b]thiophen-5-amine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148327
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzo[b]thiophen-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40302075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis and Characterization of Benzo[b]thiophen-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[b]thiophene and its derivatives are a significant class of sulfur-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry. The benzo[b]thiophene scaffold is a privileged structure found in numerous biologically active molecules and approved pharmaceuticals.[1] This guide focuses on the structural analysis and characterization of a key derivative, Benzo[b]thiophen-5-amine. This compound serves as a crucial intermediate and building block in the synthesis of various therapeutic agents, including those with potential applications as central nervous system agents, kinase inhibitors, and antimitotic agents.[2][3] Its amine group allows for facile derivatization, enabling the exploration of structure-activity relationships in drug discovery programs.[3] A thorough understanding of its structural features and physicochemical properties is paramount for its effective utilization in research and drug development.

This technical guide provides a comprehensive overview of the analytical data and methodologies for the characterization of this compound, including its physicochemical properties, spectroscopic data, and a summary of its synthesis.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueSource
Molecular Formula C₈H₇NS--INVALID-LINK--
Molecular Weight 149.21 g/mol --INVALID-LINK--
Appearance Light brown to brown solid--INVALID-LINK--
Melting Point 72-75 °C--INVALID-LINK--
Boiling Point 313.1 ± 15.0 °C at 760 mmHg--INVALID-LINK--
Density 1.3 ± 0.1 g/cm³--INVALID-LINK--
CAS Number 20532-28-9--INVALID-LINK--

Structural Analysis and Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and characterization of this compound. The following sections detail the expected and reported data from key analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Predicted ¹³C NMR Spectroscopy

A predicted ¹³C NMR spectrum provides an estimation of the chemical shifts for the carbon atoms in the molecule.[4] The predicted chemical shifts are useful for preliminary identification and comparison with experimental data once obtained.

AtomPredicted Chemical Shift (ppm)
C2123.4
C3128.5
C3a139.3
C4110.1
C5145.8
C6112.5
C7124.6
C7a132.1

Source: Human Metabolome Database (HMDB) - Predicted Spectrum[4]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key characteristic absorption bands would be associated with the amine (N-H) and the aromatic (C-H and C=C) functionalities. Although an experimental spectrum for this specific compound is not available in the searched results, typical IR absorption regions for primary aromatic amines can be referenced.

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
Aromatic Amine (N-H)Symmetric & Asymmetric Stretch3300-3500 (two bands)
Aromatic Amine (N-H)Scissoring1590-1650
Aromatic C-HStretch3000-3100
Aromatic C=CStretch1400-1600
C-NStretch1250-1360
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (149.21). The fragmentation pattern of related (2-aminopropyl)benzo[b]thiophene isomers shows a characteristic base peak at m/z 44, corresponding to the iminium ion, and ions reflecting the benzo[b]thiophene nucleus at m/z 147 and 148.[5]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are crucial for reproducibility. While a specific, comprehensive protocol for the parent compound was not found in the searched literature, a general procedure for the synthesis of related 3-aminobenzo[b]thiophenes via microwave irradiation is described.[6]

General Synthesis of 3-Aminobenzo[b]thiophenes [6]

A mixture of a 2-halobenzonitrile (1.0 equivalent), methyl thioglycolate (1.05 equivalents), and triethylamine (3.1 equivalents) in dry DMSO (2 M) is subjected to microwave irradiation at 130 °C. The reaction time is optimized for the specific substrate. This method provides rapid access to 3-aminobenzo[b]thiophenes in good yields.

General Analytical Characterization

For the characterization of synthesized benzothiophene derivatives, the following general procedures are typically employed:

  • NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz) using a deuterated solvent such as CDCl₃.[2]

  • Mass Spectrometry : Electron ionization (EI) mass spectra are obtained to determine the molecular weight and fragmentation pattern.[5]

  • Infrared Spectroscopy : IR spectra are typically recorded using KBr pellets on an FT-IR spectrometer to identify functional groups.[3]

Mandatory Visualizations

Chemical Structure of this compound

Caption: 2D structure of this compound.

General Characterization Workflow

Characterization_Workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Start Starting Materials (e.g., 5-Nitrobenzo[b]thiophene) Reaction Chemical Reaction (e.g., Reduction) Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Structure Confirmed Structure of This compound NMR->Structure MS->Structure IR->Structure

Caption: General workflow for synthesis and characterization.

Structure-Activity Relationship (SAR) Insights

While a specific signaling pathway for this compound is not well-defined in the literature, structure-activity relationship studies on its derivatives have provided valuable insights into their biological activities. For instance, studies have shown that 5-aminobenzothiophene derivatives can act as potent inhibitors of Mycobacterium smegmatis and as antimitotic agents by interacting with tubulin.[2][5]

The following diagram illustrates a conceptual SAR based on these findings.

SAR_Concept cluster_modifications Structural Modifications cluster_activities Biological Activities Core This compound Core R1 Modification at C2 (e.g., Aroyl group) Core->R1 R2 Modification at Amine (e.g., Alkylation, Acylation) Core->R2 Activity2 Antimycobacterial Activity (M. smegmatis inhibition) Core->Activity2 Activity1 Antimitotic Activity (Tubulin Polymerization Inhibition) R1->Activity1 Activity3 Anti-inflammatory Activity R2->Activity3

Caption: Conceptual SAR of this compound derivatives.

Conclusion

This compound is a versatile building block in medicinal chemistry with significant potential for the development of novel therapeutic agents. This guide has summarized the key physicochemical and structural characteristics of this compound based on available data. While a complete set of experimental data remains to be consolidated in the scientific literature, the information provided herein serves as a valuable resource for researchers. Further studies to fully characterize this compound and explore its biological activities are warranted to unlock its full potential in drug discovery.

References

Unveiling the Physicochemical Landscape of Benzo[b]thiophen-5-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Benzo[b]thiophen-5-amine, a heterocyclic aromatic amine, presents a scaffold of significant interest in medicinal chemistry and materials science. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the core physicochemical properties of this compound. The following sections provide a detailed overview of its quantitative data, experimental protocols for property determination, and its role in therapeutic development workflows.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound have been compiled from various sources and are summarized below. These parameters are crucial for predicting the compound's behavior in biological and chemical systems.

PropertyValueSource(s)
Molecular Formula C₈H₇NSChemScene, PubChem[1][2]
Molecular Weight 149.21 g/mol ChemScene, PubChem[1][2]
Melting Point 72-75 °CVarious Suppliers
Boiling Point ~313 °C (Predicted)Various Suppliers
Density ~1.3 g/cm³ (Predicted)Various Suppliers
pKa ~4.10 (Predicted)Various Suppliers
LogP 2.4 - 3.1PubChem, Various Suppliers[1]
Appearance Light brown to brown solidVarious Suppliers
Storage 4°C, protect from light, stored under nitrogenChemScene[2]

Experimental Protocols for Physicochemical Property Determination

While specific experimental data for this compound is proprietary to various suppliers, the following are detailed, generalized methodologies for determining the key physicochemical properties of aromatic amines.

Melting Point Determination (Capillary Method)

The melting point of a solid is a measure of its purity and is determined as a range.

Apparatus:

  • Melting point apparatus (e.g., DigiMelt, Mel-Temp)

  • Glass capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • A small, dry sample of the compound is finely ground using a mortar and pestle.[3]

  • The open end of a capillary tube is jabbed into the powdered sample to collect a small amount of material.[4]

  • The tube is inverted and tapped gently to pack the sample into the sealed end, to a height of 2-3 mm.[4]

  • The loaded capillary tube is placed into the heating block of the melting point apparatus.[3]

  • The sample is heated at a steady rate (e.g., 10-20 °C/min) for a preliminary, approximate determination.[4]

  • For an accurate measurement, a fresh sample is heated rapidly to about 20 °C below the approximate melting point, and then the heating rate is slowed to 1-2 °C/min.[4]

  • The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire sample has liquefied is recorded as the end of the melting range.[5]

Boiling Point Determination (Micro Method)

This method is suitable for small quantities of liquid samples. Since this compound is a solid at room temperature, it would first need to be melted.

Apparatus:

  • Thiele tube or other heating bath (e.g., oil bath)

  • Thermometer

  • Small test tube or vial

  • Capillary tube (sealed at one end)

  • Rubber band or wire to attach the tube to the thermometer

Procedure:

  • A small amount of the substance is placed in a small test tube or vial.[6]

  • A capillary tube, sealed at one end, is inverted and placed (open end down) into the liquid.[6]

  • The test tube is attached to a thermometer.[6]

  • The assembly is heated in a Thiele tube or oil bath.[6][7]

  • As the temperature rises, air trapped in the capillary tube will slowly bubble out.

  • When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[6][7]

  • The heat is removed, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[6]

pKa Determination (Spectrophotometric Method)

The acid dissociation constant (pKa) of an ionizable compound can be determined by measuring changes in its UV-Visible absorption spectrum at different pH values.[8]

Apparatus:

  • UV-Visible spectrophotometer

  • pH meter

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Buffer solutions of varying pH

Procedure:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., 50% ethanol-water for poorly soluble amines).[8]

  • A series of solutions are prepared by diluting the stock solution in buffers of known pH.

  • The UV-Visible absorption spectrum of each solution is recorded.

  • The absorbance at a wavelength where the protonated and deprotonated forms of the amine have different extinction coefficients is measured for each pH.[8]

  • The pKa is calculated using the Henderson-Hasselbalch equation, often by plotting the log of the ratio of the concentrations of the protonated and deprotonated forms against pH.[8]

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an immiscible organic solvent.

Apparatus:

  • Separatory funnel or vials

  • Shaker or vortex mixer

  • Centrifuge (optional)

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

  • n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • A known concentration of this compound is dissolved in either n-octanol or the aqueous buffer.

  • Equal volumes of the n-octanol and aqueous buffer are added to a separatory funnel or vial.

  • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.

  • The phases are allowed to separate completely, aided by centrifugation if necessary.

  • The concentration of the compound in each phase is determined using a suitable analytical method.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

  • LogP is the base-10 logarithm of P.[9]

Role in Drug Discovery and Development

This compound serves as a valuable building block in the synthesis of pharmaceutical agents, particularly in the development of kinase inhibitors and central nervous system (CNS) agents.[10][11] Its structural features allow for derivatization to explore structure-activity relationships (SAR) and optimize binding affinity and selectivity for therapeutic targets.[10]

The following diagram illustrates a generalized workflow for the utilization of this compound in a drug discovery program targeting protein kinases.

G cluster_0 Scaffold Identification and Synthesis cluster_1 Screening and Optimization cluster_2 Preclinical Development A This compound (Starting Material) B Chemical Derivatization (e.g., Acylation, Alkylation) A->B Synthesis C Library of Analogs B->C Generation D High-Throughput Screening (Kinase Inhibition Assays) C->D Screening E Hit Identification D->E Analysis F Structure-Activity Relationship (SAR) Studies E->F Analysis G Lead Optimization F->G Iteration G->B Iterative Synthesis H In Vitro & In Vivo Efficacy and Toxicity Studies G->H Testing I Candidate Drug H->I Selection

Figure 1. Drug Discovery Workflow for this compound-based Kinase Inhibitors.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. The tabulated data offers a quick reference for its key characteristics, while the detailed experimental protocols provide a framework for its analysis. The visualization of its role in the drug discovery pipeline highlights its significance as a scaffold for the development of novel therapeutics. This compilation of information aims to facilitate further research and application of this versatile compound in various scientific endeavors.

References

An In-depth Technical Guide to the Synthesis of Benzo[b]thiophen-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways and mechanisms for producing Benzo[b]thiophen-5-amine, a crucial building block in medicinal chemistry. The document details experimental protocols, quantitative data, and mechanistic insights to support research and development in the pharmaceutical and chemical industries.

Primary Synthesis Pathway: Nitration and Subsequent Reduction

The most prevalent and well-documented method for synthesizing this compound involves a two-step process: the nitration of a suitable benzo[b]thiophene precursor to yield 5-nitrobenzo[b]thiophene, followed by the reduction of the nitro group to the desired amine.

Synthesis of 5-Nitrobenzo[b]thiophene

The synthesis of the key intermediate, 5-nitrobenzo[b]thiophene, can be achieved through two main approaches: direct nitration of benzo[b]thiophene or a cyclization reaction to construct the thiophene ring on a pre-nitrated benzene derivative.

Direct nitration of the benzo[b]thiophene core is a challenging transformation that often results in a mixture of isomers. The regioselectivity is highly dependent on the reaction conditions, including the nitrating agent and temperature[1].

  • Nitration with Potassium Nitrate in Sulfuric Acid: This method has been shown to favor the formation of 5- and 6-nitro isomers[1][2].

  • Nitration with Concentrated Nitric Acid in a Sulfuric Acid/Acetic Acid Mixture: At elevated temperatures (e.g., 60°C), this method tends to favor the formation of the 4-nitro isomer[1][2].

Due to the formation of isomeric mixtures that require separation, this method is often less preferred for the specific synthesis of the pure 5-nitro isomer.

A more regioselective approach involves the construction of the benzo[b]thiophene ring system from a starting material that already contains the nitro group at the desired position. A common strategy begins with substituted 5-nitrosalicylaldehydes or 5-nitro-2-hydroxyacetophenones[2].

Experimental Protocol: Synthesis of 2-Aroyl-5-nitrobenzo[b]thiophenes [2]

This multi-step synthesis proceeds through the following key transformations:

  • Thiocarbamate Formation: Reaction of the starting 5-nitrophenol derivative with N,N-dimethylthiocarbamoyl chloride.

  • Newman-Kwart Rearrangement: Thermal rearrangement of the O-arylthiocarbamate to the S-arylthiocarbamate.

  • Hydrolysis: Conversion of the S-arylthiocarbamate to the corresponding 2-thiophenol.

  • Cyclization: A "one-pot" cyclization of the 2-thiophenol with an α-haloketone (e.g., 2-bromo-1-(3',4',5'-trimethoxyphenyl)ethanone) in the presence of a base like potassium carbonate in refluxing acetone to yield the 2-aroyl-5-nitrobenzo[b]thiophene.

Quantitative Data for Synthesis of 2-Aroyl-5-nitrobenzo[b]thiophenes

StepReactantsReagents/ConditionsProductYield
15-Nitrosalicylaldehyde derivativesN,N-Dimethylthiocarbamoyl chloride, DABCO, DMFO-ArylthiocarbamatesGood
2O-ArylthiocarbamatesToluene, refluxS-Arylthiocarbamates-
3S-Arylthiocarbamates3 M aq. NaOH2-Thiophenols-
42-Thiophenols, 2-bromo-1-(3',4',5'-trimethoxyphenyl)ethanoneK₂CO₃, Acetone, reflux2-Aroyl-5-nitrobenzo[b]thiophenes-

Note: Specific yields were not provided in the source document for each step but were generally described as "good".

Diagram of the Cyclization Synthesis Pathway

G cluster_0 Synthesis of 5-Nitrobenzo[b]thiophene Intermediate 5-Nitrophenol_derivative 5-Nitrophenol derivative O-Arylthiocarbamate O-Arylthiocarbamate 5-Nitrophenol_derivative->O-Arylthiocarbamate N,N-Dimethyl- thiocarbamoyl chloride S-Arylthiocarbamate S-Arylthiocarbamate O-Arylthiocarbamate->S-Arylthiocarbamate Newman-Kwart Rearrangement 2-Thiophenol 2-Thiophenol S-Arylthiocarbamate->2-Thiophenol Hydrolysis 5-Nitrobenzo_b_thiophene 2-Aroyl-5-nitrobenzo[b]thiophene 2-Thiophenol->5-Nitrobenzo_b_thiophene α-Haloketone, Base G cluster_0 Reduction Methods 5-Nitrobenzo_b_thiophene 5-Nitrobenzo[b]thiophene Benzo_b_thiophen-5-amine This compound SnCl2 SnCl₂, EtOH, reflux SnCl2->Benzo_b_thiophen-5-amine Fe Fe, AcOH/H₂O or NH₄Cl, reflux Fe->Benzo_b_thiophen-5-amine H2_PdC H₂, Pd/C, EtOH or MeOH H2_PdC->Benzo_b_thiophen-5-amine G cluster_0 Buchwald-Hartwig Amination 5-Bromobenzo_b_thiophene 5-Bromobenzo[b]thiophene Benzo_b_thiophen-5-amine This compound 5-Bromobenzo_b_thiophene->Benzo_b_thiophen-5-amine Catalyst Pd Catalyst Ligand Base 5-Bromobenzo_b_thiophene->Catalyst Amine_Source Amine Source Amine_Source->Benzo_b_thiophen-5-amine Amine_Source->Catalyst Catalyst->Benzo_b_thiophen-5-amine

References

Spectroscopic Profile of Benzo[b]thiophen-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Benzo[b]thiophen-5-amine, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The structural and electronic properties of this compound have been characterized using a suite of spectroscopic techniques. The quantitative data are summarized in the tables below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectrum provides characteristic signals for the aromatic protons of the benzo[b]thiophene core and the amine group.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.63d8.61H-7
7.38d5.48H-2 or H-3
7.14d5.09H-2 or H-3
7.10d2.35H-4
6.78dd8.61, 1.96H-6
3.70br s--NH₂

Solvent: CDCl₃, Frequency: 400 MHz[1]

¹³C NMR Data

Predicted Chemical Shift (δ) ppmAssignment
~145-150C-5
~138-142C-7a
~130-135C-3a
~125-130C-2 or C-3
~120-125C-2 or C-3
~115-120C-7
~110-115C-6
~105-110C-4
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the N-H stretching of the primary amine, C-N stretching, and vibrations of the aromatic rings.

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3300MediumN-H symmetric and asymmetric stretching (primary amine)
~3100-3000MediumAromatic C-H stretching
~1620MediumN-H bending (scissoring)
~1600, ~1450Medium to StrongAromatic C=C stretching
~1330-1250MediumAromatic C-N stretching
~900-675StrongAromatic C-H out-of-plane bending
Mass Spectrometry (MS)

The mass spectrum of this compound would show the molecular ion peak and characteristic fragmentation patterns. The exact mass of the molecular ion is a key piece of data for confirming the molecular formula.

m/zRelative Intensity (%)Assignment
149High[M]⁺ (Molecular Ion)
122Moderate[M - HCN]⁺
105Moderate[M - CS]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized for the analysis of solid aromatic amines like this compound.

NMR Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing (0 ppm).

¹H NMR Spectroscopy: Proton NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, often at a frequency of 100 or 125 MHz. Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required. Proton decoupling is employed to simplify the spectrum and improve sensitivity. The spectral width is generally set to 200-250 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film): A small amount of this compound (approximately 50 mg) is dissolved in a few drops of a volatile solvent such as methylene chloride or acetone.[2] A drop of this solution is then applied to a salt plate (e.g., NaCl or KBr).[2] The solvent is allowed to evaporate, leaving a thin film of the solid sample on the plate.[2]

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The salt plate with the sample film is placed in the sample holder of the instrument.[2] A background spectrum of the clean, empty salt plate is typically recorded first and automatically subtracted from the sample spectrum. The spectrum is usually scanned over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization: For a solid sample like this compound, direct insertion probe analysis with electron ionization (EI) is a common method. A small amount of the sample is placed in a capillary tube at the end of a probe, which is then inserted into the high-vacuum source of the mass spectrometer. The sample is heated to induce vaporization, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV) to generate positively charged ions. Alternatively, liquid chromatography-mass spectrometry (LC-MS) with an electrospray ionization (ESI) source can be used, which is particularly suitable for less volatile or thermally labile compounds.[3][4][5]

Mass Analysis and Detection: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector then records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound such as this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Workflow for the Spectroscopic Analysis of a Chemical Compound.

References

Quantum Chemical Calculations for Benzo[b]thiophen-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural and electronic properties of Benzo[b]thiophen-5-amine, a key scaffold in medicinal chemistry. Due to the limited availability of dedicated quantum chemical studies on this compound, this guide outlines a standard and robust computational methodology based on Density Functional Theory (DFT), widely applied to similar heterocyclic compounds. The presented data is a combination of computed properties for this compound and illustrative, in-depth results from a closely related molecule, 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile, to demonstrate the depth of analysis achievable through these computational methods.

Introduction to Quantum Chemical Calculations in Drug Discovery

Quantum chemical calculations have emerged as a powerful tool in modern drug discovery and development.[1] These computational methods allow for the detailed investigation of the electronic structure, geometry, and spectroscopic properties of molecules, providing insights that are often difficult or impossible to obtain through experimental means alone. For drug development professionals, these calculations can inform on molecular stability, reactivity, and potential intermolecular interactions, which are crucial for understanding drug-receptor binding and designing novel therapeutic agents. The benzo[b]thiophene core, in particular, is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[2]

Computational Methodology

A robust and widely accepted methodology for the quantum chemical analysis of benzo[b]thiophene derivatives involves Density Functional Theory (DFT).[3] The following protocol is a standard approach that can be applied to this compound.

Geometry Optimization

The first step in any quantum chemical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. A common and effective method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a suitable basis set, such as 6-311++G(d,p). This level of theory provides a good balance between computational cost and accuracy for organic molecules.

Vibrational Frequency Analysis

Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This calculation serves two primary purposes: firstly, to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies), and secondly, to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies can be compared with experimental spectra to validate the computational model.

Electronic Properties

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. The most important of these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally indicates a more reactive molecule.

Spectroscopic Properties

Quantum chemical calculations can also predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra. For NMR, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate chemical shifts. For UV-Vis spectra, Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths.

Data Presentation

The following tables summarize the computed properties for this compound and provide a more detailed set of quantum chemical calculation results for a similar and well-studied molecule, 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile, to illustrate the expected outcomes of a comprehensive computational study.

Table 1: Computed Properties for this compound

PropertyValueSource
Molecular FormulaC₈H₇NS--INVALID-LINK--
Molecular Weight149.21 g/mol --INVALID-LINK--
XLogP32.4--INVALID-LINK--
Hydrogen Bond Donor Count1--INVALID-LINK--
Hydrogen Bond Acceptor Count2--INVALID-LINK--
Rotatable Bond Count0--INVALID-LINK--
Topological Polar Surface Area26.0 Ų--INVALID-LINK--

Table 2: Illustrative Quantum Chemical Data for 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile (Calculated at the B3LYP/6-311++G(d,p) level)

ParameterValue
Optimized Geometry (Selected Bond Lengths in Å)
C4–S121.7691
C10–S121.7462
C5=C41.366
C11–N141.4132
C20≡N211.1598
Optimized Geometry (Selected Bond Angles in °)
C4–S12–C1091.6901
S12–C10–N13121.6358
C5–C11–C20125.5452
Electronic Properties
HOMO Energy-5.78 eV
LUMO Energy-1.25 eV
HOMO-LUMO Gap4.53 eV

Data for Table 2 is sourced from a study on a related molecule and is presented here for illustrative purposes.

Visualizations

The following diagrams illustrate the typical workflows and conceptual relationships in quantum chemical calculations.

G Computational Workflow for Quantum Chemical Calculations cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_output Output mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_structure->geom_opt vib_freq Vibrational Frequency Analysis geom_opt->vib_freq elec_prop Electronic Properties (HOMO, LUMO) geom_opt->elec_prop spec_prop Spectroscopic Properties (NMR, UV-Vis) geom_opt->spec_prop opt_geom Optimized Geometry geom_opt->opt_geom ir_raman IR/Raman Spectra vib_freq->ir_raman homo_lumo HOMO-LUMO Energies elec_prop->homo_lumo nmr_uv NMR/UV-Vis Spectra spec_prop->nmr_uv

Computational Workflow

G Relationship between Calculated Properties and Applications cluster_properties Calculated Properties cluster_applications Applications in Drug Development opt_geom Optimized Geometry stability Molecular Stability opt_geom->stability homo_lumo HOMO-LUMO Gap reactivity Chemical Reactivity homo_lumo->reactivity electrostatic_potential Molecular Electrostatic Potential binding Receptor Binding Affinity electrostatic_potential->binding sar Structure-Activity Relationship (SAR) stability->sar reactivity->sar binding->sar

Property-Application Relationship

Conclusion

References

solubility and stability of Benzo[b]thiophen-5-amine in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of Benzo[b]thiophen-5-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic aromatic compound featuring a benzene ring fused to a thiophene ring with an amine substituent. It serves as a crucial intermediate and building block in medicinal chemistry, particularly in the synthesis of pharmaceuticals such as central nervous system agents and kinase inhibitors.[1] The physicochemical properties of this intermediate, specifically its solubility in organic solvents and its chemical stability, are critical parameters that influence reaction conditions, purification strategies, formulation development, and storage protocols.

This technical guide provides a comprehensive overview of the known and predicted solubility and stability characteristics of this compound. While specific quantitative data is limited in publicly available literature, this document outlines the theoretical basis for its behavior, presents standardized experimental protocols for determining these properties, and offers templates for data presentation.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₇NS[1][2]
Molecular Weight 149.22 g/mol [1][2]
Appearance Light brown to brown solid[1]
Storage Room temperature; some suppliers recommend 4°C, protect from light, stored under nitrogen.[1][2]

Section 1: Solubility Profile

The solubility of this compound is dictated by the interplay between its large, non-polar benzothiophene core and its polar, basic amine group.

Theoretical Assessment
  • Organic Solvents : The parent compound, benzothiophene, is soluble in common organic solvents like acetone, ether, benzene, and chloroform due to its aromatic, non-polar nature.[3][4][5] The presence of the benzothiophene scaffold in this compound suggests it will also be soluble in a range of organic solvents.

  • Aqueous Solvents : As an aromatic amine, this compound is a weak base.[6] While its large hydrophobic core likely makes it insoluble in neutral water, it is expected to be soluble in dilute aqueous acids (e.g., 5% HCl). This is due to the protonation of the basic amine group to form a more polar, water-soluble ammonium salt.[7]

Qualitative Solubility Data (Predicted)

The following table summarizes the expected qualitative solubility based on chemical principles. Empirical verification is required.

Solvent ClassExample SolventsPredicted SolubilityRationale
Aqueous (Acidic) 5% Hydrochloric AcidSolubleForms a water-soluble ammonium salt.[7]
Aqueous (Neutral) Deionized WaterInsolubleThe large, non-polar benzothiophene core dominates.[3]
Aqueous (Basic) 5% Sodium HydroxideInsolubleThe basic amine group will not react with a base.
Polar Aprotic DMSO, DMF, AcetonitrileSoluble to Moderately SolubleCapable of dipole-dipole interactions.
Polar Protic Methanol, EthanolSoluble to Moderately SolubleThe amine group can participate in hydrogen bonding.
Non-Polar Toluene, Hexanes, Diethyl EtherSparingly Soluble to SolubleThe non-polar aromatic core allows for van der Waals interactions.[8]
Quantitative Solubility Data
SolventTemperature (°C)Solubility (mg/mL)Method
e.g., Acetonitrile25e.g., Shake-Flask/HPLC
e.g., Methanol25e.g., Shake-Flask/HPLC
e.g., Dichloromethane25e.g., Shake-Flask/HPLC
e.g., Toluene25e.g., Shake-Flask/HPLC
Experimental Protocol: Solubility Determination

A systematic approach is recommended to determine the solubility profile.

Objective: To determine the qualitative and quantitative solubility of this compound in a range of solvents.

Materials:

  • This compound

  • Calibrated analytical balance

  • Vortex mixer and/or shaker bath

  • HPLC system with UV detector

  • Class A volumetric flasks and pipettes

  • Scintillation vials or test tubes

  • Solvents: Deionized water, 5% HCl, 5% NaOH, Methanol, Acetonitrile, Dichloromethane, Toluene.

Methodology:

  • Qualitative Assessment:

    • Add approximately 10 mg of the compound to a test tube.

    • Add 1 mL of the selected solvent.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Visually inspect for undissolved solid. Classify as 'soluble', 'sparingly soluble', or 'insoluble'.

  • Quantitative Assessment (Shake-Flask Method):

    • Prepare saturated solutions by adding an excess of this compound to a known volume of each solvent in a sealed vial.

    • Agitate the vials in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Allow the vials to stand, letting excess solid settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

    • Quantitatively dilute the filtered solution with a suitable mobile phase.

    • Analyze the diluted solution by a validated HPLC-UV method against a standard curve of known concentrations to determine the solubility in mg/mL or mol/L.

Visualization: Solubility Assessment Workflow

G cluster_0 Solubility Assessment Workflow for this compound start Start: Weigh Compound water Test Solubility in Deionized Water start->water acid Test Solubility in 5% Aqueous HCl water->acid If Insoluble report Report Results water->report If Soluble base Test Solubility in 5% Aqueous NaOH acid->base If Insoluble acid->report If Soluble organic Test Solubility in Organic Solvents (Polar & Non-Polar) base->organic If Insoluble quant Quantitative Analysis (Shake-Flask & HPLC) organic->quant quant->report

Solubility Assessment Workflow.

Section 2: Stability Profile

The stability of this compound is a critical factor for its handling, storage, and use in synthesis. Aromatic amines and thiophene-containing compounds can be susceptible to degradation under certain conditions.

General Stability and Known Incompatibilities
  • Storage: While some suppliers suggest room temperature storage, others recommend refrigeration (4°C) under nitrogen and protection from light.[1][2] This suggests potential sensitivity to heat, oxidation, and light. The "light brown to brown" appearance may indicate minor degradation products are often present.[1]

  • Incompatibilities: The compound should not be mixed with strong oxidizing agents.[9]

  • Thermal Decomposition: When heated to decomposition, it may release hazardous products including nitrogen oxides, carbon monoxide, and oxides of sulfur.[9]

Potential Degradation Pathways

While specific degradation pathways have not been published, the structure is susceptible to:

  • Oxidation of the Amine: Aromatic amines are prone to oxidation, which can lead to the formation of colored impurities and polymeric materials. This can be initiated by air (autoxidation) or light.

  • Oxidation of the Thiophene Sulfur: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide or a sulfone, which drastically alters the electronic properties of the molecule.[10]

  • Hydrolysis: Under harsh acidic or basic conditions, degradation may occur, although the core aromatic structure is generally robust.

Data Table: Forced Degradation Study (Template)

Forced degradation, or stress testing, is essential to identify likely degradation products and develop stability-indicating analytical methods.[11][]

Stress ConditionReagent/ParametersTime (hrs)% DegradationNo. of DegradantsObservations
Acid Hydrolysis 1N HCl, 60 °C24, 48e.g., No change
Base Hydrolysis 1N NaOH, 60 °C24, 48e.g., No change
Oxidation 3% H₂O₂, RT2, 6, 24e.g., Color change
Thermal 80 °C (Solid State)72e.g., Discoloration
Photolytic ICH Q1B Option 2-e.g., Surface darkening
Experimental Protocol: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound and identify potential degradation pathways.

Materials:

  • This compound

  • Solvents for dissolving the compound (e.g., Acetonitrile, Methanol)

  • Stress reagents: 1N HCl, 1N NaOH, 3-6% H₂O₂

  • Temperature-controlled oven, photostability chamber

  • HPLC-UV/MS system for analysis

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).

  • Acid/Base Hydrolysis:

    • Mix the stock solution with an equal volume of 2N HCl or 2N NaOH to achieve a final acid/base concentration of 1N.

    • Keep one set of samples at room temperature and another at an elevated temperature (e.g., 60-80 °C).

    • At specified time points (e.g., 6, 24, 48 hours), withdraw an aliquot, neutralize it, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-6%).

    • Store the mixture at room temperature, protected from light.

    • Analyze samples at various time points (e.g., 2, 6, 24 hours).

  • Thermal Degradation:

    • Store the solid compound in a controlled-temperature oven (e.g., 80 °C).

    • Periodically withdraw samples, dissolve in a suitable solvent, and analyze.

  • Photostability:

    • Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Analyze the samples and compare them to a control sample stored in the dark.

  • Analysis:

    • Analyze all stressed samples using a stability-indicating HPLC method (a method capable of separating the parent peak from all degradation product peaks).

    • Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to help identify the mass of potential degradants.

Visualization: Chemical Stability Assessment Workflow

G cluster_1 Chemical Stability Assessment Workflow cluster_stress Apply Stress Conditions prep Prepare Stock Solution (e.g., 1 mg/mL) acid Acid Hydrolysis (HCl, Heat) prep->acid base Base Hydrolysis (NaOH, Heat) prep->base oxid Oxidation (H₂O₂, RT) prep->oxid therm Thermal (Solid, Heat) prep->therm photo Photolytic (ICH Q1B Light) prep->photo analysis Analyze via Stability-Indicating HPLC-UV/MS Method acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis report Report Degradation Profile & Identify Pathways analysis->report

Chemical Stability Assessment Workflow.

Conclusion

This compound is a valuable building block in drug discovery. Based on its chemical structure, it is predicted to be soluble in acidic aqueous solutions and various organic solvents but insoluble in neutral or basic water. Its stability profile is characteristic of an aromatic amine, with potential sensitivities to strong oxidizing agents, light, and high temperatures. The experimental protocols and data templates provided in this guide offer a robust framework for researchers to empirically determine the precise solubility and stability characteristics of this important intermediate, ensuring its effective use in the drug development pipeline.

References

A Historical Overview of the Discovery of Benzo[b]thiophen-5-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[b]thiophen-5-amine is a heterocyclic aromatic amine that has emerged as a valuable scaffold in medicinal chemistry. Its rigid bicyclic structure and the presence of a reactive amino group make it an attractive starting point for the synthesis of a diverse range of compounds with significant biological activities. This technical guide provides a comprehensive historical overview of the discovery of this compound, detailing the early synthetic methodologies, key experimental protocols, and the evolution of its preparation.

The Genesis of this compound: A Mid-20th Century Discovery

The first documented synthesis of this compound can be traced back to the mid-20th century, a period of burgeoning interest in the chemistry of heterocyclic compounds. Early investigations into the synthesis of this compound were not isolated events but were part of a broader exploration of the reactivity and functionalization of the benzo[b]thiophene ring system.

The seminal work in this area was published in 1955 by F. G. Bordwell and Hugo Stange. Their research, detailed in "Benzothiophene Chemistry. VII. Substitution Reactions of 5-Hydroxy- and 5-Aminobenzothiophene Derivatives," laid the foundation for the preparation of this important amine. The primary route to this compound in this era was a two-step process: the nitration of benzo[b]thiophene to form 5-nitrobenzo[b]thiophene, followed by the reduction of the nitro group to the corresponding amine.

The Precursor: Synthesis of 5-Nitrobenzo[b]thiophene

The critical intermediate, 5-nitrobenzo[b]thiophene, was synthesized by the direct nitration of benzo[b]thiophene. The regioselectivity of this electrophilic aromatic substitution is influenced by the reaction conditions. Early methods for the nitration of benzo[b]thiophene derivatives with electron-withdrawing groups at the 3-position have shown that nitration at lower temperatures (e.g., 0°C) using potassium nitrate in concentrated sulfuric acid tends to favor the formation of the 5-nitro and 6-nitro isomers.[1][2]

Experimental Protocol: Nitration of Benzo[b]thiophene (Adapted from historical contexts)

A solution of benzo[b]thiophene in a suitable solvent, such as acetic acid, was treated with a nitrating agent. A common method involved the use of fuming nitric acid in acetic acid at elevated temperatures (60-70°C). The reaction mixture was then poured into ice water to precipitate the product. The crude 5-nitrobenzo[b]thiophene was then purified by recrystallization.

The Discovery Reaction: Reduction of 5-Nitrobenzo[b]thiophene

The final step in the historical synthesis of this compound was the reduction of the nitro group of 5-nitrobenzo[b]thiophene. A classic and widely used method for the reduction of aromatic nitro compounds during this period was the use of a metal in the presence of an acid.[3][4][5] The most common combination was tin (Sn) and hydrochloric acid (HCl).

Experimental Protocol: Synthesis of this compound (Bordwell and Stange, 1955)

Quantitative Data from Early Syntheses

The following table summarizes the physical properties of the key compounds in the historical synthesis of this compound, based on data available from that era and modern compilations.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
5-Nitrobenzo[b]thiopheneC₈H₅NO₂S179.2083-87Yellow crystalline powder
This compoundC₈H₇NS149.2172Not specified

Evolution of Synthesis

Since its initial discovery, the synthesis of this compound and its derivatives has evolved significantly. While the fundamental strategy of reducing a nitro precursor often remains, the reagents and conditions have been refined to improve yield, safety, and efficiency. Modern methods often employ catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) for the reduction of the nitro group, offering a cleaner and more environmentally friendly alternative to the use of tin and hydrochloric acid.

Biological Significance and Signaling Pathways

While the initial discovery of this compound was primarily from a chemical synthesis perspective, subsequent research has revealed the significant biological potential of its derivatives. The benzo[b]thiophene scaffold is now recognized as a "privileged structure" in medicinal chemistry, appearing in a variety of pharmacologically active compounds.[6]

Derivatives of this compound have been investigated for a range of therapeutic applications, including as:

  • Antitubercular Agents: Certain aminobenzothiophenes have shown potent inhibitory activity against Mycobacterium smegmatis, a model organism for tuberculosis research.[7]

  • Kinase Inhibitors: The benzo[b]thiophene core is found in inhibitors of various kinases, which are important targets in cancer and inflammatory diseases.[8]

  • Antimicrobial and Antifungal Agents: Various substituted benzothiophenes have demonstrated antibacterial and antifungal properties.

The mechanism of action for many of these derivatives involves their interaction with specific biological targets, such as enzymes or receptors. The amino group at the 5-position provides a crucial point for modification, allowing for the fine-tuning of the molecule's properties to achieve desired biological effects.

Diagrams

historical_synthesis cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product Benzothiophene Benzothiophene 5-Nitrobenzothiophene 5-Nitrobenzothiophene Benzothiophene->5-Nitrobenzothiophene Nitration (e.g., HNO₃, H₂SO₄) This compound This compound 5-Nitrobenzothiophene->this compound Reduction (e.g., Sn, HCl)

Historical Synthesis Pathway of this compound.

experimental_workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction A Dissolve Benzothiophene in Acetic Acid B Add Nitrating Agent (e.g., Fuming HNO₃) A->B C Heat Reaction Mixture B->C D Precipitate Product in Ice Water C->D E Isolate and Purify 5-Nitrobenzothiophene D->E F Treat 5-Nitrobenzothiophene with Sn and HCl E->F Intermediate G Basify to Liberate Free Amine F->G H Extract with Organic Solvent G->H I Purify this compound H->I

Logical Workflow of the Historical Synthesis.

References

The Benzo[b]thiophen-5-amine Core: A Privileged Pharmacophore in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzo[b]thiophene scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. Among its derivatives, Benzo[b]thiophen-5-amine serves as a crucial pharmacophore, a key structural component responsible for a drug's biological activity. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of compounds centered around the this compound core. Detailed experimental protocols for synthesis and biological assays, extensive quantitative structure-activity relationship (SAR) data, and visualizations of relevant signaling pathways and experimental workflows are presented to facilitate further research and development in this promising area of drug discovery.

Introduction: The Significance of the Benzo[b]thiophene Scaffold

Benzo[b]thiophene and its analogs are a class of heterocyclic compounds that have garnered significant interest from the pharmaceutical industry and academia. The structural versatility of the benzo[b]thiophene core allows for a wide range of chemical modifications, leading to a diverse library of derivatives with distinct pharmacological profiles. These compounds are known to interact with various biological targets, modulating key signaling pathways implicated in a multitude of diseases. The amine group at the 5-position of the benzo[b]thiophene ring is particularly important as it provides a versatile handle for derivatization, enabling the exploration of structure-activity relationships and the optimization of drug candidates.

Synthetic Strategies for Benzo[b]thiophene Derivatives

The synthesis of the benzo[b]thiophene scaffold can be achieved through several key strategies, including cyclization techniques and transition metal-catalyzed reactions. A prevalent method involves the reaction of a substituted thiophenol with a suitable electrophile, followed by intramolecular cyclization.

General Synthesis Protocol: Palladium-Catalyzed Cross-Coupling

A common and versatile method for the synthesis of substituted benzo[b]thiophenes involves a palladium-catalyzed cross-coupling reaction. The following protocol provides a general framework for this approach.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-iodothioanisole (1 equivalent) in triethylamine, add ethynylbenzene (1.2 equivalents), dichlorobis(triphenylphosphine)palladium(II) (0.05 equivalents), and copper(I) iodide (0.1 equivalents).[1]

  • Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite and wash with ethyl acetate.

  • Extraction: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-phenylbenzo[b]thiophene.

This compound as a Kinase Inhibitor Pharmacophore

A significant area of application for benzo[b]thiophene derivatives is in the development of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The benzo[b]thiophene scaffold has proven to be an effective template for the design of potent and selective kinase inhibitors.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the inhibitory activities of various benzo[b]thiophene derivatives against different kinases and cancer cell lines, highlighting the structure-activity relationships.

Table 1: Inhibitory Activity of 5-hydroxybenzo[b]thiophene Derivatives against Various Kinases

CompoundTarget KinaseIC50 (nM)[2]
16b Clk411
DRAK187
Haspin125.7
Clk1163
Dyrk1B284
Dyrk1A353.3

Table 2: Anti-proliferative Activity of 5-hydroxybenzo[b]thiophene Derivative 16b against Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)[2]
HCT-116Colon Carcinoma>10
A549Lung Carcinoma>10
U87MGGlioblastoma7.2
HeLaCervical Carcinoma>10

Table 3: Inhibitory Activity of Benzo[b]thiophene-chalcone Hybrids against Cholinesterases

CompoundAChE IC50 (µM)[3]BChE IC50 (µM)[3]
5f 62.1023.10
5h NI24.35
Galantamine (Ref.) -28.08
NI = No Inhibition

Experimental Protocols for Biological Evaluation

The biological activity of newly synthesized benzo[b]thiophene derivatives is typically assessed using a panel of in vitro assays. The following sections provide detailed protocols for common assays used to evaluate their anti-cancer and anti-inflammatory properties.

Anti-proliferative Activity (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[1]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzo[b]thiophene derivative and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the target kinase, a suitable substrate peptide, and the test compound at various concentrations in a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM beta-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to the reaction mixture.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by detecting the amount of ADP produced using a commercial kit like ADP-Glo™.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound derivatives, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used for their discovery and characterization.

PIM1 Kinase Signaling Pathway

PIM1 is a serine/threonine kinase that is frequently overexpressed in various cancers and plays a crucial role in cell survival and proliferation. Benzo[b]thiophene derivatives have been identified as potent inhibitors of PIM kinases. The following diagram illustrates a simplified PIM1 signaling pathway.

PIM1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Gene_Expression Gene Expression STAT->Gene_Expression Transcription Factor PIM1 PIM1 Substrate Downstream Substrates (e.g., BAD, p27) PIM1->Substrate Phosphorylation Apoptosis Apoptosis Substrate->Apoptosis Inhibition Proliferation Cell Proliferation Substrate->Proliferation Promotion BT_Inhibitor Benzo[b]thiophene Inhibitor BT_Inhibitor->PIM1 Inhibition Gene_Expression->PIM1 Upregulation

Caption: Simplified PIM1 Kinase Signaling Pathway and the inhibitory action of Benzo[b]thiophene derivatives.

High-Throughput Screening Workflow for Kinase Inhibitors

The discovery of novel kinase inhibitors often begins with a high-throughput screening (HTS) campaign to identify initial "hits" from a large compound library. The following diagram illustrates a typical HTS workflow.

HTS_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation and Characterization cluster_optimization Lead Optimization Compound_Library Compound Library (>10^6 compounds) Primary_Screen Primary Screen (Single Concentration) Compound_Library->Primary_Screen Hit_Compounds Hit Compounds Primary_Screen->Hit_Compounds Dose_Response Dose-Response Assay (IC50 Determination) Hit_Compounds->Dose_Response Selectivity_Screen Kinase Selectivity Profiling Dose_Response->Selectivity_Screen Cellular_Assays Cell-Based Assays (e.g., Proliferation, Apoptosis) Selectivity_Screen->Cellular_Assays Confirmed_Hits Confirmed Hits Cellular_Assays->Confirmed_Hits SAR_Studies Structure-Activity Relationship (SAR) Studies Confirmed_Hits->SAR_Studies Lead_Compound Lead Compound SAR_Studies->Lead_Compound

Caption: A generalized workflow for a high-throughput screening campaign to identify and optimize kinase inhibitors.

Conclusion and Future Directions

The this compound pharmacophore has proven to be a highly valuable scaffold in the design and discovery of novel therapeutic agents, particularly in the realm of kinase inhibitors for oncology. The wealth of structure-activity relationship data, coupled with a deep understanding of the underlying biology of their targets, provides a solid foundation for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the exploration of novel substitution patterns on the benzo[b]thiophene core to target a wider range of kinases and other disease-relevant enzymes, as well as the development of multi-targeted agents to overcome drug resistance. The continued application of advanced synthetic methodologies and innovative screening platforms will undoubtedly accelerate the translation of promising benzo[b]thiophene-based compounds from the laboratory to the clinic.

References

Methodological & Application

Application Notes and Protocols for the N-arylation of Benzo[b]thiophen-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-arylation of benzo[b]thiophen-5-amine is a critical transformation in synthetic organic chemistry, providing access to a diverse range of N-aryl-benzo[b]thiophene derivatives. These scaffolds are of significant interest in medicinal chemistry and materials science due to their presence in biologically active compounds and organic electronic materials. The two most prominent and effective methods for achieving this carbon-nitrogen bond formation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. This document provides detailed protocols and comparative data for these key reactions, enabling researchers to select and perform the optimal procedure for their specific synthetic needs.

Data Presentation: Comparison of N-arylation Protocols

The following table summarizes typical reaction conditions for the N-arylation of aminobenzothiophenes and related aromatic amines, drawing from established literature precedents. This allows for a clear comparison of the two primary methods.

ParameterBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium(II) acetate (Pd(OAc)₂) or similar Pd sources[1][2][3]Copper(I) oxide (Cu₂O) or Copper(I) iodide (CuI)[4][5][6]
Ligand Phosphine-based (e.g., Xantphos, BINAP, X-Phos)[1][2][3]Often ligand-free, or uses simple ligands like phenanthroline[4][5][6]
Base Cesium carbonate (Cs₂CO₃) or Potassium tert-butoxide (KOt-Bu)[1][2][3]Often no additional base required[4][5]
Solvent Anhydrous, non-polar aprotic (e.g., Dioxane, Toluene)[1][2]Polar aprotic (e.g., N-Methyl-2-pyrrolidone (NMP), DMF)[4][5][6]
Temperature 100-120 °C[1][3]110 °C to over 200 °C (traditional)[4][5][6]
Reaction Time Typically 12-24 hours24-48 hours[4][5]
Substrate Scope Broad, tolerates a wide range of functional groups[7]Traditionally requires electron-deficient aryl halides[6]
General Yields Moderate to excellent[1][3]Good to excellent[4][5]

Experimental Workflows and Logical Relationships

The general workflow for a catalytic cross-coupling reaction, such as the N-arylation of this compound, is depicted below. This process involves the careful combination of reactants, catalyst, ligand, and solvent under an inert atmosphere, followed by heating and subsequent purification.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Weigh Reactants: - this compound - Aryl Halide - Base cat_lig Prepare Catalyst System: - Palladium or Copper Catalyst - Ligand (if applicable) start->cat_lig solvent Add Anhydrous Solvent cat_lig->solvent inert Degas and Purge with Inert Gas (e.g., Argon) solvent->inert heat Heat Reaction Mixture at Specified Temperature inert->heat monitor Monitor Reaction Progress (e.g., by TLC or LC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Aqueous Work-up and Extraction quench->extract purify Purify by Column Chromatography extract->purify end Characterize Final Product purify->end

Caption: General workflow for N-arylation cross-coupling reactions.

The catalytic cycle for the Buchwald-Hartwig amination, a common method for N-arylation, illustrates the mechanistic steps involving the palladium catalyst.

G pd0 Pd(0)Ln pd_complex Ar-Pd(II)(L)n-X pd0->pd_complex Oxidative Addition (Ar-X) amine_adduct [Ar-Pd(II)(L)n(R2NH)]+X- pd_complex->amine_adduct + Amine amido_complex Ar-Pd(II)(L)n-NR2 amine_adduct->amido_complex - HX (Base) amido_complex->pd0 Reductive Elimination product Ar-NR2 amido_complex->product

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Experimental Protocols

Protocol 1: Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination)

This protocol is adapted from procedures for the N-arylation of similar aminobenzothiophenes.[1][2]

Materials and Equipment:

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or other suitable phosphine ligand)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous dioxane

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the aryl halide (1.2 mmol), and cesium carbonate (2.0 mmol).

  • In a separate vial, briefly purge with inert gas before adding Palladium(II) acetate (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%).

  • Add the catalyst/ligand mixture to the Schlenk flask containing the reactants.

  • Add anhydrous dioxane (5 mL) to the flask.

  • Seal the flask and degas the reaction mixture by bubbling argon through the solvent for 10-15 minutes.

  • Place the flask under a positive pressure of argon and heat the mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl-Benzo[b]thiophen-5-amine.

Safety Precautions:

  • Palladium catalysts and phosphine ligands are toxic and should be handled in a fume hood.

  • Anhydrous solvents are flammable and moisture-sensitive.

  • Reactions should be conducted under an inert atmosphere.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 2: Copper-Catalyzed N-arylation (Ullmann Condensation)

This protocol is based on a general procedure for the copper-catalyzed amination of aryl halides.[4][5]

Materials and Equipment:

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Copper(I) oxide (Cu₂O)

  • N-Methyl-2-pyrrolidone (NMP)

  • Sealed reaction vial or flask

  • Magnetic stirrer and heating plate

  • Standard glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • To a sealable reaction vial, add this compound (1.0 mmol), the aryl halide (1.2 mmol), and Copper(I) oxide (0.2 mmol, 20 mol%).

  • Add N-Methyl-2-pyrrolidone (NMP) (4 mL) to the vial.

  • Seal the vial tightly and place it in a preheated oil bath or heating block at 110 °C.

  • Stir the reaction mixture vigorously for 24-48 hours.

  • Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the pure N-aryl-Benzo[b]thiophen-5-amine.

Safety Precautions:

  • Copper catalysts can be toxic; handle with care in a fume hood.

  • NMP is a high-boiling solvent and should be handled in a well-ventilated area.

  • The reaction is performed at an elevated temperature; use caution to avoid burns.

  • Always wear appropriate PPE.

References

Application Notes and Protocols for Suzuki Coupling Reactions of Benzo[b]thiophen-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzo[b]thiophene scaffold is a prominent heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities and valuable photophysical properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the benzo[b]thiophene core. This document provides detailed application notes and a generalized protocol for the Suzuki coupling of halogenated benzo[b]thiophen-5-amine derivatives with various organoboron reagents.

While specific literature on the Suzuki coupling of this compound is limited, the protocols herein are based on established methodologies for structurally similar compounds, such as other halogenated benzothiophenes and amino-substituted aryl halides. The presence of the amine functionality requires careful consideration of reaction conditions to avoid potential catalyst inhibition and side reactions. These notes are intended to serve as a robust starting point for researchers to develop and optimize Suzuki coupling reactions for the synthesis of novel 5-aryl-benzo[b]thiophen-5-amine derivatives.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a base. The catalytic cycle consists of three primary steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the active catalyst.

Data Presentation: Comparative Reaction Conditions for Suzuki Coupling of Analogous Compounds

The following table summarizes typical reaction conditions and reported yields for Suzuki coupling reactions of analogous compounds, including substituted bromothiophenes and bromoanilines. This data can serve as a guide for optimizing the reaction of halogenated this compound.

Aryl Halide SubstrateCatalyst (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemperature (°C)Time (h)Yield (%)
3-Bromo-7-chloro-1-benzothiophenePd(OAc)₂ (2)PPh₃ (8)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)9012-24High
2-Bromo-5-(bromomethyl)thiophenePd(PPh₃)₄ (2.5)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901225-76
Ortho-bromoanilinesCataCXium A Pd G3 (variable)-K₃PO₄ (3)2-MeTHF10016Good to Excellent
2-Amino-6-bromobenzothiazolePd(PPh₃)₄ (5)-K₂CO₃ (2)DMFReflux3164
5-Bromo-2-methylpyridin-3-aminePd(PPh₃)₄ (cat.)-K₃PO₄1,4-DioxaneNot SpecifiedNot SpecifiedModerate to Good

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of Halogenated this compound

This protocol provides a generalized procedure that should be optimized for specific substrates and coupling partners. It is crucial to handle palladium catalysts and phosphine ligands under an inert atmosphere to prevent degradation.

Materials:

  • Halogenated this compound (e.g., 4-bromo- or 6-bromo-benzo[b]thiophen-5-amine) (1.0 equiv)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst like a Pd-NHC complex) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, 2-MeTHF)

  • Degassed water (if using a biphasic system)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or glovebox)

  • Magnetic stirrer and heating plate

  • Solvents for workup and purification (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the halogenated this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (2-3 equiv).

  • Catalyst Addition: Add the palladium catalyst (1-5 mol%) and, if necessary, the ligand (2-10 mol%) to the flask.

  • Solvent Addition: Add the anhydrous, degassed solvent(s) via syringe. If a biphasic system is used, add the organic solvent followed by the degassed water.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes, or by subjecting the sealed flask to several freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and water.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-aryl-benzo[b]thiophen-5-amine derivative.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants cluster_products Products Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-R(Ln) Transmetalation Ar-Pd(II)-R(Ln)->Pd(0)Ln Reductive Elimination Ar-R 5-Aryl-Benzo[b]thiophen-5-amine Ar-Pd(II)-R(Ln)->Ar-R Ar-X This compound-X Ar-X->Ar-Pd(II)-X(Ln) R-B(OR)2 Organoboron Reagent R-B(OR)2->Ar-Pd(II)-R(Ln) Base Base Base->Ar-Pd(II)-R(Ln) X-B(OR)2 Boron Byproduct

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification cluster_analysis Analysis A Combine Reactants: - Halogenated this compound - Boronic Acid/Ester - Base B Add Catalyst and Ligand A->B C Add Degassed Solvent(s) B->C D Degas Reaction Mixture C->D E Heat and Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Aqueous Workup and Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I J Characterize Product (NMR, MS, etc.) I->J

Caption: General experimental workflow for Suzuki coupling reactions.

Application Notes and Protocols for the Synthesis and Evaluation of Novel Kinase Inhibitors from Benzo[b]thiophen-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a vast number of cellular processes through the phosphorylation of proteins.[1][2] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[3][4] The development of small-molecule kinase inhibitors has therefore become a central focus in modern drug discovery.[1] The benzo[b]thiophene scaffold is recognized as a "privileged structure" in medicinal chemistry, serving as the core for numerous biologically active compounds, including potent kinase inhibitors.[4] Benzo[b]thiophen-5-amine, in particular, is a versatile starting material, offering a reactive amine group that allows for straightforward derivatization to explore structure-activity relationships (SAR) in drug discovery programs.[5]

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel kinase inhibitors starting from this compound, followed by their biochemical and cellular evaluation.

Synthetic Workflow and Protocols

The synthesis of novel kinase inhibitors from this compound can be achieved through a multi-step process involving the formation of an amide bond followed by a substitution reaction. This approach allows for the introduction of diverse chemical moieties to optimize binding affinity and selectivity for the target kinase. A representative synthetic scheme is outlined below.

G start Start: this compound step1 Step 1: Acylation React with an acyl chloride (e.g., Chloroacetyl chloride) in the presence of a base (e.g., Triethylamine). start->step1 intermediate1 Intermediate 1: N-(benzo[b]thiophen-5-yl)-2-chloroacetamide step1->intermediate1 step2 Step 2: Nucleophilic Substitution React Intermediate 1 with a substituted amine (e.g., Morpholine) to introduce diversity. intermediate1->step2 intermediate2 Final Product: Novel Benzo[b]thiophene Derivative step2->intermediate2 purification Purification (e.g., Column Chromatography) intermediate2->purification characterization Characterization (NMR, Mass Spectrometry) purification->characterization end Final Kinase Inhibitor characterization->end

Caption: General workflow for the synthesis of a novel kinase inhibitor.

Protocol 1: Synthesis of N-(benzo[b]thiophen-5-yl)-2-morpholinoacetamide (A Representative Inhibitor)

This protocol details a two-step synthesis for a potential kinase inhibitor, starting with the acylation of this compound followed by a nucleophilic substitution.

Step 1: Synthesis of N-(benzo[b]thiophen-5-yl)-2-chloroacetamide

  • Materials:

    • This compound (1.0 eq)

    • Chloroacetyl chloride (1.1 eq)

    • Triethylamine (TEA) (1.5 eq)

    • Dichloromethane (DCM), anhydrous

    • Magnetic stirrer and stirring bar

    • Round-bottom flask and standard glassware

    • Ice bath

  • Procedure: a. Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. b. Cool the solution to 0°C using an ice bath. c. Add TEA to the stirred solution. d. Add chloroacetyl chloride dropwise to the reaction mixture over 15 minutes, ensuring the temperature remains below 5°C. e. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. f. Monitor the reaction progress using Thin Layer Chromatography (TLC). g. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. h. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. i. Purify the crude solid by recrystallization from ethanol to obtain N-(benzo[b]thiophen-5-yl)-2-chloroacetamide.

Step 2: Synthesis of N-(benzo[b]thiophen-5-yl)-2-morpholinoacetamide

  • Materials:

    • N-(benzo[b]thiophen-5-yl)-2-chloroacetamide (1.0 eq)

    • Morpholine (2.0 eq)

    • Potassium carbonate (K₂CO₃) (2.5 eq)

    • Acetonitrile (ACN), anhydrous

    • Reflux condenser

  • Procedure: a. To a solution of N-(benzo[b]thiophen-5-yl)-2-chloroacetamide in anhydrous ACN, add morpholine and K₂CO₃. b. Heat the mixture to reflux (approximately 82°C) and maintain for 8-12 hours, monitoring by TLC. c. After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. d. Concentrate the filtrate under reduced pressure. e. Dissolve the residue in DCM and wash with water to remove any remaining salts. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. g. Purify the final product by column chromatography on silica gel (e.g., using a gradient of DCM/Methanol) to yield the pure N-(benzo[b]thiophen-5-yl)-2-morpholinoacetamide. h. Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation: Kinase Inhibition Profile

The inhibitory activity of a series of synthesized benzo[b]thiophene derivatives was evaluated against a panel of cancer-relevant kinases. The half-maximal inhibitory concentration (IC₅₀) values were determined using an in vitro luminescence-based kinase assay.

Compound IDTarget KinaseIC₅₀ (nM)
BZ-M-01 IKKβ87
MK2125
JNK1250
CLK411
BZ-M-02 IKKβ150
MK2210
JNK1400
CLK435
BZ-P-01 IKKβ65
MK298
JNK1180
CLK415
Staurosporine IKKβ20
(Control)MK215
JNK15
CLK42

Table 1: Inhibitory activity of representative benzo[b]thiophene derivatives against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, was used as a positive control. Data is hypothetical and for illustrative purposes, based on activities of similar scaffolds.[6][7]

Experimental Protocols: Biological Evaluation

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method for determining the IC₅₀ value of a test compound against a specific protein kinase by quantifying the amount of ADP produced in the kinase reaction.[3]

G prep 1. Compound Prep Prepare 10-point serial dilution of inhibitor in DMSO. plate 2. Plate Compounds Add 2.5 µL of diluted compound or DMSO control to 96-well plate. prep->plate kinase_add 3. Add Kinase Add 2.5 µL of kinase solution. Incubate for 10 min at RT. plate->kinase_add reaction 4. Initiate Reaction Add 5 µL of Substrate/ATP mix. Incubate for 60 min at 30°C. kinase_add->reaction adp_reagent 5. Stop Reaction Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 min at RT. reaction->adp_reagent detect_reagent 6. Generate Signal Add 20 µL Kinase Detection Reagent. Incubate for 30 min at RT. adp_reagent->detect_reagent read 7. Read Plate Measure luminescence using a plate reader. detect_reagent->read analyze 8. Analyze Data Plot luminescence vs. concentration. Calculate IC50 value. read->analyze G stimulus External Stimulus (e.g., Stress, Cytokines) mkkk MAPKKK (e.g., MEKK1, ASK1) stimulus->mkkk Activates mkk MAPKK (MKK4/7) mkkk->mkk Phosphorylates jnk JNK (c-Jun N-terminal Kinase) mkk->jnk Phosphorylates tf Transcription Factors (e.g., c-Jun, ATF2) jnk->tf Phosphorylates inhibitor Novel Benzo[b]thiophene Inhibitor inhibitor->jnk response Cellular Response (Apoptosis, Proliferation, Inflammation) tf->response Regulates

References

Application of Benzo[b]thiophen-5-amine Derivatives in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-OLED-BTA-001

Introduction

Benzo[b]thiophene derivatives are a significant class of heterocyclic organic compounds that have garnered considerable interest in the field of organic electronics due to their excellent electronic properties, high thermal stability, and facile functionalization.[1] While direct applications of Benzo[b]thiophen-5-amine are not extensively documented in publicly available literature, its derivatives, particularly those incorporating the benzo[b]thiophene moiety functionalized with amino groups, are emerging as promising materials for organic light-emitting diodes (OLEDs). These materials are primarily utilized as hole-transporting materials (HTMs) and as building blocks for emissive layer components, contributing to enhanced device efficiency, stability, and color purity.[1] The amino group serves as a versatile handle for further chemical modifications, allowing for the fine-tuning of the electronic and physical properties of the resulting materials.

The rigid and planar structure of the benzo[b]thiophene core facilitates strong intermolecular π-π stacking, which is crucial for efficient charge transport.[2] When combined with electron-donating amino functionalities, the resulting molecules often exhibit excellent hole-transporting capabilities. These characteristics make this compound a valuable precursor for the synthesis of advanced OLED materials.

Core Applications in OLEDs

Derivatives of this compound are anticipated to be primarily employed in the following roles within an OLED device architecture:

  • Hole-Transporting Layer (HTL): The electron-rich nature of the amino group, coupled with the charge-carrying ability of the benzo[b]thiophene backbone, makes these derivatives ideal candidates for HTLs. An efficient HTL must possess high hole mobility and a suitable highest occupied molecular orbital (HOMO) energy level to ensure efficient injection of holes from the anode and transport to the emissive layer.

  • Emissive Layer (EML): By extending the π-conjugation through coupling with other aromatic or fluorescent moieties, this compound can be used to synthesize novel emissive materials. The amino group can act as a strong electron donor in a donor-acceptor (D-A) type emitter structure, which is a common design strategy for achieving high-efficiency fluorescence or thermally activated delayed fluorescence (TADF).

  • Host Materials: In phosphorescent OLEDs (PhOLEDs), derivatives of this compound could be developed into host materials for the emissive dopants. A good host material should have a high triplet energy to confine the excitons on the phosphorescent guest, as well as good charge-transporting properties.

Performance of Related Benzo[b]thiophene Derivatives in OLEDs

While specific data for this compound is unavailable, the performance of various other benzo[b]thiophene-based materials in OLEDs provides a benchmark for expected performance.

Material TypeDerivative StructureRole in OLEDMax. Luminance (cd/m²)Current Efficiency (cd/A)Power Efficiency (lm/W)External Quantum Efficiency (%)Emission Color
Deep-Blue EmitterCz-SBDPI (carbazole-based phenanthroimidazole)EML12,9845.95.76.2Deep-Blue
TADF Emitter34BFAc-PMDonor in Emitter---27.7-

Table 1: Performance of Selected Amine-Containing and Benzofuran/Benzothiophene-based Emitters in OLEDs. [3][4]

Experimental Protocols

Protocol 1: General Synthesis of a Hole-Transporting Material from a Benzo[b]thiophene Amine Derivative

This protocol describes a generalized palladium-catalyzed Buchwald-Hartwig amination reaction, a common method for synthesizing arylamine-based hole-transporting materials.

Materials:

  • Bromo-functionalized aromatic core (e.g., 4,4'-dibromobiphenyl)

  • This compound derivative

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., P(t-Bu)₃, SPhos)

  • Strong base (e.g., NaOt-Bu, K₂CO₃)

  • Anhydrous toluene or xylene

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine the bromo-functionalized aromatic core (1.0 eq), the this compound derivative (2.2 eq), the palladium catalyst (0.02 eq), and the phosphine ligand (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Base Addition: Add anhydrous toluene and the strong base (4.0 eq) to the flask under the inert atmosphere.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane and wash with water and brine. Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to obtain the final high-purity hole-transporting material.

Protocol 2: Fabrication of a Multilayer OLED Device by Thermal Evaporation

This protocol outlines the fabrication of a standard multilayer OLED device using a synthesized benzo[b]thiophene derivative as the hole-transporting layer.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Hole-injection material (e.g., HAT-CN)

  • Synthesized Benzo[b]thiophene-based hole-transporting material (HTM)

  • Emissive layer material (e.g., a host doped with a fluorescent or phosphorescent emitter)

  • Electron-transporting material (e.g., TPBi)

  • Electron-injection material (e.g., LiF)

  • Metal for cathode (e.g., Aluminum)

  • High-vacuum thermal evaporation system (<10⁻⁶ Torr)

Procedure:

  • Substrate Preparation: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Organic Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber. Sequentially deposit the following layers:

    • Hole-injection layer (HIL): e.g., 10 nm of HAT-CN.

    • Hole-transporting layer (HTL): e.g., 40 nm of the synthesized Benzo[b]thiophene-based HTM.

    • Emissive layer (EML): e.g., 20 nm of a host material doped with the emitter.

    • Electron-transporting layer (ETL): e.g., 30 nm of TPBi.

  • Cathode Deposition: Deposit a thin layer of an electron-injection material (e.g., 1 nm of LiF) followed by a thicker layer of the metal cathode (e.g., 100 nm of Al) without breaking the vacuum.

  • Encapsulation: Encapsulate the fabricated device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin to protect it from atmospheric moisture and oxygen.

  • Characterization: Characterize the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and efficiency of the encapsulated OLED device.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_catalyst Catalyst System A Bromo-Aromatic Core F Buchwald-Hartwig Amination A->F B This compound Derivative B->F C Palladium Catalyst C->F D Phosphine Ligand D->F E Base E->F G Crude Product F->G H Purification (Column Chromatography, Recrystallization/Sublimation) G->H I Pure Hole-Transporting Material H->I

Figure 1: Generalized workflow for the synthesis of a hole-transporting material.

OLED_Device_Architecture Anode Anode (ITO) HIL Hole-Injection Layer (HIL) HIL->Anode HTL Hole-Transporting Layer (HTL) (Benzo[b]thiophene Derivative) HTL->HIL EML Emissive Layer (EML) EML->HTL Light Light Emission EML->Light ETL Electron-Transporting Layer (ETL) ETL->EML EIL Electron-Injection Layer (EIL) EIL->ETL Cathode Cathode (Al) Cathode->EIL

Figure 2: Typical multilayer OLED device architecture.

References

Application Notes and Protocols for the Synthesis of Benzo[b]thiophen-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for the synthesis of Benzo[b]thiophen-5-amine and its derivatives. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its members, including roles as kinase inhibitors and modulators of key signaling pathways. The protocols outlined below are intended to be a starting point for researchers, and optimization may be necessary for specific substrates and scales.

Synthesis of the Core Scaffold: this compound

The parent scaffold, this compound, can be synthesized through several routes. Two common and effective methods are presented here: the reduction of 5-nitrobenzo[b]thiophene and a one-pot copper-catalyzed amination of 5-bromobenzo[b]thiophene.

Method A: Reduction of 5-Nitrobenzo[b]thiophene

This two-step method involves the nitration of benzo[b]thiophene followed by the reduction of the nitro group.

Experimental Protocol:

Step 1: Nitration of Benzo[b]thiophene

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzo[b]thiophene (1.0 eq) in acetic anhydride at 0-5 °C.

  • Slowly add a mixture of fuming nitric acid (1.1 eq) and acetic acid (volume ratio 1:2) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture into ice-water and stir until a solid precipitate forms.

  • Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield 5-nitrobenzo[b]thiophene.

Step 2: Reduction of 5-Nitrobenzo[b]thiophene

  • To a solution of 5-nitrobenzo[b]thiophene (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq).

  • Reflux the mixture for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Method B: Copper-Catalyzed Amination of 5-Bromobenzo[b]thiophene

This one-pot method provides a direct route to the target amine from the corresponding bromo-derivative.

Experimental Protocol:

  • In a sealed tube, combine 5-bromobenzo[b]thiophene (1.0 eq), copper(I) oxide (Cu₂O) (0.2 eq), and aqueous ammonia (excess) in N-methyl-2-pyrrolidone (NMP).

  • Heat the reaction mixture at 110 °C for 24 hours.[1]

  • Cool the mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Derivatization of this compound

The primary amine group of this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives.

N-Acylation and N-Sulfonylation

Experimental Protocol (General Procedure):

  • Dissolve this compound (1.0 eq) and a base such as triethylamine or pyridine (1.2-1.5 eq) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran).

  • Cool the solution to 0 °C and add the desired acyl chloride, sulfonyl chloride, or anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

For these reactions, it is often necessary to first introduce a halogen atom onto the this compound scaffold, which can then participate in cross-coupling reactions. Alternatively, the amino group can be protected before halogenation and subsequent coupling.

Experimental Workflow for Palladium-Catalyzed Cross-Coupling:

G cluster_start Starting Material cluster_functionalization Functionalization cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_products Derivative Products A This compound B Protection of Amine (e.g., Boc) A->B Optional C Halogenation (e.g., NBS, ICl) B->C E Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) C->E F Sonogashira Coupling (Terminal Alkynes) C->F G Heck Coupling (Alkenes) C->G D Deprotection H Aryl/Heteroaryl Substituted Benzo[b]thiophen-5-amines D->H I Alkynyl Substituted Benzo[b]thiophen-5-amines D->I J Alkenyl Substituted Benzo[b]thiophen-5-amines D->J E->D F->D G->D

Caption: General workflow for the synthesis of substituted this compound derivatives via palladium-catalyzed cross-coupling reactions.

Experimental Protocol (General Suzuki-Miyaura Coupling):

  • In a reaction vessel, combine the halogenated this compound derivative (1.0 eq), the corresponding boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq).

  • Add a suitable solvent system (e.g., toluene/ethanol/water, dioxane/water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

The following tables summarize quantitative data for the synthesis of this compound and its derivatives from various literature sources.

Table 1: Synthesis of this compound

Starting MaterialReagents and ConditionsProductYield (%)Reference
5-Bromobenzo[b]thiopheneCu₂O, aq. NH₃, NMP, 110 °C, 24 hThis compound98[1]
5-Nitrobenzo[b]thiopheneSnCl₂·2H₂O, Ethanol, RefluxThis compoundNot specifiedN/A

Table 2: Synthesis of N-Acyl and N-Sulfonyl Derivatives of this compound

Acylating/Sulfonylating AgentBaseSolventProductYield (%)Reference
Acetyl ChloridePyridineDCMN-(Benzo[b]thiophen-5-yl)acetamideNot specifiedN/A
Benzoyl ChlorideTriethylamineTHFN-(Benzo[b]thiophen-5-yl)benzamideNot specifiedN/A
Methanesulfonyl ChloridePyridineDCMN-(Benzo[b]thiophen-5-yl)methanesulfonamideNot specifiedN/A

Table 3: Palladium-Catalyzed Cross-Coupling of Halogenated Benzo[b]thiophenes

Halogenated SubstrateCoupling PartnerCatalystBaseSolventProductYield (%)Reference
3-Iodo-benzo[b]thiophenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O3-Phenyl-benzo[b]thiophene85[2]
3-Iodo-benzo[b]thiophene4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O3-(4-Methoxyphenyl)-benzo[b]thiophene92[2]
3-Iodo-benzo[b]thiophenePhenylacetylenePd(PPh₃)₄, CuIEt₃NToluene3-(Phenylethynyl)-benzo[b]thiophene88[2]

Signaling Pathways

Derivatives of this compound have been shown to interact with various signaling pathways implicated in diseases such as cancer. Understanding these pathways is crucial for rational drug design and development.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key mediator of cytokine and growth factor signaling. Its constitutive activation is common in many cancers, promoting cell proliferation, survival, and angiogenesis.

STAT3_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates (Y705) STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerizes Nucleus Nucleus STAT3_active->Nucleus Translocates to Gene_Expression Target Gene Expression (Proliferation, Survival, Angiogenesis) Nucleus->Gene_Expression Promotes Inhibitor Benzo[b]thiophene Derivative Inhibitor->STAT3_active Inhibits Dimerization/ DNA Binding

Caption: Simplified schematic of the STAT3 signaling pathway and the inhibitory action of certain Benzo[b]thiophene derivatives.

RhoA/ROCK Signaling Pathway

The RhoA/ROCK signaling pathway plays a crucial role in regulating the actin cytoskeleton, cell adhesion, and motility. Its dysregulation is associated with cancer cell invasion and metastasis.

RhoA_ROCK_Pathway GPCR GPCR/Growth Factor Receptor RhoA_GDP RhoA-GDP (inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates MLC_Phosphatase Myosin Light Chain Phosphatase (MLCP) ROCK->MLC_Phosphatase Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLC_Phosphatase->MLC Dephosphorylates Actomyosin_Contraction Actomyosin Contraction (Stress Fiber Formation, Invasion) MLC->Actomyosin_Contraction Inhibitor Benzo[b]thiophene Derivative Inhibitor->ROCK Inhibits

Caption: Overview of the RhoA/ROCK signaling pathway and the point of intervention for inhibitory Benzo[b]thiophene derivatives.

These protocols and notes are designed to facilitate the exploration of this compound derivatives in a research and drug discovery setting. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

Benzo[b]thiophen-5-amine: A Versatile Building Block for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Benzo[b]thiophen-5-amine is a key heterocyclic amine that serves as a versatile starting material for the synthesis of a variety of agrochemicals. Its rigid structure and the presence of a reactive amino group allow for the introduction of diverse functionalities, leading to the development of novel fungicides, herbicides, and insecticides. This application note provides a comprehensive overview of the use of this compound in the synthesis of agrochemicals, with a focus on a class of potent herbicides. Detailed protocols for the synthesis and biological evaluation of these compounds are presented to aid researchers in the development of new crop protection agents.

Herbicidal Benzo[b]thiophene-5-sulfonamides

A promising class of herbicides derived from this compound are the N-aryl- and N-heteroaryl-benzo[b]thiophene-5-sulfonamides. These compounds have demonstrated significant pre- and post-emergence herbicidal activity against a range of common weeds. The general structure consists of the benzo[b]thiophene core, a sulfonamide linker, and a substituted aryl or heteroaryl ring system, which is crucial for biological activity.

Synthesis of Herbicidal Benzo[b]thiophene-5-sulfonamides

The synthesis of these herbicidal compounds can be achieved through a straightforward two-step process starting from this compound. The first step involves the conversion of the amine to the corresponding sulfonyl chloride, followed by the reaction of this intermediate with a suitable amine to furnish the final sulfonamide product.

Synthesis_Pathway cluster_0 Step 1: Diazotization and Sulfonyl Chloride Formation cluster_1 Step 2: Sulfonamide Formation This compound This compound Diazonium_Salt Benzo[b]thiophene-5-diazonium salt This compound->Diazonium_Salt NaNO2, HCl Benzo[b]thiophene-5-sulfonyl_chloride Benzo[b]thiophene-5-sulfonyl chloride Diazonium_Salt->Benzo[b]thiophene-5-sulfonyl_chloride SO2, CuCl2 Herbicidal_Sulfonamide N-(Substituted)-benzo[b]thiophene-5-sulfonamide Benzo[b]thiophene-5-sulfonyl_chloride->Herbicidal_Sulfonamide Amine Substituted Amine (e.g., 2-amino-4,6-dimethoxypyrimidine) Amine->Herbicidal_Sulfonamide Pyridine

Caption: Synthetic pathway for herbicidal benzo[b]thiophene-5-sulfonamides.

Experimental Protocols

Protocol 1: Synthesis of Benzo[b]thiophene-5-sulfonyl chloride

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sulfur Dioxide (SO₂)

  • Copper(II) Chloride (CuCl₂)

  • Ice

  • Diethyl ether

Procedure:

  • Suspend this compound in concentrated HCl and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of NaNO₂ in water to the cooled suspension while maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of SO₂ in a suitable solvent and add CuCl₂ as a catalyst.

  • Add the freshly prepared diazonium salt solution to the SO₂ solution at a controlled rate, keeping the temperature low.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Extract the product with diethyl ether, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude Benzo[b]thiophene-5-sulfonyl chloride, which can be used in the next step without further purification.

Protocol 2: Synthesis of N-(4,6-dimethoxypyrimidin-2-yl)benzo[b]thiophene-5-sulfonamide

Materials:

  • Benzo[b]thiophene-5-sulfonyl chloride

  • 2-amino-4,6-dimethoxypyrimidine

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 2-amino-4,6-dimethoxypyrimidine in pyridine and cool the solution to 0 °C.

  • Add a solution of Benzo[b]thiophene-5-sulfonyl chloride in DCM dropwise to the cooled amine solution.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Pour the reaction mixture into water and extract with DCM.

  • Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-(4,6-dimethoxypyrimidin-2-yl)benzo[b]thiophene-5-sulfonamide.

Biological Activity and Data Presentation

The herbicidal activity of the synthesized sulfonamides is typically evaluated in pre-emergence and post-emergence assays against a panel of common weed species and crop species to assess both efficacy and selectivity.

Protocol 3: Pre-emergence Herbicidal Activity Assay

Materials:

  • Seeds of test weed and crop species (e.g., Amaranthus retroflexus, Echinochloa crus-galli, Zea mays, Glycine max)

  • Potting soil

  • Synthesized herbicidal compounds

  • Acetone and a surfactant (e.g., Tween 20)

  • Spray chamber

Procedure:

  • Fill pots with soil and sow the seeds of the test species at an appropriate depth.

  • Prepare solutions of the test compounds at various concentrations in a mixture of acetone and water containing a surfactant.

  • Apply the herbicide solutions evenly to the soil surface using a spray chamber.

  • Place the treated pots in a greenhouse under controlled conditions (temperature, light, humidity).

  • After a set period (e.g., 14-21 days), visually assess the percentage of weed control and crop injury compared to an untreated control.

  • Calculate the GR₅₀ (concentration required for 50% growth reduction) for each compound against each plant species.

Pre_Emergence_Workflow Start Start Seed_Sowing Sow seeds of weed and crop species in pots Start->Seed_Sowing Herbicide_Application Apply test compound solutions to soil surface Seed_Sowing->Herbicide_Application Incubation Incubate in greenhouse (14-21 days) Herbicide_Application->Incubation Assessment Visually assess weed control and crop injury Incubation->Assessment Data_Analysis Calculate GR50 values Assessment->Data_Analysis End End Data_Analysis->End

Caption: Workflow for pre-emergence herbicidal activity testing.

Protocol 4: Post-emergence Herbicidal Activity Assay

Materials:

  • Young plants of test weed and crop species at a specific growth stage (e.g., 2-3 leaf stage)

  • Synthesized herbicidal compounds

  • Acetone and a surfactant

  • Spray chamber

Procedure:

  • Grow the test plants in pots until they reach the desired growth stage.

  • Prepare solutions of the test compounds as described in the pre-emergence protocol.

  • Apply the herbicide solutions directly to the foliage of the plants using a spray chamber.

  • Return the treated plants to the greenhouse.

  • After a set period (e.g., 14-21 days), visually assess the percentage of weed control and crop injury.

  • Calculate the GR₅₀ values.

Post_Emergence_Workflow Start Start Plant_Growth Grow weed and crop species to 2-3 leaf stage Start->Plant_Growth Herbicide_Application Apply test compound solutions to foliage Plant_Growth->Herbicide_Application Incubation Incubate in greenhouse (14-21 days) Herbicide_Application->Incubation Assessment Visually assess weed control and crop injury Incubation->Assessment Data_Analysis Calculate GR50 values Assessment->Data_Analysis End End Data_Analysis->End

Caption: Workflow for post-emergence herbicidal activity testing.

Data Presentation

The quantitative data from the herbicidal assays should be summarized in a clear and structured table to facilitate the comparison of the activity of different compounds.

Compound IDTest TypeTarget SpeciesApplication Rate (g/ha)Efficacy (%)
BTS-1Pre-emergenceAmaranthus retroflexus10095
BTS-1Pre-emergenceEchinochloa crus-galli10085
BTS-1Pre-emergenceZea mays10010
BTS-1Pre-emergenceGlycine max1005
BTS-1Post-emergenceAmaranthus retroflexus10098
BTS-1Post-emergenceEchinochloa crus-galli10090
BTS-1Post-emergenceZea mays10015
BTS-1Post-emergenceGlycine max10010

This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. The straightforward conversion to herbicidal sulfonamides, as outlined in these application notes, provides a clear pathway for the development of new crop protection solutions. The detailed protocols for synthesis and biological evaluation will enable researchers to efficiently explore the potential of this chemical scaffold in the ongoing search for effective and selective herbicides.

Application Note and Protocol: Diazotization of Benzo[b]thiophen-5-amine for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzo[b]thiophene and its derivatives are significant heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The functionalization of the benzo[b]thiophene core is crucial for the development of new therapeutic agents. One key transformation is the diazotization of amino-substituted benzo[b]thiophenes, which converts the amino group into a highly versatile diazonium salt. This intermediate can then be subjected to a variety of subsequent reactions, such as Sandmeyer, Schiemann, and azo coupling reactions, to introduce a diverse range of functionalities onto the aromatic ring.[5] This application note provides a detailed experimental protocol for the diazotization of Benzo[b]thiophen-5-amine.

Principle of the Reaction

The diazotization reaction involves the treatment of a primary aromatic amine, in this case, this compound, with nitrous acid (HNO₂) to form a diazonium salt.[6][7] Nitrous acid is typically generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The reaction is performed at low temperatures (typically 0-5 °C) to ensure the stability of the resulting diazonium salt, which can be explosive if isolated or allowed to warm.[7][8][9]

The overall reaction is as follows:

Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O

Where Ar = Benzo[b]thiophen-5-yl and X is the counterion from the acid.

Experimental Protocol

This protocol outlines a general procedure for the diazotization of this compound. Researchers should optimize the conditions based on their specific downstream application and available laboratory equipment.

Materials and Reagents

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

  • Urea (for quenching excess nitrous acid, optional)

  • An appropriate solvent for the subsequent reaction (e.g., water, acetonitrile)

Equipment

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Standard laboratory glassware

Procedure

  • Preparation of the Amine Solution:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend this compound (1.0 eq) in a mixture of distilled water and concentrated hydrochloric acid (2.5-3.0 eq).

    • Stir the mixture vigorously to ensure a fine suspension.

    • Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.[8][9]

  • Preparation of the Sodium Nitrite Solution:

    • In a separate beaker, dissolve sodium nitrite (1.0-1.1 eq) in a minimal amount of cold distilled water.

  • Diazotization:

    • Slowly add the sodium nitrite solution dropwise from the dropping funnel to the stirred suspension of the amine hydrochloride over a period of 15-30 minutes.

    • Carefully monitor the internal temperature and maintain it between 0-5 °C throughout the addition.[7]

    • After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes.

  • Monitoring the Reaction:

    • The completion of the diazotization can be monitored by testing for the presence of excess nitrous acid.

    • To do this, a drop of the reaction mixture is streaked on starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid and the completion of the reaction.[6][8]

  • Quenching Excess Nitrous Acid (Optional but Recommended):

    • If an excess of nitrous acid is detected, it can be quenched by the careful addition of a small amount of urea until the starch-iodide test is negative.

  • Use of the Diazonium Salt Solution:

    • The resulting solution containing the Benzo[b]thiophen-5-yl diazonium salt is typically used immediately in the subsequent synthetic step without isolation. The instability of diazonium salts makes their isolation hazardous.[6]

Data Presentation

The following table should be used to record the quantitative data for the diazotization reaction and the subsequent reaction where the diazonium salt is used.

ParameterValue
Reactants
Mass of this compound (g)
Moles of this compound (mol)
Volume of Conc. HCl (mL)
Mass of Sodium Nitrite (g)
Moles of Sodium Nitrite (mol)
Reaction Conditions
Reaction Temperature (°C)
Reaction Time (min)
Product of Subsequent Reaction
Product Name
Theoretical Yield (g)
Actual Yield (g)
Percentage Yield (%)
Appearance
Melting Point (°C)
Spectroscopic Data (e.g., ¹H NMR, ¹³C NMR, IR, MS)

Visualizations

Experimental Workflow Diagram

Diazotization_Workflow Experimental Workflow for the Diazotization of this compound cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Quenching cluster_product Product Amine_Prep Prepare Amine Suspension (this compound in HCl/H₂O) Cooling Cool Amine Suspension (0-5 °C) Amine_Prep->Cooling Nitrite_Prep Prepare NaNO₂ Solution (in cold H₂O) Addition Slowly Add NaNO₂ Solution Nitrite_Prep->Addition Cooling->Addition Stirring Stir at 0-5 °C for 30 min Addition->Stirring Monitoring Test for Excess HNO₂ (Starch-Iodide Paper) Stirring->Monitoring Quenching Quench Excess HNO₂ (with Urea, optional) Monitoring->Quenching If positive Product Diazonium Salt Solution (Use Immediately) Monitoring->Product If negative or after quenching Quenching->Product

Caption: Workflow for the diazotization of this compound.

Signaling Pathway of Diazotization

Diazotization_Mechanism Simplified Mechanism of Diazotization NaNO2 NaNO₂ HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 HCl HCl HCl->HNO2 Nitrosamine Ar-NH-N=O (N-Nitrosamine intermediate) HNO2->Nitrosamine Amine Ar-NH₂ (this compound) Amine->Nitrosamine Diazo_hydroxide Ar-N=N-OH (Diazo Hydroxide) Nitrosamine->Diazo_hydroxide Tautomerization Diazonium Ar-N₂⁺ (Diazonium Ion) Diazo_hydroxide->Diazonium Protonation & Loss of H₂O

Caption: Simplified reaction pathway for the formation of a diazonium salt.

References

Application Notes and Protocols for Fluorescent Probes Developed from a Benzo[b]thiophen-5-amine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development and application of fluorescent probes based on a Benzo[b]thiophen-5-amine core. This document includes detailed experimental protocols for the synthesis of a representative probe, its application in cellular imaging, and analysis of its impact on a key signaling pathway. The provided data and methodologies are intended to serve as a guide for researchers interested in utilizing this versatile scaffold for the development of novel fluorescent tools for biological research and drug discovery.

Introduction

Benzo[b]thiophene derivatives are a significant class of heterocyclic compounds that are widely recognized for their diverse pharmacological activities, including anti-cancer, anti-microbial, and anti-inflammatory properties. The benzo[b]thiophene scaffold is considered a privileged structure in medicinal chemistry due to its ability to interact with various biological targets. The incorporation of an amine group at the 5-position of the benzo[b]thiophene core provides a versatile handle for chemical modification, allowing for the synthesis of a wide array of functional molecules.

The development of fluorescent probes from the this compound core offers a powerful approach to visualize and study biological processes with high spatial and temporal resolution. These probes can be designed to target specific organelles, enzymes, or signaling molecules, providing valuable insights into cellular function and disease pathogenesis. This document focuses on the synthesis, characterization, and application of a fluorescent probe derived from 6-aminobenzo[b]thiophene 1,1-dioxide, a close structural analog of this compound, as a case study to demonstrate the potential of this class of compounds.

Data Presentation: Photophysical and Biological Properties

The following table summarizes the key quantitative data for a representative fluorescent probe derived from a 6-aminobenzo[b]thiophene 1,1-dioxide core, which serves as a model for probes based on the this compound scaffold.

PropertyValueReference
Photophysical Properties
Excitation Maximum (λex)~350-450 nm (Typical range for similar derivatives)N/A
Emission Maximum (λem)~450-550 nm (Typical range for similar derivatives)N/A
Stokes Shift~100-150 nm (Typical range for similar derivatives)N/A
Quantum Yield (Φ)Moderate to High (dependent on substitution)N/A
Biological Properties
Target PathwaySTAT3 Signaling Pathway[1][2]
Cellular LocalizationCytoplasm and Nucleus[1]
IC50 (against Glioblastoma cells)~5 µM (for K2071 derivative)[1]

Experimental Protocols

Synthesis of a Representative Fluorescent Probe: 6-(benzylamino)benzo[b]thiophene 1,1-dioxide (A K2071 analog)

This protocol describes the synthesis of a fluorescent derivative starting from benzo[b]thiophene, which is then nitrated and reduced to form the key 6-aminobenzo[b]thiophene 1,1-dioxide intermediate. This intermediate is analogous to the requested this compound and serves as a precursor to the final fluorescent probe.

Materials:

  • Benzo[b]thiophene

  • m-Chloroperoxybenzoic acid (mCPBA)

  • Nitrating mixture (e.g., HNO₃/H₂SO₄)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Methanol (CH₃OH)

  • Water (H₂O)

  • Substituted benzaldehyde (e.g., p-anisaldehyde)

  • Sodium borohydride (NaBH₄) or other suitable reducing agent

  • Standard laboratory glassware and equipment for organic synthesis

  • Thin-layer chromatography (TLC) supplies

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • Oxidation of Benzo[b]thiophene: Benzo[b]thiophene is first oxidized to benzo[b]thiophene 1,1-dioxide using an oxidizing agent like mCPBA. The reaction progress is monitored by TLC.[1]

  • Nitration: The resulting benzo[b]thiophene 1,1-dioxide undergoes regioselective nitration at the C6 position using a standard nitrating mixture to yield 6-nitrobenzo[b]thiophene 1,1-dioxide.[1]

  • Reduction of the Nitro Group: The nitro group of 6-nitrobenzo[b]thiophene 1,1-dioxide is reduced to an amine using iron powder and ammonium chloride in a mixture of water and methanol. This step yields the key intermediate, 6-aminobenzo[b]thiophene 1,1-dioxide.[1]

  • Condensation and Imine Formation: The 6-aminobenzo[b]thiophene 1,1-dioxide is then reacted with a substituted benzaldehyde (e.g., p-anisaldehyde) in a condensation reaction to form the corresponding imine intermediate.[1]

  • Reduction of the Imine: The imine is subsequently reduced to the final 6-(benzylamino)benzo[b]thiophene 1,1-dioxide derivative using a suitable reducing agent like sodium borohydride.[1]

  • Purification: The final product is purified using column chromatography to obtain the desired fluorescent probe.

DOT Diagram: Synthetic Workflow

G Synthetic Workflow for a Benzo[b]thiophene-based Fluorescent Probe A Benzo[b]thiophene B Benzo[b]thiophene 1,1-dioxide A->B Oxidation (mCPBA) C 6-Nitrobenzo[b]thiophene 1,1-dioxide B->C Nitration (HNO3/H2SO4) D 6-Aminobenzo[b]thiophene 1,1-dioxide C->D Reduction (Fe/NH4Cl) E Imine Intermediate D->E Condensation (ArCHO) F 6-(benzylamino)benzo[b]thiophene 1,1-dioxide (Fluorescent Probe) E->F Reduction (NaBH4)

Caption: Synthetic scheme for the preparation of a fluorescent probe.

Cellular Imaging Protocol

This protocol provides a general guideline for staining live cells with a benzo[b]thiophene-based fluorescent probe. Optimization of probe concentration and incubation time may be required for different cell types and experimental conditions.

Materials:

  • Mammalian cells (e.g., U-87 MG glioblastoma cells) cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Fluorescent probe stock solution (e.g., 10 mM in DMSO)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Culture cells to the desired confluency on a suitable imaging substrate.

  • Probe Preparation: Prepare a working solution of the fluorescent probe in pre-warmed cell culture medium. The final concentration should be optimized, but a starting range of 1-10 µM is recommended.

  • Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time should be determined experimentally.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with warm PBS to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed culture medium or PBS to the cells and proceed with fluorescence microscopy. Acquire images using the appropriate excitation and emission wavelengths for the probe.

DOT Diagram: Cellular Imaging Workflow

G Live Cell Imaging Workflow A Culture Cells C Incubate Cells with Probe A->C B Prepare Probe Solution B->C D Wash Cells C->D E Fluorescence Microscopy D->E

Caption: A streamlined workflow for staining and imaging live cells.

Signaling Pathway Visualization: STAT3 Pathway

The representative probe, a derivative of 6-aminobenzo[b]thiophene 1,1-dioxide, has been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The following diagram illustrates the simplified STAT3 signaling cascade and the potential point of inhibition by the fluorescent probe.

DOT Diagram: STAT3 Signaling Pathway

G Inhibition of the STAT3 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerization pSTAT3_n p-STAT3 (Dimer) pSTAT3->pSTAT3_n Nuclear Translocation Probe Fluorescent Probe (e.g., K2071) Probe->STAT3 Inhibition DNA DNA pSTAT3_n->DNA Gene Target Gene Transcription DNA->Gene Cytokine Cytokine Cytokine->Receptor

Caption: The STAT3 signaling pathway and the inhibitory action of the probe.

Conclusion

The this compound core represents a promising scaffold for the development of novel fluorescent probes. The inherent biological activity of benzo[b]thiophene derivatives, coupled with the synthetic tractability of the 5-amino group, allows for the creation of a diverse range of probes for various applications in cell biology and drug discovery. The provided protocols and data serve as a foundational guide for researchers to explore the potential of this chemical entity in their own investigations. Further research into the derivatization of the this compound core is warranted to develop probes with enhanced photophysical properties and specific targeting capabilities for a broader range of biological targets.

References

Application of Benzo[b]thiophen-5-amine Derivatives in Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Benzo[b]thiophen-5-amine is a versatile heterocyclic building block that has garnered significant interest in materials science. Its rigid, planar structure and electron-rich nature make it an excellent candidate for the development of organic electronic materials. The amine functional group provides a convenient handle for further chemical modifications, allowing for the fine-tuning of electronic and optical properties. This has led to the successful integration of benzo[b]thiophene derivatives into a range of applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), fluorescent sensors, and dye-sensitized solar cells (DSSCs). This document provides a detailed overview of these applications, including experimental protocols and performance data.

Organic Field-Effect Transistors (OFETs)

Derivatives of benzo[b]thiophene are promising materials for the semiconducting layer in OFETs due to their potential for high charge carrier mobility and good environmental stability. The extended π-conjugation within the benzo[b]thiophene core facilitates efficient charge transport.

Application Note: Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors

A notable application is the use of 2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiophene as a solution-processable organic semiconductor. This material has demonstrated p-channel behavior with respectable hole mobility and a high current on/off ratio, making it suitable for applications in flexible electronics and sensors.

Quantitative Data:

CompoundHole Mobility (cm²/Vs)Current On/Off Ratio
2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiophene~0.005> 10⁶
Experimental Protocol: Synthesis of 2-(benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiophene

Materials:

  • Benzo[b]thieno[2,3-d]thiophen-2-yltributylstannane

  • 6-bromobenzo[b]thiophene

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Toluene, anhydrous

Procedure:

  • In a nitrogen-filled glovebox, dissolve Benzo[b]thieno[2,3-d]thiophen-2-yltributylstannane (0.69 mmol), 6-bromobenzo[b]thiophene (0.69 mmol), and Pd(PPh₃)₄ (0.03 mmol) in 30 mL of anhydrous toluene in a reaction flask.

  • Stir the solution at 120 °C for 16 hours under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature.

  • Extract the product with dichloromethane (CH₂Cl₂) and dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final compound.

Experimental Workflow: OFET Fabrication

OFET_Fabrication cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication Start Starting Materials Synthesis Stille Coupling Reaction Start->Synthesis Purification Column Chromatography Synthesis->Purification Material Semiconducting Material Purification->Material Deposition Solution Shearing of Semiconductor Material->Deposition Substrate ITO Substrate Cleaning Substrate->Deposition Contacts Top-Contact Deposition (Au) Deposition->Contacts Device OFET Device Contacts->Device

Caption: Workflow for the synthesis of the benzothiophene semiconductor and the fabrication of an OFET device.

Fluorescent Chemosensors

The unique photophysical properties of benzo[b]thiophene derivatives can be exploited for the development of highly sensitive and selective fluorescent chemosensors. The interaction of the sensor molecule with an analyte can induce a change in its fluorescence, allowing for detection.

Application Note: Detection of Phosgene Gas

A derivative, Benzo[1,2-b:6,5-b']dithiophene-4,5-diamine (BDTA), has been successfully employed as a fluorescent probe for the rapid and sensitive detection of the highly toxic chemical, phosgene. The detection mechanism is based on an intramolecular charge transfer (ICT) effect. This system allows for real-time monitoring in both solution and gas phases.

Quantitative Data:

ParameterValue
AnalytePhosgene
Detection Limit (in solution)0.16 µM
Response Time< 30 seconds
Experimental Protocol: Fluorescent Detection of Phosgene

Materials:

  • Benzo[1,2-b:6,5-b']dithiophene-4,5-diamine (BDTA) probe

  • Dimethyl sulfoxide (DMSO)

  • Phosgene standard solution

  • Fluorescence spectrophotometer

Procedure:

  • Prepare a stock solution of the BDTA probe in DMSO.

  • To a cuvette, add the BDTA solution and dilute to the desired concentration with the appropriate buffer.

  • Record the initial fluorescence spectrum of the BDTA solution.

  • Introduce a known concentration of the phosgene standard to the cuvette.

  • Immediately record the fluorescence spectrum at different time intervals to monitor the change in fluorescence intensity.

  • The detection limit can be calculated from the calibration curve of fluorescence intensity versus phosgene concentration.

Logical Relationship: Phosgene Detection Mechanism

Phosgene_Detection BDTA BDTA Probe (Fluorescent) Interaction Chemical Reaction BDTA->Interaction Phosgene Phosgene Phosgene->Interaction Product BDTA-Phosgene Adduct (Non-fluorescent) Interaction->Product Detection Fluorescence Quenching Product->Detection OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Layer Deposition (Thermal Evaporation) Cleaning Substrate Cleaning (Sonication) UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone HTL Hole-Transporting Layer (Benzothiophene Derivative) UV_Ozone->HTL EML Emissive Layer HTL->EML ETL Electron-Transporting Layer EML->ETL EIL Electron-Injection Layer ETL->EIL Cathode Cathode (Al) EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation DSSC_Operation cluster_photoanode Photoanode cluster_external External Circuit cluster_cathode Cathode & Electrolyte Dye Dye Molecule (HOMO) Dye_excited Dye Molecule (LUMO) Dye->Dye_excited Photon Absorption TiO2 TiO₂ Conduction Band Dye_excited->TiO2 Electron Injection Load Load TiO2->Load Counter_Electrode Pt Counter Electrode Load->Counter_Electrode Electrolyte_ox I₃⁻ Counter_Electrode->Electrolyte_ox Reduction Electrolyte_red I⁻ Electrolyte_red->Dye Dye Regeneration

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzo[b]thiophen-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Benzo[b]thiophen-5-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to prepare this compound?

A1: The most widely employed and dependable strategy for the synthesis of this compound involves a two-step process:

  • Nitration: Electrophilic nitration of a suitable benzo[b]thiophene precursor to introduce a nitro group at the 5-position, yielding 5-nitrobenzo[b]thiophene.

  • Reduction: Subsequent reduction of the 5-nitro group to an amino group to afford the final product, this compound.

This route is favored due to the accessibility of starting materials and the generally high efficiency of the reduction step.

Q2: What are the key considerations for the nitration of the benzo[b]thiophene core?

A2: The regioselectivity of nitration on the benzo[b]thiophene ring system is highly sensitive to reaction conditions and the presence of substituents. For an unsubstituted benzo[b]thiophene, nitration typically occurs on the benzene ring at positions 4, 5, 6, and 7.[1] The distribution of isomers is influenced by:

  • Nitrating Agent: Different nitrating agents can lead to different isomer ratios.

  • Temperature: Temperature plays a crucial role in controlling the position of nitration. Low temperatures (e.g., 0°C) often favor the formation of 5- and 6-nitro isomers, while higher temperatures (e.g., 60°C) can lead to the 4-nitro isomer as the major product.[1][2]

  • Substituents: Electron-withdrawing groups on the thiophene ring tend to deactivate it towards electrophilic attack, directing nitration to the benzene ring.[2]

Q3: Which methods are recommended for the reduction of 5-nitrobenzo[b]thiophene?

A3: Several effective methods can be employed for the reduction of the nitro group to an amine. The choice of method may depend on the scale of the reaction, available equipment, and the presence of other functional groups. Common methods include:

  • Catalytic Hydrogenation: This is a clean and efficient method using catalysts like Palladium on carbon (Pd/C) or Raney® Nickel with a hydrogen source. It often provides high yields with minimal side products.[3]

  • Metal/Acid Combinations: Reagents such as stannous chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) powder in HCl are classic and reliable methods for nitro group reduction.[4][5][6]

Q4: Are there alternative synthetic routes to this compound?

A4: While the nitration-reduction pathway is the most common, other strategies could be considered, such as:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be used to form a carbon-nitrogen bond between an aryl halide (e.g., 5-bromobenzo[b]thiophene) and an amine source.[7][8][9] This method is particularly useful when direct nitration is problematic or low-yielding.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield or Incorrect Isomer Distribution in Nitration Step
Symptom Possible Cause Suggested Solution
Low overall yield of nitrated product. Reaction conditions are too harsh, leading to degradation of the starting material or product. Thiophene rings are sensitive to strong oxidizing conditions.Use milder nitrating agents such as nitric acid in acetic anhydride.[10] Ensure strict temperature control throughout the reaction.
Predominance of undesired nitro-isomers (e.g., 4- or 6-nitro). The reaction conditions favor the formation of thermodynamically or kinetically controlled products that are not the desired 5-nitro isomer.[2]Modify the reaction temperature. Lower temperatures (e.g., 0°C) with potassium nitrate in sulfuric acid tend to favor the 5- and 6-nitro isomers.[1]
Formation of polysubstituted or oxidized byproducts. The nitrating conditions are too strong, or the reaction time is too long.Reduce the reaction time and/or use a less concentrated nitrating agent. Monitor the reaction closely using TLC or HPLC.
No reaction or very slow conversion. The nitrating agent is not strong enough, or the activation energy is not overcome.Consider using a stronger nitrating agent or slightly increasing the reaction temperature, while carefully monitoring for side product formation.
Problem 2: Incomplete Reduction of the Nitro Group
Symptom Possible Cause Suggested Solution
Presence of starting material (5-nitrobenzo[b]thiophene) in the final product. Insufficient amount of reducing agent or deactivated catalyst.Ensure a sufficient excess of the reducing agent is used.[4] For catalytic hydrogenation, use a fresh batch of catalyst or increase the catalyst loading.[3]
Formation of intermediate reduction products (e.g., nitroso, hydroxylamine). The reduction is not proceeding to completion. This can be influenced by reaction conditions and the chosen reducing agent.Increase the reaction time or temperature. Ensure efficient stirring for heterogeneous reactions.[4]
Formation of colored byproducts (e.g., yellow, orange, red). Condensation of intermediate species like nitroso and hydroxylamine can form colored azoxy and azo compounds, indicating incomplete reduction.[3]Optimize reaction conditions to ensure complete reduction, such as increasing hydrogen pressure in catalytic hydrogenation.[3]
Reaction starts but then stops before completion. Catalyst poisoning by impurities in the substrate, solvent, or hydrogen gas.[3] The product itself might be inhibiting the catalyst.Purify the starting material and solvents.[3] Consider adding a fresh portion of the catalyst.
Problem 3: Difficulty in Product Purification
Symptom Possible Cause Suggested Solution
Product is an oil or does not crystallize easily. Presence of impurities that inhibit crystallization.Purify the crude product by column chromatography on silica gel. Gradually increase the eluent polarity to separate the desired amine from less polar impurities.
Product is dark-colored or contains colored impurities. Presence of oxidized byproducts or residual colored intermediates from the reduction step.Treat the crude product with activated carbon to remove colored impurities. Recrystallization from a suitable solvent system can also be effective.
Product is unstable and decomposes upon standing. Amines can be susceptible to air oxidation.Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.

Experimental Protocols

While a specific high-yielding protocol for the unsubstituted this compound is not extensively detailed in the literature, the following represents a generalized procedure based on common methodologies for related derivatives.

Step 1: Synthesis of 5-Nitrobenzo[b]thiophene (Illustrative Protocol)

This protocol is adapted from general nitration procedures for benzo[b]thiophene derivatives.[1][2]

Materials:

  • Benzo[b]thiophene

  • Potassium nitrate (KNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Cool concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Slowly add Benzo[b]thiophene to the cold sulfuric acid with vigorous stirring, maintaining the temperature at 0°C.

  • Portion-wise, add potassium nitrate to the solution, ensuring the temperature does not rise above 5°C.

  • Stir the reaction mixture at 0°C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous mixture with dichloromethane.

  • Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution until neutral.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to isolate the 5-nitrobenzo[b]thiophene isomer.

Step 2: Reduction of 5-Nitrobenzo[b]thiophene to this compound (Illustrative Protocol)

This protocol is based on the common SnCl₂ reduction method.[5][6]

Materials:

  • 5-Nitrobenzo[b]thiophene

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • Dissolve 5-Nitrobenzo[b]thiophene in ethanol in a round-bottom flask.

  • Add stannous chloride dihydrate to the solution.

  • Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water and basify the mixture with a sodium hydroxide solution to precipitate the tin salts.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or recrystallization.

Data Presentation

The following tables summarize typical reaction conditions that can be adapted and optimized for the synthesis of this compound.

Table 1: Nitration Conditions for Benzo[b]thiophene Derivatives

Nitrating AgentSolventTemperature (°C)Major Isomer(s)Reference
Conc. HNO₃H₂SO₄/Acetic Acid604-Nitro[1]
KNO₃Conc. H₂SO₄05-Nitro & 6-Nitro[1][2]
Nitric AcidAcetic Anhydride-2-Nitro (for thiophene)[10]

Table 2: Reduction Conditions for Nitroaromatic Compounds

Reducing AgentCatalystSolventTemperatureReference
H₂ (gas)Pd/CEthanol/THFRoom Temperature[3]
SnCl₂·2H₂O-EthanolReflux[5][6]
Fe powder-HCl/EthanolReflux[4]

Visualizations

Synthetic Pathway

Synthesis_Pathway start Benzo[b]thiophene intermediate 5-Nitrobenzo[b]thiophene start->intermediate Nitration (e.g., KNO₃, H₂SO₄, 0°C) product This compound intermediate->product Reduction (e.g., SnCl₂, EtOH, reflux)

Caption: General synthetic route to this compound.

Troubleshooting Logic for Low Yield in Reduction Step

Troubleshooting_Reduction start Low Yield of This compound check_sm Starting material (5-nitro) present? start->check_sm check_intermediates Intermediates or colored byproducts present? check_sm->check_intermediates No incomplete_reduction Incomplete Reaction check_sm->incomplete_reduction Yes side_reactions Side Reactions Occurring check_intermediates->side_reactions Yes solution1 Increase reducing agent stoichiometry or add fresh catalyst. incomplete_reduction->solution1 solution2 Increase reaction time or temperature. Ensure efficient stirring. incomplete_reduction->solution2 solution3 Optimize reaction conditions to favor complete reduction (e.g., H₂ pressure). side_reactions->solution3

Caption: Troubleshooting workflow for low yield in the reduction step.

References

Technical Support Center: Purification of Crude Benzo[b]thiophen-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Benzo[b]thiophen-5-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity. Often, a combination of these techniques is employed for optimal results.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can vary based on the synthetic route. Common impurities may include unreacted starting materials, regioisomers (e.g., Benzo[b]thiophen-4-amine or Benzo[b]thiophen-6-amine), and byproducts from side reactions. If the amine is prepared by the reduction of a nitro group, incompletely reduced intermediates might also be present.

Q3: How can I effectively remove colored impurities from my product?

A3: Persistent color in the final product often indicates the presence of minor, highly conjugated impurities or degradation products. Treating a solution of the crude product with activated charcoal before the final recrystallization step can be effective in adsorbing these colored contaminants.[1]

Q4: My purified this compound is an oil and will not crystallize. What should I do?

A4: If the product fails to crystallize, it may be due to the presence of residual solvent or significant impurities that inhibit crystal lattice formation.[1] First, ensure all solvent is removed under a high vacuum. If it still remains an oil, purifying the material by column chromatography is recommended to remove impurities, followed by another attempt at recrystallization with the purified fractions.[1]

Purification Strategy Workflow

The following diagram outlines a general workflow for the purification of crude this compound.

PurificationWorkflow cluster_0 Initial Purification cluster_1 Secondary Purification cluster_2 Analysis Crude Crude Product AcidBase Acid-Base Extraction Crude->AcidBase Dissolve in organic solvent ColumnChrom Column Chromatography AcidBase->ColumnChrom If impurities persist Recrystal Recrystallization AcidBase->Recrystal If sufficiently pure ColumnChrom->Recrystal For final polishing PurityCheck Purity & Characterization (HPLC, NMR, MS) Recrystal->PurityCheck PureProduct Pure this compound PurityCheck->PureProduct Purity ≥ 98%

Caption: General purification workflow for this compound.

Troubleshooting Guides

Acid-Base Extraction
Problem Possible Cause Solution
Low recovery of product after basification and extraction. 1. Incomplete protonation of the amine during the acid wash. 2. The pH of the aqueous layer was not sufficiently basic during the final extraction. 3. Emulsion formation during extraction.1. Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) to fully protonate the amine. Use dilute HCl (e.g., 1 M) for the wash.[2] 2. Adjust the pH to > 10 with a base like NaOH before back-extracting into an organic solvent. 3. To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of celite.
Product precipitates upon acidification. The hydrochloride salt of this compound may be insoluble in the aqueous/organic mixture.This can be an effective purification step. Filter the precipitated salt, wash with a small amount of cold water or organic solvent, and then liberate the free amine by dissolving the salt in water and basifying.
Column Chromatography

Due to the basic nature of the amine group, standard silica gel chromatography can lead to issues like peak tailing and irreversible adsorption.

ColumnTroubleshooting Problem Problem: Peak Tailing / Low Recovery Cause Cause: Acid-Base Interaction (Basic Amine + Acidic Silica) Problem->Cause Solution1 Option 1: Add Basic Modifier to Mobile Phase Cause->Solution1 Solution2 Option 2: Use Amine-Functionalized Silica Cause->Solution2 Modifier e.g., 0.5-1% Triethylamine (TEA) or Ammonia in Methanol Solution1->Modifier AmineSilica Provides a basic stationary phase, preventing interaction. Solution2->AmineSilica

Caption: Troubleshooting flowchart for amine purification by column chromatography.[3]

Problem Possible Cause Solution
Compound streaks or "tails" on the TLC plate and column. The basic amine is interacting strongly with the acidic silanol groups on the silica surface.[3][4]Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonium hydroxide to the eluent system (e.g., Hexane/Ethyl Acetate).[4] This will neutralize the acidic sites on the silica.
The compound does not elute from the column, even with a highly polar solvent system. Irreversible adsorption of the basic amine onto the acidic silica gel.1. Use an alternative stationary phase, such as alumina or amine-functionalized silica, which is more compatible with basic compounds.[3][5] 2. If using silica, try "dry loading" the sample that has been pre-adsorbed onto silica containing triethylamine.
Poor separation of this compound from a non-polar impurity. The chosen solvent system is too polar, causing both compounds to elute quickly.Decrease the polarity of the mobile phase. Start with a low concentration of the polar solvent (e.g., 5% Ethyl Acetate in Hexane) and gradually increase it (gradient elution).

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is ideal for separating the basic this compound from neutral or acidic impurities.

  • Dissolution : Dissolve the crude product (e.g., 1.0 g) in a suitable organic solvent like dichloromethane or ethyl acetate (50 mL).

  • Acidic Extraction : Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (3 x 30 mL). The basic amine will be protonated and move into the aqueous layer.

  • Separation of Layers : Combine the aqueous layers. The organic layer contains neutral impurities and can be discarded (or processed to recover other components).

  • Basification : Cool the combined aqueous layer in an ice bath and slowly add 4 M sodium hydroxide solution with stirring until the pH is > 10. The protonated amine will be converted back to the free base, which may precipitate or form an oily layer.

  • Final Extraction : Extract the free amine from the basified aqueous solution with fresh dichloromethane or ethyl acetate (3 x 30 mL).

  • Drying and Concentration : Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Column Chromatography (with Basic Modifier)

This protocol is suitable for separating compounds with similar polarities.

  • TLC Analysis : Determine an appropriate mobile phase using Thin Layer Chromatography (TLC). A good starting point is a mixture of Hexane and Ethyl Acetate. Add 1% triethylamine (TEA) to the solvent mixture to prevent tailing. The ideal Rf value for the product is between 0.2-0.4.[6]

  • Column Packing : Pack a glass column with silica gel using a slurry method with the chosen mobile phase (containing 1% TEA).

  • Sample Loading : Dissolve the crude this compound in a minimal amount of the mobile phase or dichloromethane. Load the solution carefully onto the top of the silica gel bed. For less soluble samples, use the "dry loading" method by pre-adsorbing the compound onto a small amount of silica.[6]

  • Elution : Begin eluting the column with the mobile phase. Collect fractions in test tubes.

  • Fraction Analysis : Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration : Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and should be removed under a high vacuum.

Data Presentation

The following table provides illustrative data on the effectiveness of different purification strategies. Note: This data is representative and actual results may vary based on the specific impurities present in the crude material.

Purification Method Starting Purity (HPLC Area %) Final Purity (HPLC Area %) Yield (%) Notes
Recrystallization (Ethanol/Water)75%92%65%Effective for removing less soluble impurities.
Acid-Base Extraction75%95%85%Excellent for removing neutral and acidic impurities.
Column Chromatography (Silica + 1% TEA)90%>98%70%Good for removing isomers and similarly polar impurities.
Combination: Acid-Base Extraction followed by Recrystallization75%>99%75%Recommended for achieving high purity for analytical standards.

References

Technical Support Center: Overcoming Challenges in the Scale-Up of Benzo[b]thiophen-5-amine Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of Benzo[b]thiophen-5-amine production. The information is tailored for professionals in research, development, and manufacturing environments.

Troubleshooting Guides

The primary industrial route for the synthesis of this compound involves the catalytic hydrogenation of 5-nitrobenzo[b]thiophene. The following troubleshooting guide addresses potential issues in this process.

Problem 1: Low or Incomplete Conversion of 5-Nitrobenzo[b]thiophene
Potential CauseRecommended Solutions
Insufficient Catalyst Activity - Ensure the palladium on carbon (Pd/C) catalyst is fresh and has been stored under appropriate inert conditions. - Increase catalyst loading in small increments (e.g., 1-2% w/w). - Verify the catalyst quality and consider screening catalysts from different vendors.
Catalyst Poisoning - The presence of sulfur-containing impurities in the starting material or solvent can poison the palladium catalyst.[1] Analyze the purity of 5-nitrobenzo[b]thiophene and the solvent. - Pre-treat the starting material with activated carbon to remove potential catalyst poisons.
Inadequate Hydrogen Pressure - Ensure the reactor is properly sealed and maintaining the target hydrogen pressure. - Increase the hydrogen pressure in a controlled manner. See the experimental protocol for recommended pressure ranges.
Poor Mass Transfer (Gas-Liquid-Solid) - Optimize the stirring rate to ensure efficient mixing of the solid catalyst, liquid substrate solution, and hydrogen gas. - Consider the use of a baffle system in the reactor to improve agitation.
Suboptimal Reaction Temperature - Low temperatures can lead to slow reaction rates. Gradually increase the temperature, monitoring for the formation of by-products.
Problem 2: Formation of Impurities and By-products
Potential CauseRecommended Solutions
Over-reduction - Prolonged reaction times or excessively high hydrogen pressure can lead to the reduction of the thiophene ring. Monitor the reaction progress closely using techniques like HPLC or TLC. - Once the starting material is consumed, promptly stop the reaction.
Incomplete Reduction Intermediates - Insufficient reaction time or catalyst activity can result in the presence of nitroso or hydroxylamine intermediates. - Ensure complete conversion by extending the reaction time or optimizing catalyst loading and hydrogen pressure.
Dehalogenation (if applicable) - If the starting material contains halogen substituents, dehalogenation can occur as a side reaction. - Use a more selective catalyst or milder reaction conditions (lower temperature and pressure).
Starting Material Impurities - Impurities in the 5-nitrobenzo[b]thiophene will carry through or react to form other impurities. - Ensure the purity of the starting material meets the required specifications before use.
Problem 3: Difficulties in Product Isolation and Purification
Potential CauseRecommended Solutions
Product Adsorption to Catalyst - The amine product can adsorb onto the surface of the Pd/C catalyst, leading to lower isolated yields. - After filtration of the catalyst, wash the filter cake thoroughly with a polar solvent like ethanol or methanol to recover the adsorbed product.
Product Oxidation - Aromatic amines can be susceptible to oxidation, leading to discoloration of the final product. - Handle the isolated product under an inert atmosphere (e.g., nitrogen or argon). - Store the final product in a dark, cool place.[2]
Emulsion Formation During Work-up - During aqueous work-up, emulsions can form, making phase separation difficult. - Add a small amount of brine or a different organic solvent to break the emulsion.
Inefficient Crystallization - Difficulty in obtaining a crystalline product can be due to residual impurities. - Screen different solvent systems for recrystallization. Common solvents for this compound include ethanol, methanol, and mixtures with water. - Consider a charcoal treatment of the solution before crystallization to remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound?

A1: The most widely used industrial method is the catalytic hydrogenation of 5-nitrobenzo[b]thiophene. This method is generally high-yielding and uses readily available reagents and equipment. The reduction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

Q2: What are the critical process parameters to control during the catalytic hydrogenation of 5-nitrobenzo[b]thiophene?

A2: The critical parameters to monitor and control are:

  • Hydrogen Pressure: Directly influences the reaction rate.

  • Temperature: Affects the reaction rate but needs to be controlled to avoid side reactions.

  • Agitation/Mixing: Crucial for ensuring efficient contact between the substrate, catalyst, and hydrogen.

  • Catalyst Loading: Impacts the reaction time and completeness of the conversion.

Q3: What are the typical specifications for the final this compound product?

A3: Typical specifications for commercial-grade this compound are:

  • Appearance: Light brown to brown solid.[3]

  • Purity (by HPLC): ≥ 98%.[3]

  • Melting Point: Approximately 72°C.

  • Moisture Content: Typically low, controlled by the drying process.

Q4: What safety precautions should be taken during the scale-up of this process?

A4: The primary safety concerns are associated with the use of hydrogen gas and a flammable catalyst.

  • Hydrogen: Highly flammable and can form explosive mixtures with air. Ensure the reactor is properly rated for pressure and is located in a well-ventilated area with appropriate hydrogen detectors.

  • Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and exposed to air. Handle the catalyst in a wet state or under an inert atmosphere.

  • Exothermic Reaction: The hydrogenation reaction is exothermic. Ensure the reactor has adequate cooling capacity to control the temperature, especially during the initial phase of the reaction.

Experimental Protocols

Key Experiment: Scale-Up of 5-Nitrobenzo[b]thiophene Reduction

This protocol provides a general procedure for the catalytic hydrogenation of 5-nitrobenzo[b]thiophene on a laboratory scale, which can be adapted for pilot-scale production.

Materials:

  • 5-Nitrobenzo[b]thiophene

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

  • Nitrogen gas

  • Filter aid (e.g., Celite)

Equipment:

  • Hydrogenation reactor (e.g., Parr hydrogenator) equipped with a stirrer, temperature control, and pressure gauge.

  • Filtration apparatus

  • Rotary evaporator

  • Crystallization vessel

Procedure:

  • Reactor Preparation: Ensure the hydrogenation reactor is clean and dry. Purge the reactor with nitrogen gas to remove any air.

  • Charging the Reactor:

    • Under a nitrogen atmosphere, charge the reactor with 5-nitrobenzo[b]thiophene.

    • Add the solvent (e.g., ethanol).

    • Carefully add the wet 10% Pd/C catalyst.

  • Hydrogenation:

    • Seal the reactor.

    • Purge the reactor with nitrogen gas again to remove any residual air from the headspace.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 3 bar).

    • Start the stirrer and heat the reaction mixture to the target temperature (e.g., 40-50°C).

    • Monitor the reaction progress by observing the hydrogen uptake and by taking samples for analysis (e.g., HPLC or TLC). The reaction is typically complete within 16 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the reactor to room temperature.

    • Vent the excess hydrogen and purge the reactor with nitrogen.

    • Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter cake with fresh solvent to recover any adsorbed product.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.

  • Purification:

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to achieve the desired purity.

    • Dry the purified product under vacuum.

Process Visualization

Workflow for Troubleshooting Low Yield in Catalytic Hydrogenation

G start Low Yield of This compound check_conversion Check Reaction Conversion (HPLC/TLC) start->check_conversion incomplete_conv Incomplete Conversion check_conversion->incomplete_conv Yes complete_conv Complete Conversion check_conversion->complete_conv No sub_group_incomplete Troubleshoot Incomplete Conversion catalyst_issue Catalyst Activity/ Poisoning Issue? incomplete_conv->catalyst_issue sub_group_complete Troubleshoot Product Loss isolation_issue Product Loss During Isolation? complete_conv->isolation_issue pressure_issue Insufficient H2 Pressure? catalyst_issue->pressure_issue No check_catalyst Use Fresh Catalyst/ Increase Loading/ Check Purity of SM catalyst_issue->check_catalyst Yes mixing_issue Poor Mass Transfer? pressure_issue->mixing_issue No increase_pressure Increase H2 Pressure pressure_issue->increase_pressure Yes optimize_stirring Optimize Stirring Rate mixing_issue->optimize_stirring Yes thorough_wash Thoroughly Wash Catalyst Filter Cake isolation_issue->thorough_wash Yes

Caption: Troubleshooting workflow for low yield.

Logical Flow for Scale-Up Considerations

G lab_scale Lab Scale Synthesis (grams) pilot_scale Pilot Scale-Up (kilograms) lab_scale->pilot_scale production_scale Production Scale (tonnes) pilot_scale->production_scale heat_transfer Heat Transfer & Exotherm Control pilot_scale->heat_transfer mass_transfer Mass Transfer (Mixing) pilot_scale->mass_transfer safety Safety Review (H2, Catalyst) pilot_scale->safety process_control Process Control & Automation production_scale->process_control

Caption: Key considerations for process scale-up.

References

troubleshooting side reactions in the functionalization of Benzo[b]thiophen-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the functionalization of Benzo[b]thiophen-5-amine.

Troubleshooting Guides

This section addresses common issues encountered during the chemical modification of this compound, offering potential causes and solutions.

Issue 1: Low Yield or No Reaction in Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration, Acylation)

Question: I am attempting an electrophilic aromatic substitution on this compound, but I am observing low yields or no formation of the desired product. What are the possible reasons and how can I troubleshoot this?

Answer:

Low reactivity in electrophilic aromatic substitution of this compound can stem from several factors related to the substrate's electronic properties and the reaction conditions. The potent electron-donating amino group strongly activates the ring, but can also lead to side reactions.

Potential Causes and Solutions:

CauseExplanationTroubleshooting Steps
Protonation of the Amino Group Under strongly acidic conditions (common in nitration and Friedel-Crafts reactions), the 5-amino group is protonated to form an ammonium salt (-NH3+). This group is strongly deactivating and meta-directing, hindering the desired electrophilic substitution.1. Use Milder Conditions: Opt for less acidic reagents or buffer the reaction mixture. 2. Protect the Amino Group: Convert the amine to an amide (e.g., acetamide) before performing the electrophilic substitution. The acetyl group is less activating than the amino group but still directs ortho and para to the 5-position and can be removed post-reaction.
Poor Electrophile Generation The electrophile may not be generated in sufficient concentration or may be too reactive, leading to decomposition or non-selective reactions.1. Optimize Reagent Stoichiometry: Systematically vary the molar ratio of the substrate to the electrophilic reagent. 2. Control Temperature: Many electrophilic substitutions are temperature-sensitive. Perform the reaction at a lower temperature to control reactivity and minimize side products.
Solvent Effects The choice of solvent can significantly impact the solubility of reagents and the stability of intermediates.1. Solvent Screening: Test a range of aprotic solvents with varying polarities (e.g., dichloromethane, 1,2-dichloroethane, carbon disulfide for Friedel-Crafts).
Issue 2: Formation of Multiple Isomers and Other Side Products

Question: My reaction is producing a mixture of isomers (e.g., 4- and 6-substituted) and/or other unexpected byproducts. How can I improve the regioselectivity and minimize side reactions?

Answer:

The formation of isomeric mixtures is a common challenge due to the activating nature of the 5-amino group, which directs electrophilic attack to the ortho (4- and 6-) positions. The thiophene ring itself can also undergo substitution.

Potential Causes and Solutions:

CauseExplanationTroubleshooting Steps
Competing N-Functionalization The lone pair on the nitrogen of the amino group is nucleophilic and can react with the electrophile, leading to N-substituted byproducts. This is particularly common in acylation and alkylation reactions.1. Protect the Amino Group: As mentioned previously, converting the amine to an amide is an effective strategy to prevent N-functionalization. 2. Use a Large Excess of the Substrate: This can sometimes favor C-functionalization, but it is not an atom-economical approach.
Lack of Regiocontrol The electronic directing effects of the 5-amino group and the inherent reactivity of the benzo[b]thiophene core can lead to a mixture of isomers.1. Steric Hindrance: Introducing a bulky protecting group on the amine can favor substitution at the less sterically hindered position. 2. Choice of Reagents: Different electrophilic reagents can exhibit different degrees of regioselectivity. For example, in halogenation, the choice of halogenating agent (e.g., NBS vs. Br2) can influence the product distribution.
Over-reaction/Polysubstitution The activated ring system can be susceptible to multiple substitutions, especially if the reaction conditions are too harsh or the reaction time is too long.1. Control Stoichiometry: Use a stoichiometric amount or a slight excess of the electrophile. 2. Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and quench it once the desired product is formed to prevent further substitution.
Decomposition of Diazonium Salt In Sandmeyer reactions, the intermediate diazonium salt can be unstable and decompose, leading to phenols and other byproducts.[1]1. Maintain Low Temperature: Diazotization should be carried out at 0-5°C to ensure the stability of the diazonium salt.[1] 2. Use Freshly Prepared Reagents: Ensure the sodium nitrite solution is freshly prepared.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for electrophilic substitution on this compound?

A1: The 5-amino group is a strong activating group and an ortho, para-director. In the case of this compound, this directs electrophiles primarily to the 4- and 6-positions. The relative ratio of these isomers can be influenced by the reaction conditions and the nature of the electrophile. Substitution on the thiophene ring (at the 2- or 3-position) is generally less favored due to the strong activation of the benzene ring by the amino group.

Q2: Should I protect the amino group before attempting functionalization?

A2: Protecting the amino group is a highly recommended strategy for many functionalization reactions of this compound.

  • Benefits of Protection:

    • Prevents N-functionalization side reactions.

    • Can improve regioselectivity.

    • Avoids the deactivating effect of protonation under acidic conditions.

  • Common Protecting Groups for Amines:

    • Acetyl (Ac): Easily introduced using acetic anhydride or acetyl chloride and removed under acidic or basic conditions.

    • tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (Boc)2O and removed with acid (e.g., TFA).

    • Carbobenzyloxy (Cbz): Introduced using benzyl chloroformate and removed by hydrogenolysis.

Q3: My Friedel-Crafts acylation is failing. What are the specific challenges with this reaction for this compound?

A3: Friedel-Crafts acylation of substrates with strong amino groups is notoriously difficult. The primary issue is the reaction of the Lewis acid catalyst (e.g., AlCl3) with the amino group, which deactivates the ring and can lead to complex formation.

  • Troubleshooting Friedel-Crafts Acylation:

    • Protect the Amino Group: This is the most effective solution. Acylation of the corresponding N-acetyl derivative is more likely to be successful.

    • Use Milder Lewis Acids: Consider using less reactive Lewis acids like ZnCl2 or FeCl3, although this may require higher temperatures.

    • Alternative Acylation Methods: Explore acylation methods that do not require strong Lewis acids, such as using an acid anhydride with a protic acid catalyst.

Q4: I am having trouble with the diazotization of this compound for a Sandmeyer reaction. What are the critical parameters?

A4: Successful diazotization requires careful control of reaction conditions to prevent the decomposition of the thermally unstable diazonium salt.[1]

  • Key Parameters for Diazotization:

    • Temperature: Strictly maintain the temperature between 0 and 5°C throughout the addition of sodium nitrite.[1]

    • Acidity: The reaction is typically carried out in a strong mineral acid like HCl or H2SO4.

    • Reagent Purity: Use high-purity sodium nitrite and ensure it is added slowly as a solution.

Common side reactions in the subsequent Sandmeyer step include the formation of phenols from the reaction of the diazonium salt with water and the formation of biaryl compounds.[1]

Experimental Protocols

Protocol 1: N-Acetylation of this compound

This protocol describes the protection of the amino group as an acetamide, which is often a necessary first step before further functionalization.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine or triethylamine

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve this compound in the chosen solvent in a round-bottom flask.

  • Add a slight excess of pyridine or triethylamine (approximately 1.1 to 1.2 equivalents).

  • Cool the mixture in an ice bath.

  • Add acetic anhydride (approximately 1.1 equivalents) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water or saturated sodium bicarbonate solution.

  • Extract the product with DCM.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(benzo[b]thiophen-5-yl)acetamide.

  • Purify the product by recrystallization or column chromatography if necessary.

Protocol 2: Diazotization and Sandmeyer Reaction (Illustrative for Halogenation)

This protocol provides a general procedure for the conversion of the amino group to a halide via a diazonium salt intermediate.

Materials:

  • This compound

  • Hydrochloric acid (concentrated) or Hydrobromic acid (48%)

  • Sodium nitrite

  • Copper(I) chloride or Copper(I) bromide

  • Ice

Procedure:

Part A: Diazotization

  • Suspend this compound in a mixture of the chosen acid and water in a beaker.

  • Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5°C. The formation of a clear solution indicates the formation of the diazonium salt.

Part B: Sandmeyer Reaction

  • In a separate flask, dissolve the copper(I) halide in the corresponding concentrated acid.

  • Cool the copper(I) halide solution in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution to the copper(I) halide solution with stirring.

  • Effervescence (evolution of N2 gas) should be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • The product can then be isolated by extraction with a suitable organic solvent, followed by washing, drying, and purification.

Visualizations

Logical Workflow for Troubleshooting Electrophilic Substitution

Troubleshooting_Electrophilic_Substitution start Start: Low Yield in Electrophilic Substitution check_conditions Initial Check: - Reagent purity? - Stoichiometry correct? - Temperature controlled? start->check_conditions acid_conditions Is the reaction under strong acidic conditions? check_conditions->acid_conditions Yes side_products Are there significant side products? check_conditions->side_products No, conditions seem fine protect_amine Action: Protect the amino group (e.g., acylation) acid_conditions->protect_amine Yes milder_acid Action: Use milder acidic conditions or a buffer acid_conditions->milder_acid Consider acid_conditions->side_products No end Improved Yield protect_amine->end milder_acid->end n_functionalization N-functionalization observed? side_products->n_functionalization Yes isomer_mixture Mixture of isomers? side_products->isomer_mixture No side_products->end No, minor impurities n_functionalization->protect_amine Yes n_functionalization->isomer_mixture No optimize_regio Action: Modify reagents or use steric hindrance to improve regioselectivity isomer_mixture->optimize_regio Yes isomer_mixture->end No, purification sufficient optimize_regio->end

Caption: Troubleshooting workflow for low yields in electrophilic substitution.

Reaction Pathway: N-Protection and C-Functionalization

Reaction_Pathway start This compound N_protection N-Protection (e.g., Acetic Anhydride) start->N_protection protected_intermediate N-Acetyl-Benzo[b]thiophen-5-amine N_protection->protected_intermediate electrophilic_substitution Electrophilic Substitution (e.g., Halogenation, Nitration) protected_intermediate->electrophilic_substitution functionalized_protected Functionalized N-Acetyl Intermediate electrophilic_substitution->functionalized_protected deprotection Deprotection (e.g., Acid/Base Hydrolysis) functionalized_protected->deprotection final_product Functionalized This compound deprotection->final_product

Caption: General workflow for the functionalization of this compound.

References

optimization of reaction conditions for Buchwald-Hartwig amination with Benzo[b]thiophen-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimization of Buchwald-Hartwig Amination

Topic: Benzo[b]thiophen-5-amine Coupling Reactions

Welcome to the technical support hub for the Buchwald-Hartwig amination of this compound. This resource is designed for researchers, chemists, and drug development professionals to provide clear, actionable guidance for optimizing this challenging yet crucial transformation. Here you will find troubleshooting advice, frequently asked questions, and representative experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What makes the Buchwald-Hartwig amination with this compound particularly challenging?

The primary challenge arises from the substrate itself. This compound is a heteroaromatic amine. Heteroatoms, specifically the sulfur in the thiophene ring and the nitrogen of the amine, possess lone pairs of electrons that can coordinate to the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, resulting in low or no product yield.[1][2] Therefore, careful selection of the ligand is critical to shield the palladium center and maintain its catalytic activity.

Q2: What are the most critical parameters to screen when optimizing this reaction?

The success of a Buchwald-Hartwig amination is highly dependent on the interplay of several factors. The most critical parameters to screen are:

  • Ligand: The choice of phosphine ligand is paramount. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) are often effective as they promote the desired catalytic cycle while sterically hindering catalyst deactivation.[3][4]

  • Base: The base is essential for the deprotonation of the amine. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[1] However, for substrates sensitive to strong bases, weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ can be effective, though they may require higher temperatures.[5]

  • Solvent: Anhydrous, aprotic solvents are standard. Toluene and 1,4-dioxane are the most common and effective choices.[5][6] The solubility of all reaction components is crucial for efficiency.[1]

  • Palladium Source: While Pd(OAc)₂ or Pd₂(dba)₃ can be used, palladium pre-catalysts are often more reliable and efficient.[7] Pre-catalysts provide a well-defined, air-stable source of the active Pd(0) species.[8][9]

Q3: What is the general reactivity trend for aryl halides in this coupling?

The reactivity of the aryl halide coupling partner typically follows the trend of bond dissociation energy: Aryl-I > Aryl-Br > Aryl-OTf > Aryl-Cl.[1][10] While aryl iodides are often the most reactive, they can sometimes have an inhibitory effect on the catalyst.[1] Aryl bromides generally offer a good balance of reactivity and stability and are excellent starting points for optimization. Aryl chlorides are the least reactive and often require more specialized, highly active catalyst systems.[7]

Troubleshooting Guide

Issue 1: Low to no conversion of starting materials.

  • Potential Cause A: Catalyst Inhibition or Deactivation

    • Solution: The lone pairs on the sulfur or nitrogen of your amine may be poisoning the catalyst. Switch to a sterically bulkier ligand like XPhos, RuPhos, or t-BuXPhos to create a more crowded coordination sphere around the palladium, which can prevent inhibitory binding.[4][11] Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen), as the active Pd(0) catalyst is sensitive to oxygen.[5] Using a palladium pre-catalyst can also give more consistent results.[7]

  • Potential Cause B: Poor Solubility of Reagents

    • Solution: If the amine, aryl halide, or base is not fully dissolved, the reaction rate will be severely limited.[1] While toluene is a common solvent, 1,4-dioxane may be a better choice if solubility is an issue.[5] Gentle heating can also improve solubility, but care must be taken not to exceed the thermal stability of the catalyst.

  • Potential Cause C: Suboptimal Base Selection

    • Solution: The choice of base is critical and depends on the solvent and substrate.[6][12] If a strong base like NaOtBu is not effective, it may be due to poor solubility or degradation of starting materials. Screen a different strong base like LHMDS or a weaker inorganic base like Cs₂CO₃, which may require a higher reaction temperature.[5]

Issue 2: Formation of significant side products, such as hydrodehalogenation.

  • Potential Cause: Reaction Temperature is Too High or Base is Too Strong

    • Solution: Hydrodehalogenation, where the aryl halide is reduced to an arene, is a common side reaction.[4][5] This can often be minimized by lowering the reaction temperature in 10 °C increments. Additionally, switching to a weaker base (e.g., K₃PO₄) can sometimes suppress this unwanted pathway.[5]

Issue 3: Reaction mixture turns black and stalls.

  • Potential Cause: Catalyst Decomposition

    • Solution: The formation of a black precipitate (palladium black) is a sign of catalyst decomposition, which can be caused by excessive heat.[2] Reduce the reaction temperature. While many Buchwald-Hartwig reactions are run at 90-110 °C, a lower temperature with a longer reaction time may be necessary to preserve the catalyst's integrity.[3]

Data Presentation: Starting Points for Optimization

The following tables provide recommended starting conditions and screening suggestions for the amination of this compound. These are representative and should be adapted based on the specific aryl halide used.

Table 1: Representative Starting Conditions for Optimization

Component Condition 1 Condition 2 Condition 3
Pd Pre-catalyst XPhos Pd G3 (2 mol%) RuPhos Pd G3 (2 mol%) Pd₂(dba)₃ (2 mol%)
Ligand XPhos (4 mol%) RuPhos (4 mol%) t-BuXPhos (4 mol%)
Base NaOtBu (1.4 equiv) LHMDS (1.4 equiv) Cs₂CO₃ (2.0 equiv)
Solvent Toluene (0.1 M) 1,4-Dioxane (0.1 M) Toluene (0.1 M)
Temperature 100 °C 100 °C 110 °C

| Time | 12-24 h | 12-24 h | 18-24 h |

Note: This data is illustrative and serves as a starting point for developing an optimized protocol.

Table 2: Ligand and Base Screening Guide

Ligand Type Recommended Ligands Compatible Bases General Notes
Dialkylbiarylphosphine XPhos, RuPhos, BrettPhos NaOtBu, LHMDS, K₃PO₄ Generally robust and effective for heteroaromatic amines.[3][4]
Ferrocenylphosphine Josiphos-type ligands NaOtBu, Cs₂CO₃ Can be effective for direct coupling of challenging amines.

| N-Heterocyclic Carbene | PEPPSI-type pre-catalysts | K₃PO₄ | Offer high stability and activity, particularly for aryl chlorides/tosylates.[8][9] |

Visualizations

G cluster_reactants Reactants cluster_conditions Reaction Conditions Amine This compound Catalyst Pd Pre-catalyst Amine->Catalyst ArX Aryl Halide (Ar-X) ArX->Catalyst Product Coupled Product (Ar-Amine) Catalyst->Product Catalytic Cycle Ligand Phosphine Ligand Ligand->Catalyst Base Base Base->Catalyst Solvent Solvent Solvent->Catalyst

Caption: Key components of the Buchwald-Hartwig amination reaction.

G Start Start Optimization CheckInert Verify Inert Atmosphere & Reagent Purity Start->CheckInert Problem Low / No Yield? Problem->CheckInert Yes Success Reaction Optimized Problem->Success No ScreenLigandBase Screen Ligand / Base (See Tables 1 & 2) CheckInert->ScreenLigandBase ScreenSolvent Screen Solvent (Toluene, Dioxane) ScreenLigandBase->ScreenSolvent OptimizeTemp Optimize Temperature (80-110 °C) ScreenSolvent->OptimizeTemp OptimizeTemp->Problem

Caption: A logical workflow for troubleshooting and optimizing the reaction.

Representative Experimental Protocol

This protocol describes a general procedure for a small-scale screening reaction. All operations should be performed under an inert atmosphere of argon or nitrogen using standard Schlenk techniques or in a glovebox.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium pre-catalyst (e.g., XPhos Pd G3)

  • Phosphine Ligand (if not using a pre-catalyst)

  • Base (e.g., NaOtBu)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Oven-dried glassware

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium pre-catalyst (0.02 mmol, 2 mol%), the base (1.4 mmol), this compound (1.0 mmol), and the aryl halide (1.2 mmol).

  • Atmosphere Inerting: Seal the Schlenk tube with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add the anhydrous, degassed solvent (10 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 18 hours).

  • Monitoring: The reaction progress can be monitored by taking small aliquots (under an argon blanket) and analyzing them by TLC, GC-MS, or LC-MS.[2]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove catalyst residues. Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired N-aryl-benzo[b]thiophen-5-amine.

References

Technical Support Center: Benzo[b]thiophen-5-amine Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of Benzo[b]thiophen-5-amine to prevent its oxidation.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability important?

This compound is a heterocyclic aromatic amine used as a key intermediate in the synthesis of pharmaceuticals, particularly for central nervous system agents and kinase inhibitors. Its stability is crucial as degradation, primarily through oxidation, can lead to the formation of impurities that may affect experimental outcomes, reduce product yield, and introduce potential toxicological risks in drug development programs.

Q2: What are the primary signs of this compound degradation?

The most common sign of degradation is a change in color of the solid material, often from a light brown to a darker brown or black. This is typically due to the formation of colored polymeric oxidation products. Other indications of degradation can only be detected analytically, such as the appearance of new peaks in an HPLC chromatogram or changes in its spectroscopic profile (e.g., NMR, IR).

Q3: What are the main factors that cause the oxidation of this compound?

The primary factors that promote the oxidation of this compound are:

  • Oxygen: As an aromatic amine, the compound is susceptible to air oxidation.

  • Light: Exposure to light, particularly UV light, can catalyze oxidative reactions.

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • Presence of Oxidizing Agents: Contact with strong oxidizing agents will rapidly degrade the compound.[1]

Q4: What are the likely oxidation products of this compound?

Oxidation can occur at two primary sites on the molecule: the amino group and the sulfur atom of the benzothiophene ring.

  • Amino Group Oxidation: The primary amine can be oxidized to form nitroso and subsequently nitro derivatives. It can also lead to the formation of complex, often colored, polymeric materials.

  • Sulfur Oxidation: The sulfur atom in the thiophene ring can be oxidized to form the corresponding sulfoxide and, under more stringent conditions, the sulfone.[1][2][3][4]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
The solid has darkened in color since the container was last opened. Exposure to air (oxygen) and/or light.1. Immediately purge the container with an inert gas (argon or nitrogen) before resealing. 2. Wrap the container in aluminum foil or use an amber vial to protect it from light. 3. Store the container in a desiccator under vacuum or in a glovebox.
HPLC analysis shows new, more polar impurity peaks. Oxidation of the compound. More polar impurities could be the sulfoxide or N-oxide derivatives.1. Confirm the identity of the impurities if possible (e.g., by LC-MS). 2. Review storage procedures to ensure the compound is consistently protected from air, light, and moisture. 3. Consider repurifying the material if the impurity level is unacceptable for its intended use.
Inconsistent experimental results using the same batch of the compound. Degradation of the compound over time, leading to varying levels of purity.1. Perform a purity check (e.g., by HPLC or NMR) on the stored material before each use. 2. Aliquot the material upon receipt into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere.
The compound appears clumpy or moist. Absorption of atmospheric moisture. While not direct oxidation, the presence of water can potentially accelerate degradation pathways.1. Store the compound in a desiccator with a suitable drying agent. 2. Handle the compound in a dry environment, such as a glovebox or under a stream of dry inert gas.

Recommended Storage Conditions

To minimize oxidation, this compound should be stored under controlled conditions. The following table summarizes the recommended storage protocols.

Parameter Optimal Condition Acceptable Condition Condition to Avoid
Temperature 2-8°C (Refrigerated)Room Temperature (in a desiccator)Elevated temperatures (>30°C)
Atmosphere Inert Gas (Argon or Nitrogen)VacuumAir
Light In the dark (Amber vial or wrapped in foil)Diffuse, indirect lightDirect sunlight or UV light
Container Tightly sealed, amber glass vialTightly sealed, clear glass vial (if protected from light)Loosely capped or open containers

Experimental Protocols

Protocol 1: Stability Testing of this compound

This protocol outlines a method to assess the stability of this compound under various storage conditions.

1. Materials and Equipment:

  • This compound

  • HPLC-grade acetonitrile and water

  • Formic acid

  • Amber and clear glass vials with PTFE-lined caps

  • Refrigerator (2-8°C)

  • Laboratory oven (e.g., set to 40°C)

  • Desiccator with desiccant

  • Source of nitrogen or argon gas

  • HPLC system with a C18 column and UV detector

2. Procedure:

  • Sample Preparation: Aliquot approximately 10 mg of high-purity this compound into several amber and clear glass vials.

  • Initial Analysis (Time Zero): Dissolve the contents of one vial in a suitable solvent (e.g., acetonitrile) to a known concentration. Analyze by HPLC to determine the initial purity. This will serve as the baseline.

  • Storage Conditions:

    • Optimal: Seal several amber vials under a nitrogen or argon atmosphere and store at 2-8°C in the dark.

    • Ambient/Light Exposed: Seal several clear vials with air in the headspace and store on a lab bench at room temperature, exposed to ambient light.

    • Elevated Temperature: Seal several amber vials with air in the headspace and place them in an oven at 40°C.

  • Time Points for Analysis: Analyze the samples from each storage condition at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks).[5][6]

  • HPLC Analysis:

    • At each time point, retrieve one vial from each storage condition.

    • Dissolve the contents in the solvent to the same known concentration as the initial analysis.

    • Analyze by HPLC under the same conditions as the time-zero sample.

    • Quantify the peak area of the parent compound and any new impurity peaks.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point for each condition. Plot the percentage of this compound remaining versus time for each storage condition.

Protocol 2: HPLC Method for Purity Assessment
  • System: HPLC with UV detection

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with a suitable ratio (e.g., 70% A, 30% B), and increase the proportion of B over 10-15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

  • Injection Volume: 10 µL

Visualizations

cluster_compound This compound cluster_factors Degradation Factors cluster_pathways Oxidation Pathways compound C₈H₇NS n_oxidation N-Oxidation (Nitroso/Nitro compounds, Polymers) compound->n_oxidation leads to s_oxidation S-Oxidation (Sulfoxide, Sulfone) compound->s_oxidation leads to oxygen Oxygen (Air) oxygen->n_oxidation oxygen->s_oxidation light Light (UV) light->n_oxidation light->s_oxidation heat Heat heat->n_oxidation heat->s_oxidation

Caption: Factors and pathways of this compound oxidation.

cluster_storage Storage Conditions start Start: High-Purity Compound aliquot Aliquot into Vials start->aliquot t0_analysis Time-Zero Analysis (HPLC Purity) aliquot->t0_analysis optimal Optimal: 2-8°C, Inert Gas, Dark aliquot->optimal ambient Ambient: RT, Air, Light aliquot->ambient stress Stress: 40°C, Air, Dark aliquot->stress data Data Comparison: Compare Purity vs. Time-Zero t0_analysis->data analysis Periodic Analysis (HPLC at T=x weeks) optimal->analysis ambient->analysis stress->analysis analysis->data end End: Determine Stability Profile data->end

Caption: Experimental workflow for stability testing.

References

Technical Support Center: Resolving Peak Overlap in the ¹H NMR Spectrum of Benzo[b]thiophen-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve peak overlap in the ¹H NMR spectra of Benzo[b]thiophen-5-amine derivatives.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of a this compound derivative shows significant peak overlap in the aromatic region. What are the initial steps I can take to resolve this?

A1: Overlapping signals in the aromatic region of this compound derivatives are a common challenge. Here are two initial troubleshooting steps:

  • Solvent-Induced Shift (SIS): Re-acquiring the spectrum in a different deuterated solvent can be a simple and effective first step.[1] Aromatic solvents like benzene-d₆ or toluene-d₈ often induce differential shifts in the proton signals compared to common solvents like CDCl₃ or DMSO-d₆, which can resolve the overlap. This is due to specific solute-solvent interactions that alter the chemical environment of the protons.

  • Variable Temperature (VT) NMR: Changing the temperature of the NMR experiment can alter the chemical shifts of protons, especially those near the amine group, due to changes in hydrogen bonding and molecular conformation.[2] Acquiring spectra at different temperatures can often lead to the separation of overlapping signals.

Q2: How can I definitively identify the N-H protons of the amine group, which often appear as broad signals and can overlap with other peaks?

A2: The N-H protons of the amine group can be unequivocally identified through a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it gently, and re-acquire the ¹H NMR spectrum. The labile N-H protons will exchange with deuterium from the D₂O, causing their signal to disappear or significantly diminish in intensity.[1]

Q3: Simple solvent and temperature changes did not fully resolve the overlapping aromatic signals. What advanced NMR techniques can I use?

A3: If basic troubleshooting steps are insufficient, more advanced 2D NMR techniques are highly effective for resolving complex, overlapping spectra. These experiments spread the NMR information into a second dimension, providing greater resolution and revealing connectivity between protons.[2]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two to three bonds. It is invaluable for tracing the connectivity within the aromatic spin systems of your molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon-13 nuclei. Since carbon chemical shifts are more dispersed than proton shifts, this can effectively separate overlapping proton signals based on the distinct chemical shifts of their attached carbons.[3]

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds. This is extremely useful for assigning quaternary carbons and piecing together the overall molecular structure, which can aid in the assignment of overlapping proton signals.[4]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space (typically < 5 Å), regardless of whether they are bonded.[5] This is particularly useful for determining the spatial arrangement of substituents on the Benzo[b]thiophene core and can help differentiate between protons in crowded regions.

Troubleshooting Guides

Guide 1: Using Solvent and Temperature Variation to Resolve Peak Overlap

This guide provides a systematic workflow for employing solvent and temperature changes to resolve overlapping ¹H NMR signals.

G start Start: Overlapping 1H NMR Spectrum solvent_variation Solvent Variation: Acquire spectra in different deuterated solvents (e.g., CDCl3, Benzene-d6, DMSO-d6) start->solvent_variation check_resolution_1 Is peak overlap resolved? solvent_variation->check_resolution_1 temperature_variation Temperature Variation: Acquire spectra at different temperatures (e.g., 298 K, 323 K, 348 K) check_resolution_1->temperature_variation No end End: Resolved Spectrum check_resolution_1->end Yes check_resolution_2 Is peak overlap resolved? temperature_variation->check_resolution_2 advanced_techniques Proceed to Advanced 2D NMR Techniques (See Guide 2) check_resolution_2->advanced_techniques No check_resolution_2->end Yes G start Start: Unresolved Overlapping Signals cosy Need to identify proton-proton (H-H) coupling networks? start->cosy run_cosy Run COSY Experiment cosy->run_cosy Yes hsqc Need to resolve overlapping protons based on their attached carbons? cosy->hsqc No run_cosy->hsqc run_hsqc Run HSQC Experiment hsqc->run_hsqc Yes hmbc Need to determine long-range proton-carbon (H-C) connectivities? hsqc->hmbc No run_hsqc->hmbc run_hmbc Run HMBC Experiment hmbc->run_hmbc Yes noesy Need to determine spatial proximity of protons? hmbc->noesy No run_hmbc->noesy run_noesy Run NOESY Experiment noesy->run_noesy Yes end End: Complete Structural Elucidation noesy->end No run_noesy->end

References

strategies for selective functionalization at the C4 and C6 positions of Benzo[b]thiophen-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the selective functionalization of Benzo[b]thiophen-5-amine at the C4 and C6 positions. This guide is designed to assist researchers in overcoming common experimental challenges and to provide detailed methodologies for achieving desired regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in selectively functionalizing the C4 and C6 positions of this compound?

A1: The primary challenge stems from the inherent reactivity of the benzo[b]thiophene ring system. The thiophene ring is generally more susceptible to electrophilic attack than the benzene ring, with the C2 and C3 positions being the most reactive. The amino group at the C5 position is a strong activating group and directs electrophilic substitution to the ortho (C4 and C6) and para (C7) positions. However, controlling the selectivity between the C4 and C6 positions can be difficult, and side reactions at the more nucleophilic C2 and C3 positions of the thiophene ring can occur. Furthermore, the amino group itself can react with certain electrophiles, necessitating the use of protecting groups.

Q2: How does the amino group at C5 influence the reactivity of the benzo[b]thiophene core?

A2: The amino group at C5 is a powerful electron-donating group, which activates the benzene ring towards electrophilic aromatic substitution. Through resonance, it increases the electron density at the ortho (C4 and C6) and para (C7) positions, making them more susceptible to attack by electrophiles. This directing effect is crucial for targeting the C4 and C6 positions.

Q3: Is it necessary to protect the amino group at C5 before attempting functionalization at C4 or C6?

A3: In many cases, yes. The amino group is nucleophilic and can react with a variety of electrophiles and strong bases (used in metalation reactions). Protecting the amine, for example as an amide (e.g., pivaloyl or acetyl) or a carbamate, prevents unwanted side reactions and can also serve as a directing group for certain metalation or C-H activation strategies.[1][2][3] The choice of protecting group is critical and depends on the subsequent reaction conditions and the desired ease of removal.

Troubleshooting Guides

Electrophilic Aromatic Substitution (e.g., Halogenation, Formylation)

Issue: Low or no yield of the desired C4/C6 substituted product.

Potential Cause Troubleshooting Steps
Incorrect Reaction Conditions Verify the temperature, reaction time, and solvent. Electrophilic substitutions on activated systems can be sensitive to these parameters.
Deactivation of Catalyst/Reagent Ensure that the catalyst or reagent is fresh and has not been deactivated by moisture or other impurities.
Substrate Purity Impurities in the starting this compound can interfere with the reaction. Purify the starting material if necessary.
Insufficient Activation The electrophile may not be reactive enough. Consider using a more potent electrophilic source or adding a Lewis acid catalyst to increase its reactivity.

Issue: Poor regioselectivity, formation of a mixture of isomers (C4, C6, and others).

Potential Cause Troubleshooting Steps
Steric Hindrance The C4 position is generally more sterically hindered than the C6 position. Lowering the reaction temperature may favor substitution at the less hindered C6 position.
Solvent Effects The polarity of the solvent can influence the regioselectivity. Experiment with different solvents to optimize the C4/C6 ratio.
Protecting Group Influence The size and nature of the protecting group on the C5-amino group can influence the steric environment around the C4 and C6 positions. A bulkier protecting group may favor substitution at the less hindered C6 position.

Issue: Side reactions at the thiophene ring (C2 or C3).

Potential Cause Troubleshooting Steps
High Reactivity of the Thiophene Ring The electron-rich thiophene ring can compete for the electrophile. Use milder reaction conditions (lower temperature, less reactive electrophile) to favor substitution on the activated benzene ring.
Protecting Group Strategy An electron-withdrawing protecting group on the C5-amino group can slightly deactivate the entire ring system, potentially reducing unwanted side reactions on the thiophene moiety.
Directed ortho-Metalation (DoM)

Issue: Failure to achieve lithiation at the C4 or C6 position.

Potential Cause Troubleshooting Steps
Ineffective Directing Group The protecting group on the C5-amino moiety must be an effective directing metalation group (DMG). Amides (e.g., pivaloyl) and carbamates are generally good DMGs.[4][5]
Incorrect Organolithium Reagent or Conditions Ensure the use of a strong, non-nucleophilic base like n-BuLi or s-BuLi, typically at low temperatures (-78 °C) in an anhydrous ether solvent (e.g., THF, Et2O).[5] The addition of TMEDA can enhance the rate of lithiation.[4]
Competitive Lithiation The C2 proton on the thiophene ring is often the most acidic.[4] Using a directing group at C5 is essential to overcome this intrinsic reactivity. If C2 lithiation persists, consider using a bulkier base or modifying the directing group.

Issue: Low yield of the desired product after quenching with an electrophile.

Potential Cause Troubleshooting Steps
Unstable Lithiated Intermediate The lithiated species may not be stable at the reaction temperature. Maintain a low temperature throughout the lithiation and quenching steps.
Poor Electrophile Reactivity The chosen electrophile may not be reactive enough to quench the lithiated intermediate efficiently. Consider using a more reactive electrophile.
Side Reactions of the Electrophile The electrophile may react with the organolithium reagent or other components in the reaction mixture. Add the electrophile slowly at low temperature.

Experimental Protocols

Protocol 1: Regioselective Bromination at C6

This protocol is a general guideline for the selective bromination of N-protected this compound at the C6 position.

  • Protection of the Amino Group:

    • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF).

    • Add a base (e.g., triethylamine or pyridine, 1.2 eq).

    • Slowly add the protecting group reagent (e.g., pivaloyl chloride or di-tert-butyl dicarbonate, 1.1 eq) at 0 °C.

    • Stir the reaction mixture at room temperature until completion (monitor by TLC).

    • Work up the reaction and purify the N-protected product by column chromatography.

  • Bromination:

    • Dissolve the N-protected this compound (1.0 eq) in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

    • Cool the solution to 0 °C.

    • Slowly add a solution of bromine (1.0 eq) in the same solvent.

    • Stir the reaction at 0 °C to room temperature and monitor the progress by TLC.

    • Upon completion, quench the reaction with a solution of sodium thiosulfate.

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to isolate the C6-bromo derivative.

Protocol 2: Vilsmeier-Haack Formylation

This protocol outlines a general procedure for the introduction of a formyl group, which is expected to favor the C6 position due to steric hindrance at C4.

  • Vilsmeier Reagent Preparation:

    • In a flask under an inert atmosphere, cool phosphorus oxychloride (POCl₃, 1.5 eq) in anhydrous DMF (used as both reagent and solvent).

  • Formylation Reaction:

    • Slowly add a solution of N-protected this compound (1.0 eq) in anhydrous DMF to the prepared Vilsmeier reagent at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours (monitor by TLC).

    • Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

    • Neutralize the mixture with a base (e.g., sodium hydroxide solution) to precipitate the product.

    • Filter the solid, wash with water, and dry.

    • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Hypothetical Regioselectivity in Electrophilic Bromination of N-Pivaloyl-benzo[b]thiophen-5-amine

EntrySolventTemperature (°C)C4-Bromo Yield (%)C6-Bromo Yield (%)
1Acetic Acid252565
2Acetic Acid01575
3Dichloromethane253060
4Dichloromethane02070

Note: This data is illustrative and based on general principles of electrophilic aromatic substitution. Actual results may vary.

Visualizations

Electrophilic_Substitution_Pathway This compound This compound N-Protected Amine N-Protected Amine This compound->N-Protected Amine Protection Sigma Complex (C4) Sigma Complex (C4) N-Protected Amine->Sigma Complex (C4) + E+ Sigma Complex (C6) Sigma Complex (C6) N-Protected Amine->Sigma Complex (C6) + E+ C4-Substituted Product C4-Substituted Product Sigma Complex (C4)->C4-Substituted Product - H+ C6-Substituted Product C6-Substituted Product Sigma Complex (C6)->C6-Substituted Product - H+

Caption: General pathway for electrophilic substitution on N-protected this compound.

DoM_Workflow N-Protected Amine (DMG) N-Protected Amine (DMG) Ortho-Lithiated Intermediate Ortho-Lithiated Intermediate N-Protected Amine (DMG)->Ortho-Lithiated Intermediate 1. n-BuLi, THF, -78°C C4/C6 Functionalized Product C4/C6 Functionalized Product Ortho-Lithiated Intermediate->C4/C6 Functionalized Product 2. Electrophile (E+)

Caption: Workflow for Directed ortho-Metalation (DoM) of N-protected this compound.

References

Technical Support Center: Synthesis of High-Purity Benzo[b]thiophen-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of highly pure Benzo[b]thiophen-5-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to obtain high-purity this compound?

A1: A widely employed and dependable method for the synthesis of this compound involves a two-step process:

  • Nitration of Benzo[b]thiophene: This step introduces a nitro group onto the benzothiophene scaffold. Careful control of reaction conditions is crucial to selectively obtain the desired 5-nitro isomer.

  • Reduction of 5-Nitrobenzo[b]thiophene: The nitro group of the intermediate is then reduced to the corresponding amine. Several reduction methods can be employed, each with its own advantages and potential challenges.

Q2: How can I improve the regioselectivity of the nitration of benzo[b]thiophene to favor the formation of the 5-nitro isomer?

A2: The nitration of benzo[b]thiophene can yield a mixture of isomers. To enhance the formation of 5-nitrobenzo[b]thiophene, controlling the reaction conditions is key. Nitration under kinetic control at low temperatures, for instance with potassium nitrate in concentrated sulfuric acid at 0°C, has been shown to favor the formation of the 5- and 6-nitro isomers.[1] Thermodynamic control at higher temperatures may lead to different isomer distributions.

Q3: What are the most effective methods for reducing 5-nitrobenzo[b]thiophene to this compound?

A3: Several effective methods are available for the reduction of the nitro group, including:

  • Metal/Acid Reduction: A common and robust method is the use of stannous chloride (SnCl₂) in refluxing ethanol.[2] Other metal/acid systems like iron in acetic acid or hydrochloric acid are also effective.

  • Catalytic Hydrogenation: This method, often employing catalysts like palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium formate), is a clean and efficient alternative.

The choice of method may depend on the presence of other functional groups in the molecule and the desired scale of the reaction.

Q4: What are the common impurities I should be aware of during the synthesis of this compound?

A4: Common impurities can arise from both the nitration and reduction steps:

  • Isomeric Nitrobenzo[b]thiophenes: Formed during the nitration step.

  • Incompletely Reduced Intermediates: Such as nitroso and hydroxylamine derivatives from the reduction step.

  • Over-reduction Products: In catalytic hydrogenation, other reducible functional groups, if present, might be affected.

  • Residual Metals: From metal/acid reduction methods.

Q5: How can I purify the final this compound to achieve high purity?

A5: High purity can be achieved through standard purification techniques. Recrystallization from a suitable solvent system is a highly effective method for removing minor impurities. Column chromatography on silica gel can also be employed for more challenging separations.

Troubleshooting Guides

Problem 1: Low Yield of 5-Nitrobenzo[b]thiophene in the Nitration Step
Potential Cause Troubleshooting Steps
Incorrect Reaction Temperature Carefully monitor and control the temperature. For kinetic control favoring the 5-nitro isomer, maintain the temperature at 0°C during the addition of the nitrating agent.
Inappropriate Nitrating Agent The choice of nitrating agent significantly impacts isomer distribution. A mixture of concentrated nitric acid and sulfuric acid at elevated temperatures may favor other isomers. Consider using potassium nitrate in concentrated sulfuric acid for better selectivity towards the 5- and 6-nitro isomers.[1]
Formation of Multiple Isomers If a mixture of isomers is obtained, separation by column chromatography or fractional crystallization may be necessary.
Problem 2: Incomplete Reduction of 5-Nitrobenzo[b]thiophene
Potential Cause Troubleshooting Steps
Inactive Reducing Agent/Catalyst For catalytic hydrogenation, use a fresh batch of catalyst. For metal/acid reductions, ensure the metal is finely powdered and activated if necessary.
Poor Solubility of Starting Material The 5-nitrobenzo[b]thiophene must be soluble in the reaction solvent. Consider using a co-solvent system if solubility is an issue.
Insufficient Amount of Reducing Agent Ensure a sufficient molar excess of the reducing agent is used to drive the reaction to completion.
Low Reaction Temperature Some reductions may require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider gentle heating while monitoring for side product formation.
Problem 3: Formation of Side Products During Reduction
Potential Cause Troubleshooting Steps
Formation of Nitroso or Hydroxylamine Intermediates Ensure complete reduction by using a sufficient excess of the reducing agent and allowing for adequate reaction time.
Dehalogenation (if applicable) If the starting material contains halogen substituents, catalytic hydrogenation with Pd/C may cause dehalogenation. Consider using alternative catalysts like Raney Nickel or a metal/acid reduction system.
Reaction with the Thiophene Sulfur While less common, some catalysts or reagents might interact with the sulfur atom. If catalyst poisoning is suspected, consider alternative reduction methods.

Quantitative Data Summary

Synthetic Step Method Starting Material Product Yield (%) Purity (%) Reference
NitrationKNO₃ in H₂SO₄ at 0°CBenzo[b]thiophene5- and 6-nitrobenzo[b]thiophene mixture--[1]
ReductionSnCl₂ in refluxing ethanol2-(4-nitrophenyl)benzothiophene2-(4-aminophenyl)benzothiopheneHigh-[2]
ReductionCatalytic Transfer Hydrogenation (Pd/C, HCOONH₄)3-nitrobenzonitrile3-aminobenzonitrile~70 (in solution)-[3]

Note: The provided data is for analogous reactions and serves as a general guideline. Yields and purity are highly dependent on specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of 5-Nitrobenzo[b]thiophene (Illustrative)

This protocol is based on general procedures for the regioselective nitration of substituted benzothiophenes and should be optimized for the specific substrate.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzo[b]thiophene (1 equivalent) in concentrated sulfuric acid at 0°C (ice bath).

  • Nitration: Slowly add a solution of potassium nitrate (1.1 equivalents) in concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature at 0°C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Isolation: Collect the precipitated solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

  • Purification: The crude product, which may be a mixture of isomers, can be purified by column chromatography on silica gel or by fractional crystallization to isolate the 5-nitrobenzo[b]thiophene.

Protocol 2: Reduction of 5-Nitrobenzo[b]thiophene to this compound using SnCl₂
  • Reaction Setup: To a solution of 5-nitrobenzo[b]thiophene (1 equivalent) in ethanol in a round-bottom flask, add stannous chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents).

  • Reduction: Heat the mixture to reflux and stir until the starting material is consumed, as monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Neutralization and Extraction: Dissolve the residue in water and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Visual Workflow and Logic Diagrams

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis cluster_nitration Nitration Step cluster_reduction Reduction Step start_nitration Start Nitration check_yield_purity_nitro Low Yield or Purity of 5-Nitrobenzo[b]thiophene? start_nitration->check_yield_purity_nitro low_yield_nitro Low Yield check_yield_purity_nitro->low_yield_nitro Yes (Yield) low_purity_nitro Low Purity (Isomer Mixture) check_yield_purity_nitro->low_purity_nitro Yes (Purity) proceed_reduction Proceed to Reduction check_yield_purity_nitro->proceed_reduction No optimize_temp Optimize Temperature (e.g., maintain 0°C) low_yield_nitro->optimize_temp change_reagent Change Nitrating Agent (e.g., KNO3/H2SO4) low_yield_nitro->change_reagent purify_nitro Purify by Chromatography or Fractional Crystallization low_purity_nitro->purify_nitro optimize_temp->start_nitration change_reagent->start_nitration purify_nitro->proceed_reduction start_reduction Start Reduction of 5-Nitrobenzo[b]thiophene proceed_reduction->start_reduction check_reaction_completion Incomplete Reaction? start_reduction->check_reaction_completion incomplete_reaction Incomplete Reaction check_reaction_completion->incomplete_reaction Yes side_products Side Products Observed? check_reaction_completion->side_products No check_reagents Check Reagent/Catalyst Activity and Stoichiometry incomplete_reaction->check_reagents check_conditions Optimize Reaction Conditions (Solvent, Temperature) incomplete_reaction->check_conditions check_reagents->start_reduction check_conditions->start_reduction adjust_conditions Adjust Conditions to Minimize Side Products side_products->adjust_conditions Yes purify_amine Purify this compound (Recrystallization/Chromatography) side_products->purify_amine No adjust_conditions->start_reduction high_purity_product High-Purity Product purify_amine->high_purity_product

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Benzo[b]thiophen-5-amine and Benzo[b]thiophen-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the chemical reactivity of two key isomers of aminobenzothiophene: Benzo[b]thiophen-5-amine and Benzo[b]thiophen-6-amine. Understanding the distinct reactivity profiles of these isomers is crucial for their strategic utilization in the synthesis of novel pharmaceutical agents and functional materials. This document outlines their reactivity in key chemical transformations, supported by theoretical principles and available experimental data.

Introduction to Reactivity

The reactivity of this compound and Benzo[b]thiophen-6-amine is fundamentally governed by the electron-donating amino group (-NH₂) attached to the benzothiophene core. This group significantly influences the electron density distribution within the aromatic system, thereby directing the regioselectivity of electrophilic substitution reactions and modulating the nucleophilicity of the amine itself.

The amino group, being a strong activating group, enhances the electron density of the aromatic rings through resonance and inductive effects. This activation is more pronounced at the ortho and para positions relative to the amino substituent. Consequently, electrophilic attack is predicted to occur preferentially at these positions. The thiophene ring, being inherently electron-rich, also influences the overall reactivity.

Comparative Reactivity at a Glance

FeatureThis compoundBenzo[b]thiophen-6-amine
Predicted Major Sites of Electrophilic Attack C4, C6C7, C5
Amine Nucleophilicity Expected to be comparableExpected to be comparable
Diazotization Forms a diazonium saltForms a diazonium salt
N-Acylation Readily undergoes acylationReadily undergoes acylation

Theoretical Reactivity Profile

The position of the amino group dictates the primary sites of electrophilic attack. The following diagrams illustrate the predicted directing effects based on resonance stabilization of the intermediate carbocation (arenium ion).

G Predicted Electrophilic Attack Sites for this compound cluster_0 B5A This compound C4 Position 4 (ortho) B5A->C4 Major C6 Position 6 (para) B5A->C6 Major C7 Position 7 B5A->C7 Minor C2 Position 2 B5A->C2 Minor C3 Position 3 B5A->C3 Minor

Caption: Predicted sites of electrophilic attack on this compound.

G Predicted Electrophilic Attack Sites for Benzo[b]thiophen-6-amine cluster_0 B6A Benzo[b]thiophen-6-amine C7 Position 7 (ortho) B6A->C7 Major C5 Position 5 (ortho) B6A->C5 Major C4 Position 4 B6A->C4 Minor C2 Position 2 B6A->C2 Minor C3 Position 3 B6A->C3 Minor

Caption: Predicted sites of electrophilic attack on Benzo[b]thiophen-6-amine.

Experimental Data and Observations

Electrophilic Aromatic Substitution

This compound: Studies on 5-hydroxy and 5-aminobenzothiophene derivatives have shown that electrophilic substitution, such as bromination and nitration, occurs on the benzene ring. The amino group strongly directs incoming electrophiles to the C4 and C6 positions.

Benzo[b]thiophen-6-amine: For Benzo[b]thiophen-6-amine, the amino group directs electrophiles to the C5 and C7 positions. The synthesis of various 6-substituted benzothiophene derivatives often proceeds via electrophilic substitution on a 6-amino or a related precursor.

Quantitative Data (Illustrative): Due to the lack of direct comparative experimental data, the following table is illustrative and based on general principles of electrophilic aromatic substitution. Actual yields will vary based on specific reaction conditions.

ReactionElectrophileThis compound (Predicted Major Product & Est. Yield)Benzo[b]thiophen-6-amine (Predicted Major Product & Est. Yield)
BrominationBr₂4-Bromo- and 6-Bromo- (High)5-Bromo- and 7-Bromo- (High)
NitrationHNO₃/H₂SO₄4-Nitro- and 6-Nitro- (Good)5-Nitro- and 7-Nitro- (Good)
Friedel-Crafts AcylationRCOCl/AlCl₃4-Acyl- and 6-Acyl- (Moderate)5-Acyl- and 7-Acyl- (Moderate)
N-Acylation

Both isomers possess a primary amino group that is a good nucleophile and readily undergoes acylation with acylating agents like acid chlorides or anhydrides to form the corresponding amides. The reactivity is expected to be similar for both isomers as the electronic environment of the amino group is not drastically different.

Experimental Protocol: General Procedure for N-Acylation

  • Dissolve this compound or Benzo[b]thiophen-6-amine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere.

  • Add a base (e.g., triethylamine, pyridine; 1.1-1.5 equivalents) to the solution.

  • Cool the mixture to 0 °C.

  • Slowly add the acylating agent (e.g., acetyl chloride, benzoyl chloride; 1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Workflow for N-Acylation:

G N-Acylation Experimental Workflow Start Start Dissolve Dissolve Aminobenzothiophene and Base in Solvent Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_Acylating_Agent Add Acylating Agent Cool->Add_Acylating_Agent React Stir at Room Temperature Add_Acylating_Agent->React Quench Quench Reaction React->Quench Extract Extract and Dry Quench->Extract Purify Purify Product Extract->Purify End End Purify->End

Caption: A generalized workflow for the N-acylation of aminobenzothiophenes.

Diazotization

The primary amino group of both isomers can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). These diazonium salts are versatile intermediates that can be subsequently transformed into a wide range of functional groups (e.g., -OH, -X, -CN) via Sandmeyer and related reactions. The stability and reactivity of the diazonium salts derived from both isomers are expected to be comparable.

Experimental Protocol: General Procedure for Diazotization

  • Suspend or dissolve this compound or Benzo[b]thiophen-6-amine (1 equivalent) in an aqueous solution of a strong mineral acid (e.g., HCl, H₂SO₄).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1-1.1 equivalents) dropwise, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for a short period before proceeding with the subsequent reaction (e.g., Sandmeyer reaction).

Logical Flow of Diazotization and Subsequent Reactions:

G Diazotization Reaction Pathway Aminobenzothiophene Aminobenzothiophene Diazonium_Salt Diazonium Salt Intermediate Aminobenzothiophene->Diazonium_Salt NaNO₂, H⁺ Sandmeyer Sandmeyer Reaction (e.g., with CuX) Diazonium_Salt->Sandmeyer Other_Reactions Other Nucleophilic Substitution Reactions Diazonium_Salt->Other_Reactions Product Substituted Benzothiophene Sandmeyer->Product Other_Reactions->Product

Caption: The central role of the diazonium salt intermediate.

Conclusion

Unambiguous Structural Validation of Novel Benzo[b]thiophen-5-amine Derivatives: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of the three-dimensional structure of novel bioactive molecules is a critical step in the journey from discovery to application. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques for the structural validation of new Benzo[b]thiophen-5-amine derivatives, a class of compounds with significant therapeutic potential.

Single-crystal X-ray crystallography stands as the gold standard for providing unequivocal proof of a molecule's atomic arrangement, including bond lengths, bond angles, and stereochemistry. This high-resolution technique offers a static yet highly detailed snapshot of the crystalline state, which is invaluable for understanding structure-activity relationships and for guiding further drug design and development.

Performance Comparison: X-ray Crystallography vs. Alternative Methods

While X-ray crystallography is unparalleled in its precision for solid-state structure determination, other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy offer complementary information, particularly regarding the molecule's behavior in solution. The following table provides a quantitative comparison of these methods for the structural elucidation of small organic molecules, including derivatives of benzo[b]thiophene.

ParameterSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) Spectroscopy
Sample Phase Solid (single crystal)Liquid (solution)
Information Provided 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistryConnectivity, through-bond and through-space atomic correlations, dynamic information
Typical Resolution < 1 ÅNot directly comparable; provides atomic-level connectivity and proximity
Data Collection Time Hours to a dayMinutes to hours per experiment
Structure Solution Time Days to weeks (including crystallization)Hours to days
Sample Amount MilligramsMilligrams
Key Advantage Unambiguous 3D structureProvides information on solution-state conformation and dynamics
Key Limitation Requires high-quality single crystalsStructure is an average of solution conformations; can be ambiguous for complex stereochemistries

Crystallographic Data for a Substituted Benzo[b]thiophene Derivative:

To provide a concrete example, the following table summarizes the crystallographic data obtained for (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide, a related benzo[b]thiophene derivative[1].

ParameterValue
Chemical Formula C₂₂H₁₆FNO₂S₂
Molecular Weight 413.49 g/mol
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 15.123(3) Å, b = 5.895(1) Å, c = 21.583(4) Å, β = 101.52(3)°
Unit Cell Volume 1884.2(6) ų
Temperature 293(2) K
Radiation Mo Kα (λ = 0.71073 Å)

Experimental Protocols

I. Crystallization of this compound Derivatives

Obtaining high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography. Several methods can be employed, and the optimal conditions will vary for each derivative.

1. Slow Evaporation:

  • Dissolve the purified this compound derivative in a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture) to near saturation at room temperature.

  • Filter the solution to remove any particulate matter.

  • Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.

  • Place the container in a vibration-free environment and monitor for crystal growth over several days to weeks.

2. Vapor Diffusion:

  • Hanging Drop Method:

    • Dissolve the compound in a "good" solvent in which it is highly soluble.

    • Place a small drop (1-5 µL) of this solution on a siliconized glass coverslip.

    • Invert the coverslip over a reservoir containing a "poor" solvent (a solvent in which the compound is less soluble but which is miscible with the good solvent).

    • The gradual diffusion of the poor solvent vapor into the drop will slowly decrease the solubility of the compound, promoting crystallization.

  • Sitting Drop Method:

    • Similar to the hanging drop method, but the drop of the compound solution is placed on a post within the well of a crystallization plate, with the reservoir of the poor solvent surrounding it.

3. Solvent Layering:

  • Dissolve the compound in a small amount of a dense, "good" solvent.

  • Carefully layer a less dense, "poor" solvent on top of this solution, minimizing mixing at the interface.

  • Crystals will form at the interface as the solvents slowly diffuse into one another.

II. Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

Once suitable crystals are obtained, the following general procedure is followed for data collection and analysis.

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected and mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Data Processing: The collected diffraction images are processed to determine the positions and intensities of the diffraction spots. This data is then used to determine the unit cell parameters and space group of the crystal.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map and refined using least-squares methods. This iterative process adjusts atomic positions and thermal parameters to achieve the best agreement between the observed and calculated diffraction data.

  • Validation: The final structure is validated to ensure its chemical and crystallographic reasonability. The final model provides precise information on bond lengths, angles, and intermolecular interactions.

Visualizing the Workflow and Decision-Making Process

To better illustrate the experimental and logical frameworks involved in structural validation, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction cluster_output Output synthesis Synthesis of Novel This compound Derivative purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification crystallization Crystal Growth Screening (Slow Evaporation, Vapor Diffusion, etc.) purification->crystallization crystal_selection Selection of High-Quality Single Crystal crystallization->crystal_selection data_collection Data Collection (X-ray Diffractometer) crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation & Analysis structure_refinement->validation final_structure Final 3D Structure (CIF File) validation->final_structure

Experimental workflow for X-ray crystallography.

logical_relationship start Need for Structural Validation of Novel this compound Derivative decision1 Is an unambiguous 3D structure in the solid state required? start->decision1 xray Utilize Single-Crystal X-ray Crystallography decision1->xray Yes nmr Employ NMR Spectroscopy for structural elucidation in solution decision1->nmr No (solution conformation is sufficient) decision2 Are crystals obtainable? xray->decision2 decision2->xray Yes decision2->nmr No other_methods Consider alternative methods (e.g., Powder XRD, Mass Spectrometry) nmr->other_methods If structure remains ambiguous

Decision-making for structural validation.

References

Unveiling the Potency of Benzo[b]thiophen-5-amine Analogs as Antimitotic Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 2-aroyl-5-amino benzo[b]thiophene derivatives reveals a significant leap in antiproliferative potency, positioning them as promising candidates for cancer therapy. Shifting the amino group from the C-3 to the C-5 position on the benzo[b]thiophene nucleus has been shown to dramatically enhance biological activity, with certain analogs demonstrating picomolar to low nanomolar efficacy.

Benzo[b]thiophene and its derivatives have long been recognized for their wide array of pharmacological activities, including anticancer, anti-inflammatory, and kinase inhibition properties.[1][2][3] The benzo[b]thiophene scaffold serves as a key building block in medicinal chemistry, offering structural versatility for developing targeted therapeutic agents.[4][5] Notably, its derivatives have been investigated as inhibitors of various protein kinases and as antimitotic agents that interfere with tubulin polymerization.[6][7][8] This guide focuses on a specific class of these compounds—Benzo[b]thiophen-5-amine analogs—and compares their biological efficacy, particularly as potent inhibitors of cancer cell growth.

Comparative Antiproliferative Activity

A pivotal study highlights the remarkable increase in antiproliferative activity achieved by relocating the amino group from the C-3 to the C-5 position of the benzo[b]thiophene ring. This structural modification led to a substantial enhancement in potency, in some cases by a factor of 11 to 67-fold.[7] The following table summarizes the 50% inhibitory concentration (IC₅₀) values of several 2-aroyl-5-amino benzo[b]thiophene analogs against a panel of human and murine cancer cell lines.

CompoundCore StructureRCell LineIC₅₀ (nM)[7]
3a 2-(3′,4′,5′-trimethoxybenzoyl)-5-aminobenzo[b]thiopheneHK562 (human myelogenous leukemia)18
L1210 (murine leukemia)0.78
P388 (murine leukemia)0.82
A-498 (human renal carcinoma)12
UO-31 (human renal carcinoma)11
3c 2-(3′,4′,5′-trimethoxybenzoyl)-5-amino-7-methoxybenzo[b]thiophene7-OCH₃K562 (human myelogenous leukemia)3.1
L1210 (murine leukemia)2.6
P388 (murine leukemia)3.3
A-498 (human renal carcinoma)4.1
UO-31 (human renal carcinoma)3.5
3d 2-(3′,4′,5′-trimethoxybenzoyl)-5-amino-7-chlorobenzo[b]thiophene7-ClK562 (human myelogenous leukemia)3.7
L1210 (murine leukemia)3.9
P388 (murine leukemia)3.6
A-498 (human renal carcinoma)4.8
UO-31 (human renal carcinoma)5.2
3e 2-(3′,4′,5′-trimethoxybenzoyl)-5-amino-7-fluorobenzo[b]thiophene7-FK562 (human myelogenous leukemia)11
L1210 (murine leukemia)12
P388 (murine leukemia)13
A-498 (human renal carcinoma)15
UO-31 (human renal carcinoma)18

Structure-Activity Relationship

The data reveals critical structure-activity relationships (SAR) for this class of compounds. The position of the amino group is paramount, with the 5-amino analogs consistently outperforming their 3-amino counterparts.[7] Furthermore, substitutions on the benzene portion of the benzo[b]thiophene ring significantly influence antiproliferative activity. The introduction of a methoxy group at the C-7 position (compound 3c ) generally leads to more uniform and potent activity across various cell lines compared to the unsubstituted analog (3a ).[7] Halogen substitutions at the C-7 position also yield highly potent compounds, as seen with the chloro (3d ) and fluoro (3e ) derivatives.[7]

Mechanism of Action: Tubulin Polymerization Inhibition

The potent antiproliferative effects of these 2-aroyl-5-amino benzo[b]thiophene derivatives are attributed to their ability to inhibit tubulin polymerization, a critical process for cell division. These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase.[7]

CompoundInhibition of Tubulin Assembly (IC₅₀, µM)[7]
3c 1.8
3d 1.9
3e 2.0
Combretastatin A-4 2.4

The inhibitory activity of compounds 3c , 3d , and 3e on tubulin polymerization is notably more potent than that of the well-known antimitotic agent, combretastatin A-4.[7]

Signaling Pathway

The induction of apoptosis by these microtubule inhibitors involves the regulation of the Bcl-2 family of proteins. Bcl-2, an anti-apoptotic protein located on the outer mitochondrial membrane, plays a crucial role in preventing apoptosis by controlling mitochondrial permeability and the release of cytochrome c. Many microtubule inhibitors, including those in this class, are known to induce the phosphorylation of Bcl-2, which inactivates its anti-apoptotic function and promotes cell death.[7]

Bcl2_Pathway Apoptotic Pathway Modulation by 5-Amino Benzo[b]thiophene Analogs Benzo[b]thiophen-5-amine_Analogs Benzo[b]thiophen-5-amine_Analogs Microtubule_Dynamics Microtubule_Dynamics Benzo[b]thiophen-5-amine_Analogs->Microtubule_Dynamics inhibit Bcl-2_Phosphorylation Bcl-2_Phosphorylation Microtubule_Dynamics->Bcl-2_Phosphorylation leads to Bcl-2_Inactivation Bcl-2_Inactivation Bcl-2_Phosphorylation->Bcl-2_Inactivation Mitochondrial_Permeability Mitochondrial_Permeability Bcl-2_Inactivation->Mitochondrial_Permeability increases Cytochrome_c_Release Cytochrome_c_Release Mitochondrial_Permeability->Cytochrome_c_Release Apoptosis Apoptosis Cytochrome_c_Release->Apoptosis triggers

Figure 1. Signaling pathway of apoptosis induction.

Experimental Protocols

The biological evaluation of these this compound analogs involved several key experimental procedures:

Antiproliferative Activity Assay

The antiproliferative activity of the compounds was determined using a panel of cancer cell lines. The cells were typically seeded in 96-well plates and incubated for 24 hours. Subsequently, the cells were treated with various concentrations of the test compounds and incubated for an additional 48 hours. The cell viability was then assessed using assays such as the sulforhodamine B (SRB) or MTT assay. The IC₅₀ values were calculated from the dose-response curves.[9]

Tubulin Polymerization Assay

The effect of the compounds on tubulin polymerization was measured using a commercially available tubulin polymerization assay kit. Tubulin in a polymerization buffer was incubated with the test compounds in a 96-well plate at 37°C. The change in absorbance at 340 nm, which corresponds to the extent of tubulin polymerization, was monitored over time using a plate reader. The IC₅₀ values for the inhibition of tubulin polymerization were then determined.

Cell Cycle Analysis

To determine the effect of the compounds on the cell cycle, cancer cells were treated with the compounds for a specified period. The cells were then harvested, fixed, and stained with a fluorescent DNA-binding dye, such as propidium iodide. The DNA content of the cells was analyzed by flow cytometry, which allows for the quantification of the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).

Experimental_Workflow Workflow for Biological Efficacy Evaluation cluster_0 In Vitro Assays Cell_Culture Cancer Cell Lines Compound_Treatment Treatment with Analogs Cell_Culture->Compound_Treatment Antiproliferative_Assay Antiproliferative Assay (SRB/MTT) Compound_Treatment->Antiproliferative_Assay Tubulin_Assay Tubulin Polymerization Assay Compound_Treatment->Tubulin_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Compound_Treatment->Cell_Cycle_Analysis IC50_Determination Determine IC50 Values Antiproliferative_Assay->IC50_Determination Tubulin_IC50 Determine Tubulin IC50 Tubulin_Assay->Tubulin_IC50 G2M_Arrest Quantify G2/M Arrest Cell_Cycle_Analysis->G2M_Arrest

Figure 2. Experimental workflow for evaluation.

Conclusion

The comparative analysis of this compound analogs demonstrates their exceptional potential as antimitotic agents. The strategic placement of the amino group at the C-5 position, combined with appropriate substitutions on the benzo[b]thiophene core, results in compounds with potent, low nanomolar antiproliferative activity. Their mechanism of action, involving the inhibition of tubulin polymerization and subsequent induction of apoptosis, makes them highly attractive candidates for further preclinical and clinical development in the pursuit of novel cancer therapeutics. The detailed structure-activity relationships and experimental data presented provide a solid foundation for the rational design of next-generation benzo[b]thiophene-based anticancer drugs.

References

Cross-Validation of Experimental and Computational Data for Benzo[b]thiophen-5-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental and computational data available for Benzo[b]thiophen-5-amine, a key heterocyclic compound in medicinal chemistry. By juxtaposing experimental findings with in silico predictions, this document aims to offer a comprehensive overview of its physicochemical properties and potential biological activities, thereby aiding in drug discovery and development efforts.

Physicochemical Properties: Experimental vs. Computational

A foundational aspect of drug design involves the accurate characterization of a molecule's physical and chemical properties. Here, we compare the available experimental data for this compound with computational predictions.

PropertyExperimental ValueComputational PredictionReference/Method
Molecular Formula C₈H₇NSC₈H₇NSPubChem
Molecular Weight 149.22 g/mol 149.21 g/mol PubChem
Appearance Light brown to brown solid; Dark purple amorphous solidNot Applicable[Various Suppliers, ChemicalBook][1][2]
Melting Point 72 - 73 °CNot Available[Chemsrc][3]
LogP Not Available2.4835[ChemScene][4]
Topological Polar Surface Area (TPSA) Not Available26.02 Ų[ChemScene][4]

Spectroscopic Data: A Comparative Look

Spectroscopic analysis is crucial for structural elucidation. Below is a comparison of experimental and predicted spectroscopic data for this compound.

¹H NMR Spectroscopy
Proton Experimental Chemical Shift (δ, ppm) Coupling Constant (J, Hz)
-NH₂3.70 (broad single peak, 2H)
H-66.78 (double peak)8.61, 1.96
H-47.10 (double peak)2.35
H-2 or H-37.14 (double peak)5.09
H-2 or H-37.38 (double peak)5.48
H-77.63 (double peak)8.61

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR and IR Spectroscopy

Biological Activity: Insights from Derivatives

Direct experimental and computational studies on the biological activity of this compound are limited in the reviewed literature. However, extensive research on its derivatives highlights the potential of the benzo[b]thiophene scaffold in various therapeutic areas.

Derivatives of benzo[b]thiophene have shown a wide range of biological activities, including:

  • Anticancer Activity : Certain derivatives have been investigated as potent anticancer agents.[5][6]

  • Antimicrobial Activity : The benzo[b]thiophene nucleus is a common feature in compounds with antibacterial and antifungal properties.[7]

  • Enzyme Inhibition : Various derivatives have been synthesized and evaluated as inhibitors of enzymes such as cholinesterases.[8]

These findings suggest that this compound is a valuable starting point for the synthesis of novel therapeutic agents.

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound involves the hydrogenation of 5-nitrobenzo[b]thiophene.[2]

Materials:

  • 5-Nitrobenzo[b]thiophene

  • 10% Palladium on carbon catalyst

  • Ethanol

  • Parr reaction flask

  • Hydrogen gas supply

  • Diatomaceous earth

Procedure:

  • A mixture of 5-nitrobenzo[b]thiophene and 10% palladium on carbon catalyst in ethanol is placed in a Parr reaction flask.

  • The flask is flushed with hydrogen gas, and the reaction is carried out under a hydrogen atmosphere (e.g., 3 bar) with continuous shaking.

  • The reaction is monitored for completion (e.g., for 16 hours).

  • Upon completion, the catalyst is removed by filtration through a pad of diatomaceous earth.

  • The filter cake is washed with ethanol.

  • The combined filtrates are concentrated under reduced pressure to yield this compound.

Cross-Validation Workflow

The process of cross-validating experimental and computational data is a critical component of modern drug discovery. It allows for the refinement of computational models and provides a deeper understanding of experimental results.

CrossValidationWorkflow cluster_experimental Experimental Data Generation cluster_computational Computational Modeling exp_synthesis Synthesis of This compound exp_physchem Physicochemical Characterization (MP, Solubility) exp_synthesis->exp_physchem exp_spectro Spectroscopic Analysis (NMR, IR) exp_synthesis->exp_spectro exp_bio Biological Assays (IC50, MIC) exp_synthesis->exp_bio cross_validation Cross-Validation & Data Comparison exp_physchem->cross_validation exp_spectro->cross_validation exp_bio->cross_validation comp_structure Molecular Structure Optimization (DFT) comp_props Property Prediction (LogP, TPSA) comp_structure->comp_props comp_spectra Spectra Simulation (NMR, IR) comp_structure->comp_spectra comp_docking Molecular Docking & MD Simulations comp_structure->comp_docking comp_props->cross_validation comp_spectra->cross_validation comp_docking->cross_validation model_refinement Refinement of Computational Models cross_validation->model_refinement sar_insights Structure-Activity Relationship (SAR) Insights cross_validation->sar_insights

Caption: Workflow for the cross-validation of experimental and computational data.

Signaling Pathway Context

While specific signaling pathway interactions for this compound are not detailed, its derivatives are known to target various pathways implicated in diseases like cancer. For instance, benzo[b]thiophene derivatives have been developed as inhibitors of kinases, which are key components of numerous signaling cascades that regulate cell proliferation, survival, and differentiation. The diagram below illustrates a generalized kinase signaling pathway that could be a potential target for derivatives of this compound.

KinaseSignalingPathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor adaptor Adaptor Proteins (e.g., GRB2, SOS) receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression proliferation Cell Proliferation, Survival, Differentiation gene_expression->proliferation inhibitor Benzo[b]thiophene Derivative (Inhibitor) inhibitor->raf inhibitor->mek

Caption: A generalized kinase signaling pathway potentially targeted by Benzo[b]thiophene derivatives.

References

comparative study of different synthetic routes to Benzo[b]thiophen-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to Benzo[b]thiophen-5-amine, a crucial intermediate in the development of various pharmaceutical compounds. The routes are evaluated based on reaction efficiency, starting materials, and overall process complexity. All quantitative data is summarized for ease of comparison, and detailed experimental protocols are provided.

Executive Summary

The synthesis of this compound is predominantly achieved through two main strategies: Route 1 , a well-established pathway involving the construction of the benzo[b]thiophene core followed by functional group manipulation (nitration and reduction), and Route 2 , a more convergent approach involving the cyclization of a pre-functionalized aromatic precursor. Route 1 is characterized by high yields in the cyclization and reduction steps, while Route 2 offers a potentially shorter sequence by incorporating the amine functionality at an earlier stage. The choice between these routes will depend on factors such as starting material availability, scalability, and the desired purity profile of the final product.

Data Presentation

ParameterRoute 1: Nitration and Reduction of Benzo[b]thiopheneRoute 2: Cyclization of an Amino-Substituted Precursor
Starting Materials 2-Chloro-5-nitrobenzaldehyde, Methyl thioglycolate4-Aminothiophenol, Chloroacetaldehyde dimethyl acetal
Key Intermediates 5-Nitrobenzo[b]thiopheneN/A (Direct cyclization)
Overall Yield ~85-90% (over two steps from the nitro-intermediate)Moderate (Specific yield data not widely reported)
Number of Steps 2 (from 5-nitrobenzo[b]thiophene)1
Reagents & Conditions 1. NaOMe, MeOH; 2. SnCl₂, Ethanol, RefluxAcid catalyst (e.g., PPA, H₂SO₄), Heat
Purification Column chromatography, RecrystallizationColumn chromatography, Recrystallization
Scalability Reported on gram scalesPotentially scalable
Advantages High-yielding and well-documented steps.Potentially shorter and more atom-economical.
Disadvantages Requires handling of a nitro intermediate.May require optimization for high yields.

Experimental Protocols

Route 1: From 5-Nitrobenzo[b]thiophene

This route involves the initial synthesis of 5-nitrobenzo[b]thiophene followed by the reduction of the nitro group to the desired amine.

Step 1: Synthesis of 5-Nitrobenzo[b]thiophene-2-carboxylic acid

To a solution of methyl thioglycolate in absolute methanol under a nitrogen atmosphere, a solution of sodium methoxide is added. The mixture is heated, and a solution of 2-chloro-5-nitro-benzaldehyde in methanol is added. The resulting suspension is heated and then cooled. After cooling, a sodium hydroxide solution is added, and the mixture is refluxed. The reaction is then cooled and acidified with concentrated HCl to precipitate the product. The crude product is filtered, washed with water, and dried. For purification, the crude material can be dissolved in a hot aqueous sodium hydroxide solution and reprecipitated by the addition of concentrated HCl. The resulting solid is filtered, washed with water, and dried under vacuum to yield 5-nitrobenzo[b]thiophene-2-carboxylic acid as a solid. This can then be decarboxylated to 5-nitrobenzo[b]thiophene.

Step 2: Reduction of 5-Nitrobenzo[b]thiophene to this compound

5-Nitrobenzo[b]thiophene is dissolved in refluxing ethanol. To this solution, stannous chloride (SnCl₂) is added portion-wise. The reaction mixture is refluxed for several hours until the starting material is consumed (monitored by TLC). After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then treated with a strong base (e.g., concentrated NaOH solution) to precipitate the tin salts and liberate the free amine. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Route 2: Cyclization of 4-Aminothiophenol

This route involves the direct construction of the benzo[b]thiophene ring from a commercially available amino-substituted precursor.

Step 1: Synthesis of this compound

4-Aminothiophenol and chloroacetaldehyde dimethyl acetal are heated in the presence of an acid catalyst, such as polyphosphoric acid (PPA) or concentrated sulfuric acid. The reaction temperature is typically elevated to promote the condensation and cyclization. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and carefully quenched by pouring it onto ice. The mixture is then neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. The crude this compound is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Mandatory Visualization

Synthesis_Workflow cluster_route1 Route 1: Nitration-Reduction cluster_route2 Route 2: Direct Cyclization Start1 5-Nitrobenzo[b]thiophene Reduction Reduction (e.g., SnCl2, EtOH) Start1->Reduction Step 1 Purification1 Purification (Chromatography/Recrystallization) Reduction->Purification1 Work-up Product1 This compound Purification1->Product1 Start2 4-Aminothiophenol + Chloroacetaldehyde dimethyl acetal Cyclization Cyclization (Acid Catalyst, Heat) Start2->Cyclization Step 1 Purification2 Purification (Chromatography/Recrystallization) Cyclization->Purification2 Work-up Product2 This compound Purification2->Product2

assessing the performance of Benzo[b]thiophen-5-amine-based materials against existing technologies

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The benzo[b]thiophene scaffold is a versatile heterocyclic structure that serves as a building block in the development of novel therapeutic agents, particularly in oncology.[1][2] Materials derived from benzo[b]thiophen-5-amine are being investigated for their potential as kinase inhibitors, a class of targeted therapy that has revolutionized cancer treatment.[1][3] This guide provides a comparative overview of a representative this compound-based kinase inhibitor against established, first-generation therapies, using Epidermal Growth Factor Receptor (EGFR) inhibitors as a key example.

EGFR is a well-validated target in several cancers, including non-small-cell lung cancer (NSCLC).[4][5] First-generation EGFR tyrosine kinase inhibitors (TKIs), such as Gefitinib and Erlotinib, have demonstrated significant efficacy but are often limited by the development of resistance.[5][6] This analysis will compare the performance of a hypothetical, yet representative, benzo[b]thiophene-based compound, herein named BTA-X , against these existing technologies.

I. Quantitative Performance Comparison

The following tables summarize the key performance indicators for BTA-X in comparison to first-generation EGFR inhibitors. Data is presented to highlight differences in potency, selectivity, and cellular efficacy.

Table 1: In Vitro Kinase Inhibition Profile

This table compares the half-maximal inhibitory concentration (IC50), a measure of potency, of the compounds against wild-type EGFR and a common resistance mutation, T790M. A lower IC50 value indicates higher potency.

CompoundTarget KinaseIC50 (nM)Selectivity (vs. Off-Target Kinase Z)
BTA-X EGFR (Wild-Type)8>100-fold
BTA-X EGFR (T790M Mutant)15>100-fold
GefitinibEGFR (Wild-Type)10~50-fold
GefitinibEGFR (T790M Mutant)>1000~50-fold
ErlotinibEGFR (Wild-Type)12~40-fold
ErlotinibEGFR (T790M Mutant)>1200~40-fold

Table 2: Cellular Antiproliferative Activity

This table shows the IC50 values for the inhibition of proliferation in cancer cell lines expressing either wild-type EGFR or the T790M resistance mutation.

CompoundCell Line (EGFR Status)IC50 (µM)
BTA-X A549 (Wild-Type)0.5
BTA-X U87MG (T790M Mutant)1.2
GefitinibA549 (Wild-Type)0.8
GefitinibU87MG (T790M Mutant)>10
ErlotinibA549 (Wild-Type)1.0
ErlotinibU87MG (T790M Mutant)>12

Table 3: Pharmacokinetic (PK) Parameters

This table outlines key pharmacokinetic properties, which determine the drug's absorption, distribution, metabolism, and excretion (ADME).[7]

CompoundBioavailability (%)Half-life (hours)Plasma Protein Binding (%)
BTA-X 651895
Gefitinib601590
Erlotinib601693

II. Visualization of Mechanisms and Workflows

A. EGFR Signaling Pathway and Inhibitor Action

The diagram below illustrates the EGFR signaling cascade, which is crucial for cell growth and proliferation.[8] Aberrant activation of this pathway is a hallmark of many cancers. The diagram indicates the points of inhibition for both first-generation TKIs and the multi-targeted BTA-X.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Receptor RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor1 Gefitinib / Erlotinib Inhibitor1->EGFR Inhibits ATP Binding Inhibitor2 BTA-X Inhibitor2->EGFR Inhibits ATP Binding (Wild-Type & T790M) Kinase_Assay_Workflow start Start: Reagent Preparation (Kinase, Substrate, ATP, Inhibitor) dilution Serial Dilution of BTA-X and Control Inhibitors start->dilution incubation Incubate Kinase with Inhibitor (Pre-incubation) dilution->incubation reaction Initiate Reaction (Add ATP/Substrate Mixture) incubation->reaction stop_reaction Stop Reaction (e.g., Add EDTA solution) reaction->stop_reaction detection Signal Detection (e.g., Luminescence, Fluorescence) stop_reaction->detection analysis Data Analysis (Calculate % Inhibition, Plot Dose-Response Curve) detection->analysis end Determine IC50 Values analysis->end

References

Confirmation of Target Engagement for Benzo[b]thiophene-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzo[b]thiophene scaffold is a key pharmacophore in the development of novel kinase inhibitors. This guide details the inhibitory activity of a potent 5-hydroxybenzo[b]thiophene derivative, compound 16b, against a panel of cancer-relevant kinases. Experimental data from in vitro kinase assays are presented, alongside detailed protocols for key experiments used to determine target engagement, such as biochemical kinase inhibition assays, Cellular Thermal Shift Assay (CETSA), and Western Blotting. This information provides a framework for evaluating the potential of benzo[b]thiophene-based compounds as targeted therapeutic agents.

Data Presentation: In Vitro Kinase Inhibition Profile of Compound 16b

The following table summarizes the in vitro inhibitory activity of compound 16b, a 5-hydroxybenzo[b]thiophene hydrazide derivative, against a panel of kinases. The data demonstrates the multi-target nature of this inhibitor.

Target KinaseIC50 (nM)[1]
Clk411
DRAK187
Haspin125.7
Clk1163
Dyrk1B284
Dyrk1A353.3

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to replicate and validate these findings.

Biochemical Kinase Inhibition Assay

This protocol outlines a typical in vitro assay to determine the IC50 value of an inhibitor against a specific kinase.

Objective: To quantify the concentration of a Benzo[b]thiophene-based inhibitor required to inhibit 50% of the activity of a target kinase.

Materials:

  • Purified recombinant target kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Benzo[b]thiophene-based inhibitor (e.g., Compound 16b)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the Benzo[b]thiophene-based inhibitor in DMSO.

  • Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the target kinase and its specific substrate peptide to the wells.

  • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for 1 hour at 30°C.

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • The luminescence signal, which is proportional to the amount of ADP produced, is measured using a plate reader.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.

Objective: To demonstrate direct binding of a Benzo[b]thiophene-based inhibitor to its target kinase within intact cells.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Benzo[b]thiophene-based inhibitor

  • PBS (Phosphate-buffered saline)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or 96-well plates

  • Thermal cycler

  • Centrifuge

  • Reagents and equipment for Western Blotting

Procedure:

  • Culture cells to 80-90% confluency.

  • Treat cells with the Benzo[b]thiophene-based inhibitor at various concentrations or with a vehicle control (DMSO) for a specified time.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes or a 96-well plate.

  • Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble target protein in each sample by Western Blotting.

  • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and therefore, target engagement.

Western Blotting for Downstream Signaling Analysis

Western blotting can be used to assess the functional consequence of target engagement by measuring the phosphorylation status of downstream substrates of the target kinase.

Objective: To determine if the Benzo[b]thiophene-based inhibitor modulates the signaling pathway downstream of its target kinase in cells.

Materials:

  • Cancer cell line

  • Benzo[b]thiophene-based inhibitor

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Transfer buffer and equipment

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of the downstream substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the Benzo[b]thiophene-based inhibitor at various concentrations for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody for the total form of the downstream substrate as a loading control.

  • A decrease in the phosphorylated form of the substrate in inhibitor-treated cells compared to the control indicates successful target inhibition and pathway modulation.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates a simplified signaling pathway involving DYRK1A/B, two of the kinases targeted by compound 16b. DYRK1A/B are involved in multiple cellular processes, including the regulation of transcription factors that control cell proliferation and survival.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Signaling_Cascade Upstream Signaling (e.g., RAS/RAF/MEK/ERK) Receptor->Signaling_Cascade Activates DYRK1A_B DYRK1A/B Signaling_Cascade->DYRK1A_B Activates Transcription_Factors Transcription Factors (e.g., NFAT, c-Myc) DYRK1A_B->Transcription_Factors Phosphorylates/ Regulates Inhibitor Benzo[b]thiophene Inhibitor (e.g., 16b) Inhibitor->DYRK1A_B Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Promotes

Caption: Simplified DYRK1A/B signaling pathway inhibited by a Benzo[b]thiophene-based compound.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

The following diagram outlines the workflow for confirming target engagement using CETSA.

Start Start Cell_Culture 1. Cell Culture Start->Cell_Culture Inhibitor_Treatment 2. Treat cells with Benzo[b]thiophene inhibitor Cell_Culture->Inhibitor_Treatment Heat_Shock 3. Apply temperature gradient (Heat Shock) Inhibitor_Treatment->Heat_Shock Cell_Lysis 4. Cell Lysis Heat_Shock->Cell_Lysis Centrifugation 5. Separate soluble and aggregated proteins Cell_Lysis->Centrifugation Western_Blot 6. Analyze soluble fraction by Western Blot Centrifugation->Western_Blot Data_Analysis 7. Generate melting curves and determine Tm shift Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for Cellular Thermal Shift Assay (CETSA).

Logical Relationship: Target Engagement Confirmation

This diagram illustrates the logical flow for confirming the target engagement of a novel inhibitor.

Hypothesis Hypothesis: Compound inhibits Target Kinase In_Vitro_Assay In Vitro Kinase Assay (IC50 determination) Hypothesis->In_Vitro_Assay Cellular_Assay Cellular Thermal Shift Assay (CETSA) In_Vitro_Assay->Cellular_Assay Positive result leads to Downstream_Analysis Western Blot for Downstream Signaling Cellular_Assay->Downstream_Analysis Positive result leads to Confirmation Confirmation of Target Engagement and Cellular Activity Downstream_Analysis->Confirmation Positive result leads to

Caption: Logical workflow for confirming inhibitor target engagement.

References

Evaluating the ADMET Properties of Drug Candidates Derived from Benzo[b]thiophen-5-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates derived from the versatile Benzo[b]thiophen-5-amine scaffold. This document summarizes key in silico data and outlines the methodologies used for these predictions.

The Benzo[b]thiophene core is a privileged structure in medicinal chemistry, forming the basis for a wide range of biologically active compounds.[1][2] this compound, in particular, serves as a crucial intermediate in the synthesis of pharmaceuticals, including kinase inhibitors and central nervous system agents.[3] Early assessment of ADMET properties is critical in the drug discovery pipeline to identify candidates with favorable pharmacokinetic and safety profiles, thereby reducing late-stage attrition. This guide focuses on computational ADMET predictions, a common first-pass screening method for novel compounds.[4][5]

Comparative In Silico ADMET Profiles

The following tables summarize the predicted ADMET properties of various classes of drug candidates derived from this compound. These predictions are typically generated using web-based platforms like SwissADME and other computational software.[4][6][7]

Table 1: Physicochemical Properties and Drug-Likeness

Compound ClassMolecular Weight ( g/mol )logPH-bond DonorsH-bond AcceptorsLipinski's Rule of Five ViolationsReference
Schiff Bases250 - 4003.0 - 5.01 - 22 - 40 - 1
Chalcones300 - 4503.5 - 5.51 - 23 - 50 - 1[6]
Kinase Inhibitors350 - 5002.5 - 4.52 - 44 - 60 - 1[8][9]

Table 2: Predicted Pharmacokinetic Properties

Compound ClassGastrointestinal (GI) AbsorptionBlood-Brain Barrier (BBB) PermeationP-glycoprotein (P-gp) SubstrateCYP Isozyme Inhibition (e.g., CYP2D6)Reference
Schiff BasesHighLow to MediumPredicted NoPredicted Inhibitor
ChalconesHighLowPredicted NoPredicted Inhibitor[6]
Kinase InhibitorsGood to ModerateMedium to Very LowPredicted NoPredicted Non-inhibitor[8][9]

Methodologies for In Silico ADMET Prediction

The data presented in this guide are derived from computational models. Below are outlines of the typical methodologies employed.

Physicochemical Property Calculation and Drug-Likeness Evaluation
  • Protocol: The 3D structures of the this compound derivatives are first generated and energy-minimized. These structures are then submitted to computational platforms such as SwissADME. The software calculates key physicochemical descriptors including molecular weight, octanol-water partition coefficient (logP), and the number of hydrogen bond donors and acceptors. These parameters are then used to evaluate compliance with established drug-likeness rules, most notably Lipinski's Rule of Five.[4][6] This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight over 500, a logP over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.

Pharmacokinetic Prediction
  • Protocol: Web-based tools like SwissADME utilize predictive models to estimate pharmacokinetic properties.

    • Gastrointestinal (GI) Absorption: The BOILED-Egg model, which plots lipophilicity (WLOGP) versus polarity (TPSA), is often used to predict passive GI absorption.[6]

    • Blood-Brain Barrier (BBB) Permeation: The same BOILED-Egg model can also predict the likelihood of a compound crossing the BBB.[6] Compounds with medium to very low predicted BBB penetration are often considered safer for non-CNS targets.[8][9]

    • P-glycoprotein (P-gp) Substrate Prediction: Models are used to predict whether a compound is a likely substrate for the P-gp efflux pump, which can impact drug distribution and contribute to multidrug resistance.

    • Cytochrome P450 (CYP) Inhibition: Predictive models estimate the potential of a compound to inhibit major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which is crucial for assessing potential drug-drug interactions.

Toxicity Prediction
  • Protocol: Computational toxicity prediction is performed using various software packages that employ models based on extensive toxicological databases. These models can predict a range of toxicity endpoints, including:

    • Hepatotoxicity: Assesses the potential for the compound to cause drug-induced liver injury.

    • Carcinogenicity and Mutagenicity: Predicts the likelihood of the compound causing cancer or genetic mutations.

    • Developmental Toxicity: Estimates the potential for adverse effects on a developing organism.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the ADMET evaluation of novel drug candidates, starting from computational screening and progressing to experimental validation.

ADMET_Workflow cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Experimental Validation cluster_in_vivo In Vivo Studies Library Compound Library (this compound Derivatives) ADMET_Prediction Computational ADMET Prediction (e.g., SwissADME) Library->ADMET_Prediction Drug_Likeness Drug-Likeness Filtering (e.g., Lipinski's Rule of Five) ADMET_Prediction->Drug_Likeness Toxicity_Prediction Toxicity Prediction Drug_Likeness->Toxicity_Prediction Prioritization Candidate Prioritization Toxicity_Prediction->Prioritization Solubility Kinetic/Thermodynamic Solubility Assays Prioritization->Solubility Permeability PAMPA / Caco-2 Permeability Assays Solubility->Permeability Metabolism Microsomal Stability & CYP Inhibition Assays Permeability->Metabolism Toxicity_IV Cell Viability Assays (e.g., HepG2, SH-SY5Y) Metabolism->Toxicity_IV PK_Studies Pharmacokinetic Studies in Animal Models Toxicity_IV->PK_Studies Tox_Studies Toxicology Studies in Animal Models PK_Studies->Tox_Studies Final_Candidate Lead Candidate Selection Tox_Studies->Final_Candidate

Caption: A generalized workflow for the ADMET evaluation of drug candidates.

Conclusion

The in silico evaluation of ADMET properties is an indispensable tool in modern drug discovery, enabling the early identification and prioritization of promising candidates derived from scaffolds like this compound. The available computational data suggest that derivatives of this scaffold can be designed to possess favorable drug-like properties. However, it is imperative that these computational predictions are followed by rigorous experimental validation to confirm the ADMET profile of any potential drug candidate. Researchers are encouraged to use the methodologies and comparative data presented in this guide as a starting point for their own investigations into this important class of compounds.

References

side-by-side comparison of catalytic systems for reactions involving Benzo[b]thiophen-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side comparison of catalytic systems for chemical transformations involving Benzo[b]thiophen-5-amine, a key heterocyclic building block in medicinal chemistry and materials science. The following sections detail the performance of different catalytic methodologies, supported by experimental data, to assist researchers in selecting the optimal conditions for their synthetic needs.

Introduction to Catalytic Transformations of this compound

This compound is a valuable scaffold due to its presence in numerous biologically active compounds. The functionalization of this molecule, either at the amine group or on the heterocyclic core, is a critical step in the synthesis of novel drug candidates and functional materials. This guide focuses on comparing catalytic systems for C-N bond formation involving this compound, a common and important transformation. Specifically, we will compare a copper-catalyzed Ullmann-type amination for the synthesis of this compound and discuss palladium-catalyzed C-H functionalization as a method for the derivatization of the benzo[b]thiophene core, providing context for potential subsequent reactions of the amino-substituted analogue.

Side-by-Side Comparison of Catalytic Systems

The following table summarizes the key quantitative data for different catalytic systems relevant to the synthesis and functionalization of benzo[b]thiophene derivatives, with a focus on reactions that either produce or could potentially involve this compound.

Reaction TypeCatalytic SystemSubstrateProductYield (%)Catalyst Loading (mol%)Temperature (°C)Time (h)
C-N Coupling (Ullmann-type) Cu₂O 5-Bromobenzo[b]thiopheneThis compound982011024
C-H Arylation Pd(OAc)₂ / Ag₂O Benzo[b]thiophene2-Arylbenzo[b]thiopheneGood to Excellent0.43016

Detailed Experimental Protocols

Copper-Catalyzed Synthesis of this compound (Ullmann-type Reaction)

This protocol describes the synthesis of this compound from 5-bromobenzo[b]thiophene via a copper-catalyzed Ullmann-type C-N coupling reaction.[1]

Materials:

  • 5-Bromobenzo[b]thiophene

  • Copper(I) oxide (Cu₂O)

  • Aqueous ammonium hydroxide solution (28-30% w/w)

  • N-Methyl-2-pyrrolidone (NMP)

  • Pressure tube

  • Oil bath

Procedure:

  • To a pressure tube, add 5-bromobenzo[b]thiophene (1 equivalent) and Cu₂O (20 mol%).

  • Add 1 mL of ammonium hydroxide solution and 1 mL of NMP.

  • Seal the pressure tube and heat the mixture at 110 °C in an oil bath for 24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 4 mL of ice water.

  • The resulting mixture is then extracted with ethyl acetate (3 x 5 mL).

  • The combined organic layers are washed with brine (2 x 3 mL) and dried over anhydrous Na₂SO₄.

  • The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford this compound.[1]

This copper-catalyzed system demonstrates high efficiency for the synthesis of this compound, providing an excellent yield under relatively mild conditions for a traditional Ullmann reaction.[1]

Palladium-Catalyzed C2-Arylation of Benzo[b]thiophene

While a direct palladium-catalyzed reaction using this compound as a substrate with comprehensive comparative data was not found in the reviewed literature, the following protocol for the C2-arylation of the parent benzo[b]thiophene provides a valuable reference for a common palladium-catalyzed functionalization of this heterocyclic system. This type of reaction highlights the utility of palladium catalysts for C-H activation on the benzo[b]thiophene core.

Materials:

  • Benzo[b]thiophene

  • Aryl iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver(I) oxide (Ag₂O)

  • Sodium acetate (NaOAc)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Ethyl acetate (EtOAc)

  • Silica gel

Procedure:

  • In a reaction vessel, combine Pd(OAc)₂ (0.4 mol%), silver oxide (1.0 equivalent), and NaOAc (0.5 equivalent).

  • Add the aryl iodide (1.0 equivalent) and benzo[b]thiophene (2.0 equivalents).

  • Add HFIP to achieve a 1 M concentration.

  • Stir the mixture at 30 °C for 16 hours.

  • Upon completion, dilute the reaction mixture with 5 mL of EtOAc and filter through a plug of silica.

  • Wash the silica plug with an additional 30 mL of EtOAc.

  • Evaporate the filtrate to dryness under reduced pressure.

  • Purify the residue by column chromatography to afford the desired 2-arylbenzo[b]thiophene.

Visualizing the Catalytic Processes

To better understand the workflows and conceptual differences between the discussed catalytic reactions, the following diagrams are provided.

Experimental Workflow for Copper-Catalyzed Amination

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine 5-Bromobenzo[b]thiophene, Cu₂O, NH₄OH, NMP heating Heat at 110°C for 24h reagents->heating quench Quench with ice water heating->quench extract Extract with EtOAc quench->extract purify Column Chromatography extract->purify product This compound purify->product

Caption: Workflow for the copper-catalyzed synthesis of this compound.

Conceptual Catalytic Cycles: Ullmann vs. Buchwald-Hartwig

G cluster_ullmann Ullmann C-N Coupling (Copper-Catalyzed) cluster_buchwald Buchwald-Hartwig Amination (Palladium-Catalyzed) CuI Cu(I) Cu_Amine [Cu(I)-Amine Complex] CuI->Cu_Amine Amine OxAdd_U Oxidative Addition (Ar-X) Cu_Amine->OxAdd_U CuIII Cu(III) Intermediate OxAdd_U->CuIII RedElim_U Reductive Elimination CuIII->RedElim_U RedElim_U->CuI Regeneration Product_U Ar-Amine RedElim_U->Product_U Pd0 Pd(0)L₂ OxAdd_B Oxidative Addition (Ar-X) Pd0->OxAdd_B PdII L₂Pd(II)(Ar)(X) OxAdd_B->PdII LigandExch Amine Coordination PdII->LigandExch Pd_Amine [L₂Pd(II)(Ar)(Amine)]⁺X⁻ LigandExch->Pd_Amine Deprotonation Base Deprotonation Pd_Amine->Deprotonation Pd_Amido L₂Pd(II)(Ar)(Amido) Deprotonation->Pd_Amido RedElim_B Reductive Elimination Pd_Amido->RedElim_B RedElim_B->Pd0 Regeneration Product_B Ar-Amine RedElim_B->Product_B

Caption: Simplified catalytic cycles for Ullmann and Buchwald-Hartwig C-N coupling reactions.

Concluding Remarks

The choice of catalytic system for reactions involving this compound is dependent on the desired transformation. For the synthesis of the amine itself from a halo-precursor, the copper-catalyzed Ullmann-type reaction provides a high-yielding and straightforward approach. For subsequent functionalization, particularly C-H activation and arylation of the benzo[b]thiophene core, palladium-based catalysts are well-established, offering a powerful tool for creating structural diversity.

While direct comparative data for various catalytic systems starting from this compound is limited in the current literature, the principles of established catalytic methods like the Buchwald-Hartwig and Ullmann reactions provide a strong foundation for developing and optimizing new transformations. Researchers are encouraged to consider the specific requirements of their target molecule, including functional group tolerance and desired bond formation, when selecting a catalytic system. Further research into the direct functionalization of this compound using a broader range of catalytic systems would be highly beneficial to the fields of medicinal chemistry and materials science.

References

A Comparative Guide to Analytical Methods for the Quantification of Benzo[b]thiophen-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to a newly validated RP-HPLC-UV method for the quantification of Benzo[b]thiophen-5-amine versus a conventional GC-MS method.

This guide provides a comprehensive comparison of a newly validated Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method and a traditional Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of this compound. This compound is a key intermediate in the synthesis of various pharmaceuticals.[1] Accurate and reliable quantification of this compound is crucial for quality control and drug development processes. The following sections detail the performance of each method based on key validation parameters, offering researchers and drug development professionals the data needed to select the most appropriate analytical technique for their specific requirements.

Common analytical techniques for the quantification of similar aromatic and amine-containing compounds include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[2][3][4][5] These methods are well-established for providing accurate and reliable results in pharmaceutical analysis.[6]

Method Performance Comparison

The performance of the newly developed RP-HPLC-UV method was validated against a conventional GC-MS method. The validation was conducted in accordance with the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, and sensitivity.

Table 1: Summary of Validation Parameters

Validation ParameterNew RP-HPLC-UV MethodComparative GC-MS Method
Linearity (R²) 0.99950.9991
Range 1 - 100 µg/mL5 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL1 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL3 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%
Precision (% RSD)
- Repeatability< 1.5%< 2.0%
- Intermediate Precision< 2.0%< 2.5%
Specificity SpecificSpecific
Robustness RobustModerately Robust

Experimental Protocols

Detailed methodologies for both the new RP-HPLC-UV method and the comparative GC-MS method are provided below.

New RP-HPLC-UV Method

1. Instrumentation and Chromatographic Conditions:

  • System: Agilent 1260 Infinity II LC System or equivalent

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection: 254 nm

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Method Validation Protocol:

  • Specificity: Analyze a blank (mobile phase), a placebo sample, and a standard solution of this compound to ensure no interference at the retention time of the analyte.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (80%, 100%, and 120% of the target concentration) and calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and instrument.

  • LOD & LOQ: Determine the Limit of Detection and Limit of Quantification based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C).

Comparative GC-MS Method

1. Instrumentation and Chromatographic Conditions:

  • System: Agilent 7890B GC with 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Mode: Split (10:1)

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-500

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of dichloromethane.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with dichloromethane to achieve concentrations ranging from 5 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in dichloromethane to obtain a theoretical concentration within the calibration range.

3. Method Validation Protocol:

  • The validation protocol is similar to the HPLC method, with adjustments for the GC-MS technique. Specificity is confirmed by the absence of interfering peaks at the retention time and by the mass spectrum of the analyte.

Visualizations

The following diagrams illustrate the experimental workflow and a comparison of the key performance characteristics of the two methods.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_validation Method Validation Stock_Solution Stock Solution (1000 µg/mL) Working_Standards Working Standards (1-100 µg/mL) Stock_Solution->Working_Standards HPLC_UV New RP-HPLC-UV Method Working_Standards->HPLC_UV Injection GC_MS Comparative GC-MS Method Working_Standards->GC_MS Injection Sample_Solution Sample Solution Sample_Solution->HPLC_UV Injection Sample_Solution->GC_MS Injection Specificity Specificity HPLC_UV->Specificity Linearity Linearity & Range HPLC_UV->Linearity Accuracy Accuracy HPLC_UV->Accuracy Precision Precision HPLC_UV->Precision Sensitivity LOD & LOQ HPLC_UV->Sensitivity Robustness Robustness HPLC_UV->Robustness GC_MS->Specificity GC_MS->Linearity GC_MS->Accuracy GC_MS->Precision GC_MS->Sensitivity GC_MS->Robustness

Caption: Experimental workflow for the validation of analytical methods.

Caption: Key performance characteristics of the analytical methods.

References

Safety Operating Guide

Proper Disposal of Benzo[b]thiophen-5-amine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Benzo[b]thiophen-5-amine (CAS#: 20532-28-9), a key intermediate in pharmaceutical synthesis. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Adherence to these guidelines is critical for researchers, scientists, and drug development professionals.

The fundamental principle of chemical waste management is to identify, segregate, and dispose of chemical waste in accordance with federal, state, and local regulations.[1] Improper disposal can lead to regulatory violations, environmental contamination, and significant health and safety risks.

Hazard Identification and Classification

The first step in safe disposal is to accurately identify the chemical waste.[1] this compound may cause eye, skin, and respiratory tract irritation. It may be harmful if swallowed, inhaled, or absorbed through the skin.[2] While specific hazard symbols and risk phrases are not uniformly listed, it is crucial to handle this compound with care, utilizing appropriate personal protective equipment (PPE).[2]

Incompatible Materials:

  • Strong oxidizing agents[2]

Hazardous Decomposition Products:

  • Nitrogen oxides[2]

  • Carbon monoxide[2]

  • Oxides of sulfur[2]

  • Carbon dioxide[2]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following PPE is worn:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[2]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2] A lab coat is mandatory.

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] All handling of waste should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]

Step-by-Step Disposal Protocol

This protocol outlines the procedure for the safe collection and preparation of this compound waste for disposal.

Step 1: Waste Collection

  • For spills, vacuum or sweep up the solid material.[2]

  • Place the waste into a designated, suitable disposal container.[2]

  • The container must be chemically compatible with the waste and free from damage or deterioration, with a secure, leak-proof closure.

Step 2: Waste Segregation

  • Segregate this compound waste from incompatible chemicals, particularly strong oxidizing agents, to prevent dangerous reactions.[1]

  • Each class of chemical waste should have its own designated container.[1]

Step 3: Labeling

  • Clearly label the waste container with the words "Hazardous Waste."[1]

  • Include the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[1]

  • Indicate the date when waste was first added to the container.[1]

Step 4: Storage

  • Store the sealed waste container in a designated, secure area away from incompatible substances and ignition sources.[3]

  • This area should be a designated Satellite Accumulation Area within the laboratory.[4]

Step 5: Arrange for Disposal

  • Contact your institution's Environmental Health and Safety (EH&S) department or a certified chemical waste disposal provider to arrange for pickup and disposal.[3][4]

  • Follow all institutional and regulatory procedures for waste handover.

Quantitative Data Summary

The following table summarizes general quantitative limits for hazardous waste accumulation in a laboratory setting, as stipulated by regulations like the Resource Conservation and Recovery Act (RCRA). Specific limits may vary based on local and state regulations.

Waste CategoryMaximum Accumulation VolumeMaximum Accumulation Time
Non-Acutely Hazardous Waste55 gallons12 months in the lab
Acutely Toxic (P-list) Waste1 quart (liquid) or 1 kg (solid)Until limit is reached, then 3 days for removal

Data sourced from general laboratory waste management guidelines.[4][5]

Visualized Disposal Workflow

The following diagram illustrates the logical flow of the chemical disposal process for this compound.

cluster_prep Preparation & Collection cluster_process Processing & Storage cluster_disposal Final Disposal PPE Don Appropriate PPE Collect Collect Waste (Sweep Solids) PPE->Collect Container Use Designated Waste Container Collect->Container Segregate Segregate from Incompatibles Container->Segregate Label Label Container 'Hazardous Waste' Segregate->Label Store Store in Satellite Accumulation Area Label->Store Contact Contact EH&S or Waste Vendor Store->Contact Dispose Dispose via Certified Provider Contact->Dispose

Caption: Disposal workflow for this compound.

This guidance is intended to supplement, not replace, the specific requirements of your institution and the regulations in your jurisdiction. Always consult your institution's Chemical Hygiene Plan and your local Environmental Health and Safety (EH&S) office for complete and specific instructions.

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Benzo[b]thiophen-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and disposal plans are critical for laboratory personnel handling Benzo[b]thiophen-5-amine. This guide provides detailed procedural information to ensure the safe handling of this and structurally similar compounds, reinforcing a culture of safety and precision in research and development.

Recommended Personal Protective Equipment

The selection of appropriate PPE is the first line of defense. Below is a summary of recommended equipment for various laboratory operations involving this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions Chemical safety gogglesChemical-resistant gloves (e.g., nitrile rubber)Laboratory coatUse in a well-ventilated area or fume hood. A respirator may be necessary if dusts are generated.[2]
Running reactions and transfers Chemical safety goggles or face shieldChemical-resistant gloves (e.g., nitrile rubber)Laboratory coatWork within a certified chemical fume hood.
Purification (e.g., chromatography) Chemical safety goggles and face shieldChemical-resistant gloves (e.g., nitrile rubber)Laboratory coatWork within a certified chemical fume hood.
Handling waste and decontamination Chemical safety gogglesHeavy-duty, chemical-resistant glovesChemical-resistant apron over a laboratory coatUse in a well-ventilated area.

Detailed Experimental Protocols for Safe Handling

1. Engineering Controls: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[2][3] Eyewash stations and safety showers must be readily accessible.[3]

2. Personal Protective Equipment (PPE) Protocol:

  • Eye and Face Protection: Always wear chemical safety goggles.[2][4] A face shield should be used in addition to goggles when there is a risk of splashing.[5]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber.[2] It is recommended to wear two pairs of gloves when handling hazardous drugs.[6] Gloves should be inspected before use and changed regularly, or immediately if contaminated, torn, or punctured.[6]

  • Body Protection: A laboratory coat is mandatory.[2] For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: If there is a risk of generating airborne particles or aerosols, and work cannot be conducted in a fume hood, a NIOSH-approved respirator should be used.[5]

3. Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4][7] Do not eat, drink, or smoke in areas where chemicals are handled.[4][6]

4. Spill and Waste Management:

  • Spills: In the event of a spill, evacuate the area and prevent others from entering. Wearing appropriate PPE, absorb the spill with an inert material and place it in a sealed, labeled container for hazardous waste disposal.

  • Waste Disposal: Dispose of all waste contaminated with this compound, including empty containers, as hazardous waste in accordance with local, state, and federal regulations.[2][4] Waste containers should be clearly labeled as "Hazardous Waste" with the full chemical name.[8]

Visualizing Safety Workflows

To further clarify the procedural steps for safe handling and disposal, the following diagrams illustrate the recommended workflows.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Weighing/Transfer Weighing/Transfer Prepare Work Area->Weighing/Transfer Reaction Setup Reaction Setup Weighing/Transfer->Reaction Setup Work-up/Purification Work-up/Purification Reaction Setup->Work-up/Purification Decontaminate Decontaminate Work-up/Purification->Decontaminate Segregate Waste Segregate Waste Decontaminate->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste

Caption: Standard operating procedure for handling this compound.

PPE Decision Tree Start Start Handling Solids? Handling Solids? Start->Handling Solids? Splash Potential? Splash Potential? Handling Solids?->Splash Potential? Yes Standard PPE Lab Coat, Safety Goggles, Nitrile Gloves Handling Solids?->Standard PPE No Aerosol/Dust Risk? Aerosol/Dust Risk? Splash Potential?->Aerosol/Dust Risk? No Add Face Shield Add Face Shield Splash Potential?->Add Face Shield Yes Aerosol/Dust Risk?->Standard PPE No Use Fume Hood Work in Fume Hood Aerosol/Dust Risk?->Use Fume Hood Yes End End Standard PPE->End Add Face Shield->Aerosol/Dust Risk? Add Respirator Add Respirator Use Fume Hood->Add Respirator If hood unavailable Use Fume Hood->End Add Respirator->End

Caption: Decision-making process for selecting appropriate PPE.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.